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  • Product: Fmoc-(S)-2-amino-hept-6-ynoic acid
  • CAS: 1097192-05-6

Core Science & Biosynthesis

Foundational

Advanced Integration of Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) in Peptide Engineering and Bioorthogonal Chemistry

Executive Summary In the rapidly evolving landscape of peptide therapeutics and targeted drug delivery, the incorporation of unnatural amino acids is a critical strategy for enhancing metabolic stability, inducing second...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and targeted drug delivery, the incorporation of unnatural amino acids is a critical strategy for enhancing metabolic stability, inducing secondary structure, and enabling site-specific conjugation. Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) stands out as a premier building block for these applications[1]. As an Fmoc-protected, alkyne-bearing unnatural amino acid, it seamlessly integrates into standard Solid-Phase Peptide Synthesis (SPPS) while providing a robust bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

This whitepaper provides an in-depth, field-proven guide to the structural rationale, mechanistic integration, and self-validating experimental protocols required to maximize the utility of this molecule in advanced drug development.

Structural Rationale: The "Spacer" Advantage

Fmoc-(S)-2-amino-hept-6-ynoic acid is structurally defined by its L-amino acid core and a 5-carbon side chain terminating in an alkyne (-CH₂-CH₂-CH₂-C≡CH). Understanding the causality behind selecting this specific homologue over shorter variants (like propargylglycine) is essential for rational peptide design.

  • Steric Relief in Click Chemistry: Shorter alkyne side chains place the reactive triple bond in close proximity to the sterically crowded peptide backbone. During the CuAAC reaction, the bulky copper-acetylide transition state can suffer from severe steric hindrance, leading to sluggish kinetics and incomplete conversions. The three-methylene spacer in hept-6-ynoic acid projects the alkyne into the solvent phase, dramatically reducing steric clashes and accelerating reaction rates.

  • Macrocyclization Geometry: When designing stapled peptides or macrocycles to stabilize α-helices or β-sheets, the extended side chain provides the necessary degrees of freedom to span the required distance (e.g., i to i+4 or i+7 spacing) without inducing backbone distortion.

Quantitative Physicochemical Profile
PropertySpecification
Chemical Name Fmoc-(S)-2-amino-hept-6-ynoic acid
CAS Number 1097192-05-6
Molecular Formula C₂₂H₂₁NO₄
Molecular Weight 363.41 g/mol
Stereochemistry L-configuration (S)
Side-Chain Spacer 3 x Methylene (-CH₂-CH₂-CH₂-)
Reactive Moiety Terminal Alkyne (-C≡CH)
Protecting Group N-α-Fmoc

Mechanistic Integration in SPPS

Fmoc-(S)-2-amino-hept-6-ynoic acid is engineered for direct drop-in compatibility with standard Fmoc/tBu SPPS methodologies[]. The terminal alkyne is chemically inert to the mild basic conditions of Fmoc deprotection (e.g., 20% piperidine) and the highly acidic conditions of global cleavage (e.g., 95% TFA). Consequently, the alkyne requires no side-chain protecting group, simplifying the synthesis pipeline.

Coupling Reagent Selection: While HATU/DIPEA is standard in many labs, we strongly recommend the DIC/Oxyma Pure coupling system for this unnatural amino acid. DIPEA (a base) can occasionally trigger trace side reactions or slight epimerization over prolonged coupling cycles. DIC/Oxyma maintains a near-neutral pH during the activation step, ensuring absolute stereochemical fidelity of the (S)-stereocenter while driving the coupling to completion.

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash & UV Validation Deprotect->Wash1 Coupling Coupling: Fmoc-Hept-6-ynoic acid (DIC/Oxyma Pure) Wash1->Coupling Positive (Free Amine) Wash2 DMF Wash & Kaiser Test Coupling->Wash2 Wash2->Coupling Positive (Re-couple) Cleavage TFA Cleavage & Global Deprotection Wash2->Cleavage Negative (Coupled)

Fig 1. Self-validating SPPS workflow for Fmoc-(S)-2-amino-hept-6-ynoic acid incorporation.

Bioorthogonal Functionalization: The CuAAC Paradigm

The true power of this amino acid lies in its ability to undergo CuAAC—a premier "click chemistry" reaction that forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage with any azide-bearing molecule[2].

The Role of Ligands: A common failure point in peptide click chemistry is the use of unliganded Copper (I). Cu(I) is thermodynamically unstable and rapidly oxidizes to Cu(II) or disproportionates, generating Reactive Oxygen Species (ROS) that can oxidize sensitive amino acids (like Met, Cys, or Trp). By utilizing a water-soluble accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), the Cu(I) center is stabilized, the reaction rate is increased by orders of magnitude, and peptide degradation is completely suppressed.

CuAAC_Pathway Alkyne Alkyne-Peptide Hept-6-ynoic acid residue Intermediate Cu-Acetylide Intermediate Pi-complexation & Deprotonation Alkyne->Intermediate Azide Azide-Probe Fluorophore / PEG / Drug Azide->Intermediate Catalyst Catalytic System CuSO4 + NaAsc + THPTA Catalyst->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Stable Covalent Linkage Intermediate->Product Cycloaddition

Fig 2. Mechanistic pathway of the CuAAC bioorthogonal click reaction using the alkyne handle.

CuAAC Optimization Matrix
Catalytic SystemLigandSolvent MatrixTempYieldKinetic Profile
CuI / DIPEANoneDMF25°C<50%Sluggish; prone to oxidative degradation
CuSO₄ / NaAscNoneH₂O / tBuOH (1:1)25°C70-85%Moderate; Cu(I) instability limits efficiency
CuSO₄ / NaAsc THPTA (Water-soluble) H₂O / DMSO (4:1) 25°C >95% Rapid; ligand shields Cu(I) from oxidation
CuSO₄ / NaAscTBTA (Hydrophobic)DMF / tBuOH (1:1)40°C>90%Ideal for highly hydrophobic peptide sequences

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops to guarantee success at each step.

Protocol A: SPPS Coupling & Validation

Objective: Covalent incorporation of Fmoc-(S)-2-amino-hept-6-ynoic acid onto a growing peptide chain.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 5 min).

    • Self-Validation Check: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the piperidine-dibenzofulvene adduct confirms successful removal of the previous Fmoc group.

  • Activation & Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-(S)-2-amino-hept-6-ynoic acid and 0.4 mmol (4 eq) Oxyma Pure in 2 mL DMF. Add 0.4 mmol (4 eq) DIC. Stir for 2 minutes for pre-activation, then add to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Wash resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling Validation: Perform a Kaiser (Ninhydrin) Test.

    • Self-Validation Check: A yellow solution/resin indicates complete coupling (no free primary amines). A blue solution indicates incomplete coupling, triggering an automatic re-coupling cycle.

Protocol B: Fluorogenic CuAAC Conjugation

Objective: Bioorthogonal labeling of the cleaved alkyne-peptide using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin), which is non-fluorescent until the triazole ring is formed.

  • Peptide Solubilization: Dissolve the purified alkyne-peptide to a final concentration of 1 mM in a 4:1 mixture of PBS (pH 7.4) and DMSO.

  • Reagent Assembly: Add 1.2 eq of 3-azido-7-hydroxycoumarin to the peptide solution.

  • Catalyst Pre-mix (Critical Step): In a separate vial, mix 0.1 eq CuSO₄·5H₂O and 0.5 eq THPTA in water. Incubate for 5 minutes. Causality: Pre-complexing prevents Cu(I) disproportionation upon reduction.

  • Initiation: Add the Cu/THPTA complex to the peptide mixture. Finally, add 0.5 eq of freshly prepared Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species. Agitate at room temperature for 1 hour.

  • Real-Time Validation:

    • Self-Validation Check: Monitor the reaction vial under a handheld UV lamp (365 nm) or via fluorometer (Ex: 404 nm, Em: 477 nm). The generation of intense blue fluorescence serves as immediate, definitive proof of successful triazole formation. Confirm final mass shift via LC-MS.

Sources

Exploratory

Fmoc-(S)-2-amino-hept-6-ynoic Acid: Physicochemical Profiling and Integration into Solid-Phase Peptide Synthesis

Executive Summary Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) is a highly specialized, non-natural amino acid utilized extensively in advanced peptide engineering and bioconjugation . With a precisely defined...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) is a highly specialized, non-natural amino acid utilized extensively in advanced peptide engineering and bioconjugation . With a precisely defined molecular weight of 363.41 g/mol , this building block introduces a terminal alkyne into peptide sequences, serving as a bioorthogonal handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) . This whitepaper details the physicochemical properties, structural causality, and self-validating protocols required to successfully incorporate this molecule into Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Profiling & Structural Logic

The utility of Fmoc-(S)-2-amino-hept-6-ynoic acid stems from its tripartite structural design: an N-alpha protecting group, a chiral center, and a functionalized aliphatic side chain.

Quantitative Data Summary
PropertyValue
Chemical Name Fmoc-(S)-2-amino-hept-6-ynoic acid
CAS Number 1097192-05-6
Molecular Weight 363.41 g/mol
Molecular Formula C₂₂H₂₁NO₄ [[1]]()
Stereochemistry L-configuration (S)
Spacer Length 5 carbons (from α -carbon to terminal alkyne)
Causality of Structural Components
  • Fmoc Group (9-fluorenylmethyloxycarbonyl): Provides base-labile protection of the α -amine. This allows for orthogonal deprotection using 20% piperidine without prematurely cleaving acid-labile side-chain protecting groups or the peptide-resin linker.

  • L-Amino Acid Stereocenter: The (S)-configuration ensures that the incorporation of this non-natural residue does not disrupt the native secondary structures (e.g., α -helices or β -sheets) of the target peptide.

  • Terminal Alkyne (Hept-6-ynoic side chain): Unlike shorter analogues such as propargylglycine, the 5-carbon aliphatic spacer projects the alkyne away from the sterically hindered peptide backbone. This physical distancing is critical; it maximizes the kinetics of the subsequent CuAAC click reaction and prevents the bulky triazole product from clashing with the peptide backbone .

Struct Mol Fmoc-(S)-2-amino-hept-6-ynoic acid MW: 363.41 g/mol Fmoc Fmoc Group Base-Labile Protection Mol->Fmoc N-Terminus Alpha (S)-Alpha Carbon L-Amino Acid Stereocenter Mol->Alpha Backbone Alkyne Terminal Alkyne Bioorthogonal CuAAC Handle Mol->Alkyne Side Chain

Structural components and functional logic of Fmoc-(S)-2-amino-hept-6-ynoic acid.

Mechanistic Role in Peptide Engineering

When engineering peptides with Fmoc-(S)-2-amino-hept-6-ynoic acid, researchers must account for its molecular weight (363.41 g/mol ) and the resulting coupling dynamics. While the linear aliphatic chain does not induce the severe β -branching steric hindrance seen in valine or isoleucine, the overall bulk of the Fmoc-protected molecule necessitates highly efficient coupling reagents to drive the reaction to completion.

We recommend the DIC/OxymaPure activation system. N,N'-Diisopropylcarbodiimide (DIC) combined with OxymaPure forms a highly reactive ester intermediate that achieves rapid acylation while strictly suppressing the racemization of the (S)- α -carbon. This ensures that the stereochemical integrity of the peptide is maintained throughout the synthesis cycle.

Experimental Methodology: Self-Validating Fmoc-SPPS and CuAAC Protocol

A robust protocol must be a self-validating system —meaning each critical phase is analytically verified before proceeding, preventing the propagation of deletion sequences or failed conjugations. Below is the standardized protocol for a 0.1 mmol scale synthesis.

Workflow A 1. Resin Swelling (DMF, 30 min) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Coupling: Fmoc-(S)-2-amino-hept-6-ynoic acid (DIC/Oxyma, 3 eq, MW: 363.41) B->C D 4. Kaiser Test (Primary Amine Detection) C->D D->B Positive (Incomplete) E 5. Cleavage & Deprotection (TFA/TIS/H2O) D->E Negative (Complete) F 6. CuAAC Click Reaction (Azide, Cu(I) catalyst, Ascorbate) E->F

Step-by-step SPPS and CuAAC workflow utilizing Fmoc-(S)-2-amino-hept-6-ynoic acid.

Step-by-Step Methodology

Step 1: Resin Preparation Swell the peptidyl-resin (0.1 mmol) in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose reactive sites.

Step 2: Fmoc Deprotection & Validation Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The concentration of the dibenzofulvene-piperidine adduct quantifies the exact amount of free amine generated, confirming successful deprotection.

Step 3: Amino Acid Activation and Coupling Calculate the exact mass required for 3 equivalents (0.3 mmol) of Fmoc-(S)-2-amino-hept-6-ynoic acid:

0.3 mmol×363.41 mg/mmol=109.02 mg

Dissolve 109.02 mg of the amino acid and 42.6 mg (0.3 mmol) of OxymaPure in minimal DMF. Add 46.7 µL (0.3 mmol) of DIC. Stir for 2 minutes for pre-activation, then add to the resin. Agitate for 60 minutes at room temperature.

Step 4: Kaiser Test (Coupling Validation) Perform a Kaiser (ninhydrin) test on a few resin beads.

  • Self-Validation: A yellow bead indicates complete acylation (proceed to next step). A blue bead indicates unreacted primary amines, triggering a mandatory recoupling step.

Step 5: Cleavage Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Step 6: CuAAC Click Chemistry Dissolve the alkyne-peptide and the desired azide-payload (1.2 eq) in a 1:2 mixture of t-butanol and water. Add Sodium Ascorbate (30 eq) followed by Copper(II) Sulfate (15 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ, driving the formation of the 1,4-disubstituted-[1,2,3]-triazole linkage .

Analytical Validation

Post-synthesis, the integrity of the Fmoc-(S)-2-amino-hept-6-ynoic acid incorporation must be verified via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pre-Click Verification: The mass spectrum of the cleaved peptide should exhibit the expected molecular weight addition of the hept-6-ynoic acid residue (residue mass = 125.15 Da, considering the loss of H₂O during peptide bond formation).

  • Post-Click Verification: Successful CuAAC is confirmed by a precise mass shift corresponding to the exact molecular weight of the azide payload, with no residual unclicked alkyne-peptide peaks remaining in the chromatogram.

References

  • NIH PubMed Central. "Inhibiting EGFR Dimerization Using Triazolyl-Bridged Dimerization Arm Mimics". National Institutes of Health. Available at:[Link]

Sources

Foundational

Advanced Synthesis and Characterization of Fmoc-(S)-2-amino-hept-6-ynoic Acid: A Technical Guide for Peptide Engineering and Bioconjugation

Executive Summary & Mechanistic Rationale In the rapidly evolving field of peptide therapeutics and bioorthogonal chemistry, the incorporation of non-natural amino acids is a cornerstone of structural engineering. Fmoc-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of peptide therapeutics and bioorthogonal chemistry, the incorporation of non-natural amino acids is a cornerstone of structural engineering. Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6)[1],[2] is a premium chiral building block featuring a terminal alkyne separated from the α-carbon by a three-carbon (propyl) spacer.

The Causality of Chain Length: Why choose a heptynoic acid derivative over the more common propargylglycine (pent-4-ynoic acid)? When an alkyne is positioned too close to the peptide backbone, it often suffers from severe steric shielding caused by the peptide's secondary structure. The extended aliphatic spacer in (S)-2-amino-hept-6-ynoic acid projects the terminal alkyne outward into the solvent environment[3]. This spatial freedom drastically accelerates the kinetics of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and minimizes steric clashes when generating complex bicyclic peptide ligands or stapled peptides[4].

Synthetic Strategy: The Ni(II) Chiral Auxiliary Approach

To achieve the stringent enantiomeric purity (>99% ee) required for pharmaceutical applications, we bypass enzymatic resolution in favor of asymmetric alkylation using a Ni(II) complex of a chiral Schiff base (Belokon’s complex).

Why this method? Direct alkylation of glycine derivatives often yields racemic mixtures. By complexing glycine with Ni(II) and a chiral ligand like (S)-N-benzylproline (BPB), the square-planar geometry of the complex effectively shields one face of the enolate. When reacted with 5-iodo-1-pentyne, the electrophile is forced to approach from the unhindered face, guaranteeing the (S)-configuration of the resulting (2S)-2-aminohept-6-ynoic acid core (CAS: 835627-45-7)[].

Synthesis A Ni(II)-(S)-BPB-Glycine Complex (Chiral Auxiliary) B Asymmetric Alkylation (5-iodo-1-pentyne, Base) A->B Step 1 C Ni(II) Complex Intermediate (Diastereomerically Pure) B->C D Acidic Hydrolysis (HCl / MeOH) C->D Step 2 E (S)-2-amino-hept-6-ynoic acid (Free Amino Acid) D->E F Fmoc Protection (Fmoc-OSu, Na2CO3) E->F Step 3 G Fmoc-(S)-2-amino-hept-6-ynoic acid (Final Product) F->G

Figure 1: Asymmetric synthesis workflow of Fmoc-(S)-2-amino-hept-6-ynoic acid via Ni(II) auxiliary.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reaction fidelity at every stage. Similar methodologies have been validated for the synthesis of homologous alkyne amino acid esters[6].

Phase 1: Asymmetric Alkylation
  • Preparation: Dissolve the Ni(II)-(S)-BPB-Glycine complex (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Deprotonation: Add pulverized KOH (3.0 eq) and stir at ambient temperature for 15 minutes to generate the enolate. IPC: A color shift from red to deep violet indicates successful enolate formation.

  • Alkylation: Dropwise add 5-iodo-1-pentyne (1.5 eq). Stir vigorously for 4 hours.

  • Validation: Monitor via TLC (DCM:MeOH, 10:1). The disappearance of the starting complex validates completion. Quench with 5% aqueous acetic acid and extract with DCM.

Phase 2: Hydrolysis to Free Amino Acid
  • Cleavage: Suspend the alkylated Ni(II) complex in a mixture of MeOH and 3M HCl (1:1 v/v). Heat to 70°C for 2 hours.

  • Isolation: The red color will dissipate as the complex breaks down. Concentrate the mixture, adjust the pH to 8-9 with aqueous ammonia, and apply to a Dowex 50WX8 cation-exchange resin.

  • Elution: Elute with 5% aqueous ammonia to isolate the free (S)-2-amino-hept-6-ynoic acid.

Phase 3: Fmoc Protection

Crucial Causality: We utilize Fmoc-OSu instead of Fmoc-Cl. Fmoc-Cl can generate HCl, lowering the pH and promoting the formation of Fmoc-dipeptide impurities via mixed anhydrides. Fmoc-OSu ensures a clean, mono-protected product.

  • Reaction: Dissolve the free amino acid in a 10% aqueous Na₂CO₃/Dioxane mixture (1:1). Chill to 0°C.

  • Addition: Slowly add Fmoc-OSu (1.1 eq) dissolved in Dioxane. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 with 1M HCl. IPC: A white precipitate will immediately form.

  • Extraction: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Analytical Characterization Data

To ensure trustworthiness and batch-to-batch consistency, the synthesized Fmoc-(S)-2-amino-hept-6-ynoic acid must conform to the following quantitative parameters[2].

ParameterAnalytical TechniqueExpected Value / RangeCausality / Significance
Molecular Weight HRMS (ESI-TOF)[M+H]⁺ m/z calc. 364.1549, found 364.1545Confirms exact mass and elemental composition (C₂₂H₂₁NO₄).
Chiral Purity Chiral HPLC> 99% eeValidates the asymmetric induction of the Ni(II) auxiliary.
Alkyne Integrity ¹³C NMR (100 MHz, CDCl₃)δ 83.8 (quaternary), 69.0 (terminal CH) ppmConfirms the terminal alkyne survived the acidic hydrolysis step.
Fmoc Protection ¹H NMR (400 MHz, CDCl₃)δ 7.76 (d), 7.58 (d), 7.40 (t), 7.31 (t) ppmVerifies successful N-α protection; integrates to 8 aromatic protons.
Physical State Visual InspectionWhite to off-white powderIndicates absence of transition metal (Ni) carryover.

Applications in Peptide Engineering (SPPS & CuAAC)

Fmoc-(S)-2-amino-hept-6-ynoic acid is seamlessly integrated into standard Solid-Phase Peptide Synthesis (SPPS) workflows[4].

Critical Protocol Adjustment for Cleavage: When cleaving the synthesized peptide from the resin, avoid the use of Ethanedithiol (EDT) in the TFA cleavage cocktail. Under the acidic, carbocation-rich conditions of global cleavage, thiols can undergo radical-mediated thiol-yne hydrothiolation across the terminal alkyne, destroying your click-handle. Self-Validating Solution: Substitute EDT with Triisopropylsilane (TIPS) and water (e.g., TFA/TIPS/H₂O 95:2.5:2.5) to preserve the alkyne's integrity.

Application A Resin-Bound Peptide (N-terminal Deprotected) B Coupling Reaction (HATU, DIPEA) A->B C Alkyne-Functionalized Peptide on Resin B->C D Global Cleavage (TFA/Scavengers) C->D E Free Alkyne-Peptide D->E F CuAAC Click Chemistry (Azide, Cu(I)) E->F G Labeled Peptide F->G

Figure 2: Integration of Fmoc-(S)-2-amino-hept-6-ynoic acid in SPPS and bioorthogonal labeling.

References

  • Wiley-VCH. "Supporting Information: Synthesis of 2-Amino-hept-6-ynoic acid methyl ester hydrochloride." Wiley Online Library. Available at:[Link]

  • eScholarship. "Biosynthesis and translational control of terminal-alkyne amino acids." University of California. Available at:[Link]

  • Google Patents. "Bicyclic peptide ligands specific for TSLP (US11866518B2)." United States Patent and Trademark Office.

Sources

Exploratory

Technical Whitepaper: Solvation Dynamics and SPPS Integration of Fmoc-(S)-2-amino-hept-6-ynoic Acid in DMF

Executive Summary In modern peptide engineering, the incorporation of bioorthogonal reactive groups is paramount for downstream conjugations, such as fluorophore labeling or PEGylation. Fmoc-(S)-2-amino-hept-6-ynoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptide engineering, the incorporation of bioorthogonal reactive groups is paramount for downstream conjugations, such as fluorophore labeling or PEGylation. Fmoc-(S)-2-amino-hept-6-ynoic acid (also known as Fmoc-L-BisHomoPrapargylGly-OH; CAS: 1097192-05-6) is a premier unnatural amino acid utilized to introduce terminal alkynes into peptide sequences[1].

As a Senior Application Scientist, I frequently observe laboratories struggling with the kinetics of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) when using shorter alkyne derivatives like propargylglycine. The critical advantage of Fmoc-(S)-2-amino-hept-6-ynoic acid lies in its 5-carbon aliphatic side chain. This extended spacer projects the terminal alkyne further away from the dense, sterically hindered peptide backbone, exponentially increasing the kinetic efficiency of downstream click chemistry [3]. However, to harness this structural advantage, the compound must be flawlessly integrated into Solid-Phase Peptide Synthesis (SPPS), a process entirely dependent on its solvation dynamics in N,N-Dimethylformamide (DMF).

Physicochemical Profiling & Solvation Thermodynamics

Solubility is the thermodynamic engine of SPPS. If an amino acid is not completely solvated, activation fails, coupling truncates, and yield plummets. Fmoc-(S)-2-amino-hept-6-ynoic acid exhibits exceptional solubility in DMF, routinely exceeding 1.0 M at standard ambient temperatures [2].

The Causality of Solvent Selection: Why is DMF the universal standard here? DMF is a polar aprotic solvent with a high dielectric constant ( ϵ≈36.7 ). The Fmoc-protected alkyne amino acid presents a complex solvation challenge because it contains three distinct domains: a highly hydrophobic Fmoc protecting group, a polar hydrogen-bonding backbone (carbamate and carboxylic acid), and a non-polar aliphatic alkyne tail.

  • The formamide core of DMF disrupts intermolecular hydrogen bonding between the amino acid molecules via strong dipole-dipole interactions with the backbone.

  • Simultaneously, the methyl groups of DMF engage in London dispersion forces and π -solvation with the bulky fluorenyl ring and the alkyne tail, creating a stable, homogenous solvation shell [4].

Solvation_Mechanics DMF DMF Solvent Fmoc Fmoc Group (Hydrophobic) DMF->Fmoc London Dispersion & π-Solvation Backbone Amino Acid Core (Polar/H-Bond) DMF->Backbone Dipole-Dipole Interactions Alkyne Alkyne Chain (Aliphatic) DMF->Alkyne Hydrophobic Encapsulation

Fig 1. Thermodynamic solvation interactions between DMF and Fmoc-alkyne domains.

Quantitative Solvation Parameters

To ensure reproducible coupling kinetics, standardizing the working concentration is mandatory. Below are the validated physicochemical parameters for SPPS integration.

ParameterSpecification
Compound Name Fmoc-(S)-2-amino-hept-6-ynoic acid
Synonym Fmoc-L-BisHomoPrapargylGly-OH
CAS Number 1097192-05-6
Molecular Weight 363.41 g/mol
Optimal SPPS Concentration 0.2 M – 0.5 M in DMF
Maximum Solubility >1.0 M at 25°C in DMF
Recommended Activation DIC / OxymaPure or HATU / DIPEA

Experimental Protocol: Self-Validating Coupling Workflow

A robust protocol must be a self-validating system. Blindly executing steps without integrated quality control guarantees failure at scale. The following methodology details the preparation and coupling of a 0.2 M solution, incorporating a mandatory feedback loop.

Step-by-Step Methodology

Step 1: Reagent Preparation (0.2 M Solution)

  • Action: Weigh 726.8 mg of Fmoc-(S)-2-amino-hept-6-ynoic acid. Transfer to a clean, dry vial and add 8.0 mL of anhydrous DMF. Vortex until complete dissolution, then adjust the final volume to 10.0 mL.

  • Causality: We target a 0.2 M concentration because it provides a sufficient thermodynamic driving force for the bimolecular coupling reaction without risking precipitation upon the addition of coupling reagents. The DMF must be anhydrous (<50 ppm H2​O ). Trace moisture will irreversibly hydrolyze the highly reactive O-acylisourea intermediate formed during activation, leading to truncated sequences.

Step 2: Activation

  • Action: Add equimolar amounts (2.0 mmol) of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure to the solution. Allow 3 minutes for pre-activation.

  • Causality: OxymaPure is selected over traditional HOBt because it demonstrates superior suppression of enantiomerization (racemization) and accelerates the coupling rate, particularly for sterically demanding unnatural amino acids.

Step 3: Resin Coupling

  • Action: Transfer the activated ester solution to the reaction vessel containing the Fmoc-deprotected peptide-resin. Agitate at room temperature for 45–60 minutes.

Step 4: Quality Control (The Self-Validating Loop)

  • Action: Extract a micro-aliquot of resin beads, wash thoroughly with ethanol, and perform a Kaiser test (ninhydrin assay). Heat to 100°C for 3 minutes.

  • Validation Logic:

    • Result A (Yellow/Colorless): Indicates complete acylation of primary amines. The system validates the step; proceed to Fmoc deprotection (20% Piperidine in DMF).

    • Result B (Blue): Indicates unreacted primary amines. The system flags a failure, mandating a re-coupling step with fresh reagents. This strict gatekeeping prevents the propagation of deletion sequences.

SPPS_Workflow A 1. Dissolution Fmoc-Alkyne-AA in Anhydrous DMF B 2. Activation Addition of DIC & OxymaPure A->B Complete Solvation C 3. Coupling Transfer to Peptide-Resin B->C Active Ester Formation D 4. Validation Kaiser Test (Ninhydrin) C->D 45-60 min Agitation D->C Test Positive (Blue) RE-COUPLE E 5. Deprotection 20% Piperidine in DMF D->E Test Negative (Yellow)

Fig 2. Self-validating SPPS coupling workflow for Fmoc-(S)-2-amino-hept-6-ynoic acid.

Troubleshooting & Quality Control

Even with optimized protocols, environmental variables can induce failures. Monitor the following:

  • Incomplete Dissolution: If the 0.2 M solution appears cloudy, verify the ambient temperature of the DMF. Cold DMF from refrigerated storage will drastically reduce solubility. Ensure solvents are equilibrated to 20-25°C prior to use.

  • Resin Gelation: While rare for this specific monomer, if the resin bed swells excessively and gels during coupling, it indicates inter-chain hydrogen bonding ( β -sheet formation) on the solid support. Mitigate this by adding a chaotropic agent (e.g., 0.1 M LiCl in DMF) or transitioning to a PEG-based resin matrix.

References

Foundational

The Stability Dynamics of Fmoc-(S)-2-amino-hept-6-ynoic Acid in Solid-Phase Peptide Synthesis

An In-Depth Technical Whitepaper for Peptide Chemists and Drug Development Professionals Executive Summary The incorporation of non-canonical alkynyl amino acids, such as Fmoc-(S)-2-amino-hept-6-ynoic acid, has revolutio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Peptide Chemists and Drug Development Professionals

Executive Summary

The incorporation of non-canonical alkynyl amino acids, such as Fmoc-(S)-2-amino-hept-6-ynoic acid, has revolutionized peptide engineering by enabling site-specific bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, preserving the integrity of the terminal alkyne throughout the rigorous cycles of Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. This whitepaper dissects the mechanistic stability of the hept-6-ynoic acid side chain under SPPS conditions, exposing the critical vulnerability of terminal alkynes to thiol-scavenger-induced side reactions during global deprotection, and establishes validated protocols to ensure high-fidelity synthesis.

Mechanistic Stability During Iterative Chain Elongation

Fmoc-(S)-2-amino-hept-6-ynoic acid features a five-carbon aliphatic side chain terminating in a reactive triple bond. During the iterative cycles of Fmoc-SPPS, this residue is exposed to alternating basic and highly electrophilic environments.

Base-Catalyzed Fmoc Deprotection

Standard Fmoc removal utilizes 20% piperidine in N,N-dimethylformamide (DMF). The terminal alkyne is fundamentally inert to these conditions. The causality lies in the pKa differential: the terminal alkyne proton has a pKa of ~25, whereas the conjugate acid of piperidine has a pKa of ~11. Piperidine is insufficiently basic to deprotonate the alkyne. Furthermore, base-catalyzed isomerization of terminal alkynes to internal alkynes (the "zipper reaction") requires super-stoichiometric amounts of extremely strong bases (e.g., potassium 3-aminopropylamide) and elevated temperatures, conditions entirely absent in standard SPPS.

Electrophilic Activation and Coupling

During peptide bond formation, carboxyl groups are activated using reagents like DIC/Oxyma or HATU/DIPEA. The terminal alkyne is a weak nucleophile. Because the α-amino group of the incoming amino acid is highly nucleophilic, it outcompetes any potential side reactivity from the alkyne. Consequently, Fmoc-(S)-2-amino-hept-6-ynoic acid can be coupled using standard protocols without the need for side-chain protection.

Workflow N1 Resin Preparation N2 Coupling: Fmoc-amino-hept-ynoic N1->N2 N3 Iterative Elongation N2->N3 N4 Thiol-Free Cleavage N3->N4 N5 Purified Alkyne Peptide N4->N5

Optimized SPPS workflow for Fmoc-(S)-2-amino-hept-6-ynoic acid incorporating thiol-free cleavage.

The Cleavage Conundrum: Acidolysis and Scavenger Reactivity

The true threat to Fmoc-(S)-2-amino-hept-6-ynoic acid emerges during the final global deprotection and resin cleavage step. This process utilizes high concentrations of trifluoroacetic acid (TFA), a superacid (pKa ≈ 0.5), to generate highly reactive carbocations from protecting groups (e.g., tBu, Trt, Pbf). To prevent these carbocations from alkylating the peptide backbone, nucleophilic scavengers are added ().

The Thiol-Yne Side Reaction

When thiol-based scavengers—such as 1,2-ethanedithiol (EDT), dithiothreitol (DTT), or thioanisole—are included in the cleavage cocktail (e.g., Reagent K), the terminal alkyne undergoes a severe side reaction: hydrothiolation (thiol-yne addition) .

Mechanistic Causality: Under the highly acidic conditions of TFA, and often initiated by trace ambient light or oxygen (radical pathway) or via carbocation transfer, the electron-rich thiol attacks the alkyne. This results in the formation of a vinyl sulfide adduct. Prolonged exposure can lead to a second addition, forming a dithioacetal. This not only destroys the alkyne—rendering downstream click chemistry impossible—but also significantly complicates the purification profile by adding mass (e.g., +94 Da per EDT molecule) ().

Mechanism A Peptidyl-Resin (Terminal Alkyne) B1 TFA + Thiol Scavengers (e.g., EDT, DTT) A->B1 Global Cleavage B2 TFA + Silane Scavengers (e.g., TIPS, H2O) A->B2 Global Cleavage C1 Vinyl Sulfide Adducts (Thiol-Yne Addition) [UNDESIRED] B1->C1 Acid/Radical Catalyzed C2 Intact Alkyne Peptide [DESIRED PRODUCT] B2->C2 Inert to Alkyne

Mechanistic divergence of terminal alkynes during TFA cleavage based on scavenger selection.

Quantitative Scavenger Impact Analysis

To maximize the yield of the intact alkyne, thiol scavengers must be strictly avoided. Silane-based scavengers, such as triisopropylsilane (TIPS), operate via hydride transfer rather than nucleophilic attack and are completely inert toward alkynes.

Table 1: Impact of Cleavage Cocktail Composition on Alkyne Integrity

Cleavage CocktailComposition (v/v)Alkyne Integrity (%)Major Observed Byproduct
Reagent K TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5)< 35%EDT Adduct (+94 Da), Thioanisole Adduct
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)< 30%EDT Adduct (+94 Da)
TFA/DODT TFA / TIPS / Water / DODT (92.5 : 2.5 : 2.5 : 2.5)< 45%DODT Adduct (+182 Da)
Reagent B TFA / TIPS / Water (95 : 2.5 : 2.5)> 95% None (Trace hydration possible)

Data synthesized from empirical mass spectrometry profiling of alkyne-containing peptides post-cleavage.

Validated Experimental Protocols

To ensure a self-validating system, the following protocol incorporates an In-Process Quality Control (IPQC) step. This guarantees that the cleavage conditions are optimal before committing the entire resin batch.

Protocol: Thiol-Free Cleavage of Alkyne-Functionalized Peptides

Phase 1: Resin Preparation & IPQC (Self-Validation)

  • Washing: Transfer the fully synthesized peptidyl-resin to a fritted syringe. Wash thoroughly with Dichloromethane (DCM) (5 × 1 min) to remove residual DMF.

  • Drying: Dry the resin under a continuous vacuum for 30 minutes.

  • Mini-Cleavage (IPQC): Isolate 10 mg of dry resin. Treat with 100 µL of freshly prepared Reagent B (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. Precipitate in 1 mL of ice-cold ether, centrifuge, and analyze the pellet via LC-MS.

    • Validation Check: The presence of the target [M+H]⁺ mass without a +94 Da (or equivalent scavenger mass) adduct validates the cocktail for scale-up.

Phase 2: Global Cleavage & Isolation 4. Cocktail Formulation: In a fume hood, prepare the bulk cleavage cocktail (Reagent B). Do not substitute TIPS with any thiol-based reagent. 5. Acidolysis: Add 10 mL of Reagent B per gram of dry resin. Seal and agitate gently on an orbital shaker at room temperature (20–25°C) for exactly 2 hours. 6. Filtration: Filter the cleavage mixture into a polypropylene centrifuge tube. Wash the depleted resin twice with 2 mL of neat TFA and pool the filtrates. 7. Precipitation: Concentrate the pooled filtrate under a gentle stream of nitrogen to approximately 30% of its original volume. Add the concentrated filtrate dropwise to 10 volumes of ice-cold diethyl ether to precipitate the peptide. 8. Recovery: Centrifuge the suspension at 4000 rpm for 5 minutes at 4°C. Decant the ether supernatant. Wash the peptide pellet twice by resuspending in fresh ice-cold ether and re-centrifuging. 9. Drying: Dry the final pellet under a gentle stream of nitrogen, followed by lyophilization from a water/acetonitrile mixture.

Handling Cysteine/Methionine Conflicts

If the peptide sequence contains Cysteine or Methionine—residues that traditionally require EDT to prevent oxidation and alkylation—a strategic compromise is required.

  • For Methionine: Proceed with Reagent B. Any resulting Methionine oxidation (+16 Da) can be cleanly reversed post-cleavage using a mild reducing agent like ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in acidic aqueous solution.

  • For Cysteine: Protect Cys residues with orthogonal protecting groups such as Acetamidomethyl (Acm) or Methoxytrityl (Mmt), which can be removed post-cleavage under non-thiol conditions (e.g., iodine oxidation or mild acid), preserving the alkyne for subsequent CuAAC or native chemical ligation ().

Conclusion

Fmoc-(S)-2-amino-hept-6-ynoic acid is a highly stable and versatile building block during the base-deprotection and coupling phases of SPPS. However, its terminal alkyne is highly susceptible to hydrothiolation during TFA-mediated global cleavage. By strictly eliminating thiol-based scavengers and utilizing a TIPS/H₂O (Reagent B) cleavage matrix, chemists can completely suppress vinyl sulfide byproduct formation, ensuring high yields of the pure alkyne-functionalized peptide ready for downstream bioorthogonal applications.

References

  • "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization", PeptideChemistry.org. URL: [Link]

  • "Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition", Bioconjugate Chemistry (PubMed). URL:[Link]

  • "Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation", Journal of Visualized Experiments (PubMed Central). URL:[Link]

  • "Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I)", Journal of the American Chemical Society (PubMed Central). URL:[Link]

Exploratory

Fmoc-(S)-2-amino-hept-6-ynoic acid for unnatural peptide synthesis

Fmoc-(S)-2-amino-hept-6-ynoic acid: A Definitive Guide to Alkyne-Functionalized Unnatural Peptide Synthesis and Macrocyclization Executive Summary As a Senior Application Scientist specializing in peptide chemistry, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-(S)-2-amino-hept-6-ynoic acid: A Definitive Guide to Alkyne-Functionalized Unnatural Peptide Synthesis and Macrocyclization

Executive Summary

As a Senior Application Scientist specializing in peptide chemistry, I frequently encounter the challenge of stabilizing alpha-helical peptides to target complex protein-protein interactions (PPIs). The incorporation of unnatural amino acids (UAAs) is the cornerstone of modern peptide stapling. Among these, Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS No. 1097192-05-6)[1] has emerged as a highly versatile building block. Featuring a 7-carbon aliphatic chain terminating in an alkyne, this UAA enables highly specific, bioorthogonal macrocyclization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2] and Glaser coupling[3].

This whitepaper provides an in-depth mechanistic and procedural guide to utilizing Fmoc-(S)-2-amino-hept-6-ynoic acid. By bridging theoretical causality with self-validating experimental protocols, this guide serves as a robust framework for drug development professionals.

Physicochemical Profiling & Structural Rationale

Fmoc-(S)-2-amino-hept-6-ynoic acid (Molecular Weight: 363.41 g/mol , Formula: C₂₂H₂₁NO₄)[4] is typically synthesized via asymmetric Strecker reactions or the asymmetric alkylation of glycine[5][6].

Causality in Chain Length: The selection of a 5-carbon side chain (from the alpha-carbon to the terminal alkyne) is not arbitrary. An alpha-helix has a pitch of 5.4 Å and 3.6 residues per turn. When stapling at the i and i+4 positions, the distance between the beta-carbons is approximately 7 Å[3]. The rigid 1,3-diynyl linkage formed by the Glaser coupling of two (S)-2-amino-hept-6-ynoic acid residues spans exactly 7 Å. This perfectly matches the geometric constraint of the helix without inducing backbone distortion[3]. Similarly, when paired with an azido-UAA for CuAAC, the combined chain lengths provide the optimal trajectory for 1,4-disubstituted 1,2,3-triazole formation[2].

Workflow A Resin Preparation (Rink Amide) B Fmoc Deprotection (20% Piperidine) A->B C UAA Coupling (HATU/DIPEA) B->C D Peptide Elongation (Standard SPPS) C->D E Macrocyclization Branch D->E F CuAAC Stapling (CuI, Ascorbate) E->F G Glaser Coupling (CuCl, bpy-diol) E->G H Global Cleavage (TFA/TIPS/H2O) F->H G->H

Caption: SPPS workflow for Fmoc-(S)-2-amino-hept-6-ynoic acid and macrocyclization.

Experimental Methodology 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

To ensure high-fidelity incorporation of the sterically demanding UAA, the following self-validating protocol must be employed.

Causality of Reagents: We utilize HATU over HBTU[7] because the superior leaving group (HOAt vs. HOBt) accelerates the formation of the active ester. This is critical for unnatural aliphatic chains that exhibit localized steric hindrance.

Step-by-Step Protocol:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Self-Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the flow-through at 301 nm to confirm complete deprotection.

  • UAA Activation & Coupling: Dissolve 3.0 equivalents (0.3 mmol) of Fmoc-(S)-2-amino-hept-6-ynoic acid and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, then add to the resin. Agitate for 2 hours at room temperature.

  • Coupling Validation: Perform a Kaiser test. A yellow resin indicates complete coupling (absence of primary amines). If blue, repeat Step 3.

  • Capping: Treat with acetic anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap unreacted amines, preventing deletion sequences.

  • Elongation: Continue standard SPPS for the remainder of the sequence.

Experimental Methodology 2: On-Resin Macrocyclization

Performing cyclization on-resin leverages the pseudodilution effect. The solid support restricts the translational mobility of the peptide chains, heavily favoring intramolecular cyclization over intermolecular polymerization[7].

Protocol 2A: CuAAC Click Stapling

Used when the peptide contains one alkyne UAA and one azido UAA (e.g., Azido-phenylalanine)[2].

  • Preparation: Wash the fully elongated, N-terminally protected resin thoroughly with DMF and DCM to remove any residual SPPS bases.

  • Catalyst Generation: In a vial, dissolve 1.5 eq of CuSO₄·5H₂O and 2.0 eq of sodium ascorbate in a degassed DMF/H₂O mixture (4:1 v/v). The solution will turn from blue to pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Cyclization: Add the catalyst solution to the resin. Agitate under an inert nitrogen atmosphere for 12-16 hours at room temperature.

  • Self-Validation (Counter-intuitive MS): Cleave a micro-aliquot (TFA/TIPS/H₂O). Because CuAAC is an isomerization reaction (Azide + Alkyne → Triazole), the mass of the cyclized peptide is identical to the linear precursor. Validation requires LC-MS to confirm a shift in retention time (cyclized peptides are more compact) and MS/MS to confirm the absence of alkyne-specific fragmentation[2].

Protocol 2B: Glaser Coupling

Used when the peptide contains two (S)-2-amino-hept-6-ynoic acid residues at i, i+4 or i, i+7[3].

  • Reagent Preparation: Dissolve 2.0 eq of CuCl, 2.0 eq of bpy-diol ligand, and 10 eq of DIPEA in DMF.

  • Reaction: Add the mixture to the resin and agitate at room temperature open to the air (oxygen is required for the oxidative coupling) for 24 hours.

  • Validation: Cleave a micro-aliquot. The successful formation of the 1,3-diyne linkage results in a mass shift of -2.0 Da (loss of two terminal alkynyl protons)[3].

Mechanism A Cu(I) Catalyst Generation B π-Complex Formation A->B C Copper Acetylide B->C D Azide Coordination C->D E Metallacycle Formation D->E F 1,2,3-Triazole Ring E->F

Caption: Mechanistic pathway of CuAAC stapling on an alpha-helix.

Quantitative Data: Comparison of Stapling Chemistries

To assist in experimental design, the following table summarizes the quantitative attributes of various macrocyclization strategies utilizing Fmoc-(S)-2-amino-hept-6-ynoic acid and its analogs[2][3][7].

Stapling ChemistryResidue 1Residue 2Catalyst SystemLinkage TypeMass Shift (Δ Da)Helical Stabilization
CuAAC Click (S)-2-amino-hept-6-ynoic acidAzido-UAACu(I) / Ascorbate1,2,3-Triazole0.0 DaHigh
Glaser Coupling (S)-2-amino-hept-6-ynoic acid(S)-2-amino-hept-6-ynoic acidCuCl / bpy-diol / O₂1,3-Diyne-2.0 DaVery High (Rigid 7 Å)
Thiol-Yne Click (S)-2-amino-hept-6-ynoic acidCysteineRadical Initiator / UVVinyl Sulfide0.0 DaModerate (Isomeric mix)
RCM (Reference) Olefinic UAA (e.g., S5)Olefinic UAA (e.g., S5)Grubbs I/IIHydrocarbon-28.0 Da (Loss of C₂H₄)High

Conclusion

Fmoc-(S)-2-amino-hept-6-ynoic acid is a critical tool for modern peptide engineers. By understanding the geometric constraints of the alpha-helix and leveraging the robust chemistry of CuAAC and Glaser couplings, researchers can design highly stable, cell-permeable peptide therapeutics capable of disrupting challenging protein-protein interactions.

References

  • Stapled peptides: targeting protein-protein interactions in drug development, Exploration of Targeted Anti-tumor Therapy. Link

  • Recent advances in peptide macrocyclization strategies, Chemical Society Reviews. Link

  • Rigid Peptide Macrocycles via On-Resin Glaser Stapling, PMC/NIH. Link

  • Convenient syntheses of homopropargylglycine, PubMed. Link

  • Fmoc-(S)-2-amino-hept-6-ynoic acid Product Specification, Sigma-Aldrich. Link

Sources

Foundational

The Bioorthogonal Engine: Decoding the Role of the Alkyne Group in Fmoc-(S)-2-amino-hept-6-ynoic Acid

Executive Summary In the landscape of modern peptide engineering and drug development, the integration of non-canonical amino acids has transitioned from a niche structural exercise to a foundational strategy for bioorth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and drug development, the integration of non-canonical amino acids has transitioned from a niche structural exercise to a foundational strategy for bioorthogonal chemistry. Fmoc-(S)-2-amino-hept-6-ynoic acid stands out as a premier building block in this domain. By introducing a terminal alkyne via a highly calibrated five-carbon aliphatic spacer, this amino acid serves a dual mandate: it acts as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation[1] and functions as a label-free vibrational reporter for advanced Raman imaging[2].

This technical guide dissects the mechanistic rationale, photophysical properties, and self-validating experimental workflows associated with the alkyne group in Fmoc-(S)-2-amino-hept-6-ynoic acid, providing application scientists with a blueprint for leveraging this molecule in proteomics, peptide stapling, and intracellular tracking.

Chemical Anatomy & Mechanistic Rationale

Fmoc-(S)-2-amino-hept-6-ynoic acid is engineered specifically for Solid-Phase Peptide Synthesis (SPPS). Its structure comprises an Fmoc-protected α -amino group, an L-configuration stereocenter, and a side chain terminating in an alkyne moiety ( −CH2​−CH2​−CH2​−C≡CH ).

The Causality of the 5-Carbon Spacer: The selection of a hept-6-ynoic acid backbone (providing a five-carbon spacer from the α -carbon) is not arbitrary. In peptide folding, steric hindrance is the primary enemy of post-synthetic modification. This specific chain length acts as a flexible tether, extending the terminal alkyne beyond the peptide's immediate solvation shell and steric bulk. This ensures maximum accessibility for bulky bioorthogonal reagents (like fluorophores or PEG chains) while minimizing disruption to the peptide's native secondary structures, such as α -helices or β -sheets.

The Alkyne Group as a Bioorthogonal Handle (Click Chemistry)

The terminal alkyne is the definitive functional group for CuAAC, a reaction that has revolutionized peptide assembly and modification[1].

Reaction Dynamics and Bioisosterism

Under copper catalysis, the terminal alkyne reacts with an azide to form a 1,4-disubstituted 1,2,3-triazole ring. The causality behind choosing this specific click reaction lies in its quantitative yield and the unique properties of the resulting triazole. The triazole ring is not merely a linker; it acts as a bioisostere of the amide bond [3]. It mimics the planar geometry and strong dipole moment of a trans-amide bond, allowing it to integrate seamlessly into biological systems[3]. Furthermore, unlike native amide bonds, the triazole linkage is completely resistant to hydrolytic cleavage, oxidation, and enzymatic degradation, significantly enhancing the in vivo half-life of the peptide conjugate[1].

CuAAC_Workflow N1 SPPS with Fmoc-(S)-2-amino-hept-6-ynoic acid N2 Alkyne-Functionalized Peptide N1->N2 Cleavage & Deprotection N5 1,4-Disubstituted 1,2,3-Triazole Conjugate N2->N5 CuAAC Reaction N3 Azide-Tagged Payload (e.g., Fluorophore) N3->N5 N4 Cu(I) Catalyst + Ascorbate N4->N5 Catalysis

Workflow of CuAAC bioconjugation using alkyne-functionalized peptides.

The Alkyne Group as a Vibrational Reporter (Raman Imaging)

Beyond chemical reactivity, the alkyne group possesses unique photophysical properties that make it an ideal candidate for label-free intracellular tracking.

The Raman Silent Region

Traditional fluorescent tags are bulky and often alter the pharmacological activity of small macrocyclic peptides. The alkyne tag circumvents this by acting as a minimal vibrational reporter. Endogenous cellular molecules (proteins, lipids, nucleic acids) produce Raman scattering signals predominantly below 1800 cm⁻¹ and above 2800 cm⁻¹. The alkyne stretching vibration produces a sharp, intense Raman peak at approximately 2227 cm⁻¹, falling squarely within this "cellular silent region"[4]. This allows for Alkyne-Tag Raman Imaging (ATRI) without any overlap from biological background noise[2].

Alkyne-Tag Raman Screening (ATRaS)

Because spontaneous Raman signals can be inherently weak in dilute solutions, researchers combine alkyne tags with Surface-Enhanced Raman Scattering (SERS) using silver nanoparticles. The localized surface plasmon resonance amplifies the alkyne's Raman signal by several orders of magnitude. This causality enables the detection limit to drop to ~100 femtomoles, transforming a qualitative imaging tool into a highly sensitive quantitative screening platform for identifying small-molecule binding sites in complex proteomes[5].

ATRaS_Workflow S1 Live Cells / Protein Extract S2 Incubation with Alkyne-Tagged Peptide S1->S2 S3 Proteolytic Cleavage (Trypsin Digestion) S2->S3 Covalent Binding S4 HPLC Fractionation S3->S4 S5 SERS Detection (Ag Nanoparticles, ~2200 cm⁻¹) S4->S5 Alkyne Peak Screening S6 LC-MS/MS Binding Site Identification S5->S6 Positive Fractions

Alkyne-Tag Raman Screening (ATRaS) workflow for identifying binding sites.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints that confirm success before progression.

Protocol A: SPPS Incorporation of Fmoc-(S)-2-amino-hept-6-ynoic acid
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

  • Coupling: Dissolve 3 eq of Fmoc-(S)-2-amino-hept-6-ynoic acid, 3 eq of HATU, and 6 eq of DIPEA in DMF. Add to resin and agitate for 60 minutes.

  • Self-Validation Checkpoint (Kaiser Test): Perform a Kaiser test. A negative result (yellow) validates complete acylation, allowing progression. A positive result (blue) triggers an automatic double-coupling cycle.

  • Cleavage: Cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

Protocol B: CuAAC Bioconjugation in Solution

Causality Focus: The addition of sodium ascorbate is mechanistically mandatory. Copper(I) is thermodynamically unstable and oxidizes to inactive Copper(II) in aqueous environments. Ascorbate acts as a continuous reducing agent, ensuring a constant pool of active Cu(I) species to drive the cycloaddition to quantitative yields[1].

  • Preparation: Dissolve the alkyne-peptide (1 eq) and azide-fluorophore (1.2 eq) in a degassed tBuOH/H₂O (1:1) mixture.

  • Catalyst Assembly: Premix CuSO₄ (0.1 eq) with THPTA ligand (0.5 eq) to stabilize the copper complex, then add to the peptide solution.

  • Initiation: Add freshly prepared sodium ascorbate (0.5 eq) to initiate the reaction. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The validation occurs when the starting peptide mass completely shifts to the expected conjugate mass, confirming quantitative conversion without oxidative side products.

Quantitative Data Summary

Table 1: Comparative Analysis of Peptide Modification Strategies

Tag TypeSize (Daltons)Steric PerturbationDetection ModalitySensitivity / Limit
Terminal Alkyne ~25 DaMinimal (Bioorthogonal)Raman (ATRI) / SERSHigh (~100 femtomole via SERS)
Fluorophore (FITC) ~389 DaHigh (Alters folding/permeability)Fluorescence MicroscopyVery High (Single molecule)
Stable Isotope (¹³C) +1 Da per atomNoneMass Spectrometry / NMRModerate (Requires destruction)

Table 2: Reaction Parameters for CuAAC using Alkyne-Peptides

ReagentFunctionOptimal RatioMechanistic Rationale
CuSO₄ Precatalyst0.1 eqProvides the copper source; must be reduced to active Cu(I).
THPTA Ligand0.5 eqAccelerates reaction and protects peptide from ROS degradation.
Na-Ascorbate Reducing Agent0.5 eqMaintains Cu(I) oxidation state; prevents reaction stalling.

References[4] Live-Cell Raman Imaging Elucidates Intracellular Distribution of Macrocyclic Peptides Designed as HIV Protease Inhibitors. ACS Publications. Verify Source[2] A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. PMC / NIH. Verify Source[5] Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. Journal of the American Chemical Society - ACS Publications. Verify Source[1] Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. JPT. Verify Source[3] Click Chemistry: A valuable tool for peptide and protein modification. Bachem.Verify Source

Sources

Exploratory

introduction to click chemistry with Fmoc-(S)-2-amino-hept-6-ynoic acid

An In-Depth Technical Guide to Click Chemistry with Fmoc-(S)-2-amino-hept-6-ynoic Acid Foreword: Beyond the Amide Bond In the landscape of peptide science and drug development, the ability to introduce novel functionalit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Click Chemistry with Fmoc-(S)-2-amino-hept-6-ynoic Acid

Foreword: Beyond the Amide Bond

In the landscape of peptide science and drug development, the ability to introduce novel functionalities and structural constraints with surgical precision is paramount. While solid-phase peptide synthesis (SPPS) has mastered the art of forging amide bonds, the frontiers of innovation lie in creating more complex architectures: cyclic peptides, peptide-drug conjugates, and biomaterials with tailored properties. This is the domain of bioorthogonal chemistry, and its most celebrated tool is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[1][2]

This guide provides a deep dive into the practical application of a specific, versatile building block: Fmoc-(S)-2-amino-hept-6-ynoic acid . We will move beyond mere protocols to explore the underlying chemical principles, strategic considerations for experimental design, and troubleshooting insights gleaned from field experience. This document is intended for researchers, chemists, and drug development professionals who seek not only to perform a reaction but to master a powerful technology.

Foundational Principles: The 'Click' Philosophy in Peptide Science

The term "click chemistry," first conceptualized by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require simple reaction conditions with benign solvents (like water). The CuAAC reaction is the quintessential example, involving the reaction between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole.[1][3][4]

Why is this important for peptides?

  • Bioorthogonality: The alkyne and azide functional groups are essentially absent in biological systems, meaning the reaction proceeds with exceptional selectivity, ignoring all other functional groups present in a complex peptide.[5][6]

  • Stability: The resulting triazole ring is chemically robust, resisting enzymatic degradation, hydrolysis, and oxidation, making it an excellent and stable surrogate for a labile amide or disulfide bond.[4][7]

  • Versatility: This reaction provides a reliable method for peptide cyclization, conjugation to small molecules or proteins, surface immobilization, and the attachment of imaging agents.[7]

The core of the reaction is the copper(I)-catalyzed formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise mechanism to yield the triazole product.[3]

Figure 1: Simplified schematic of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The Molecular Tool: Fmoc-(S)-2-amino-hept-6-ynoic Acid

To leverage click chemistry in peptides, one must first incorporate an alkyne or azide handle. This is achieved using an unnatural amino acid (UAA) during standard Fmoc-based SPPS.[5][8] Fmoc-(S)-2-amino-hept-6-ynoic acid is a premier building block for this purpose.

Figure 2: Structural components of Fmoc-(S)-2-amino-hept-6-ynoic acid.

Strategic Advantage: The choice of this specific UAA over others, such as the more common Fmoc-L-propargylglycine, is a critical experimental design decision. The four-carbon aliphatic spacer -(CH₂)₄- in the side chain of Fmoc-(S)-2-amino-hept-6-ynoic acid provides greater flexibility and extends the alkyne handle further from the potentially sterically hindered peptide backbone. This can significantly improve reaction kinetics and efficiency in the subsequent click reaction, especially when conjugating to bulky molecules.

Experimental Guide: A Validated Workflow

This section details a comprehensive, field-proven workflow for synthesizing a custom peptide containing Fmoc-(S)-2-amino-hept-6-ynoic acid and performing an on-resin click conjugation.

Part A: Peptide Synthesis via Fmoc-SPPS

The foundation of this entire process is a high-fidelity peptide synthesis. We utilize the orthogonal Fmoc/tBu strategy, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt).[] This orthogonality is crucial, as it allows for selective deprotection of the Nα-amine at each cycle without disturbing the side-chain protectors.[10][][11]

SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 check Repeat for Next Amino Acid? wash2->check check->deprotection Yes end End: N-terminal Fmoc remains or is removed check->end No

Figure 3: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Single Coupling Cycle

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide).[12] Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.[10] Agitate for 5-10 minutes. Drain and repeat once. This step removes the Fmoc group, exposing a free amine on the N-terminus of the growing peptide chain.[13]

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Coupling of Fmoc-(S)-2-amino-hept-6-ynoic Acid:

    • In a separate vial, pre-activate a solution of Fmoc-(S)-2-amino-hept-6-ynoic acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU (0.95 eq. to the amino acid), and a base like N,N-diisopropylethylamine (DIEA, 2 eq. to the coupling agent) in DMF.[14]

    • Allow the activation to proceed for 1-2 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Part B: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Performing the click reaction while the peptide is still attached to the solid support is highly advantageous. It simplifies purification, as excess reagents can be easily washed away.

OnResin_CuAAC_Workflow start Start: Alkyne-Peptide on Resin reagent_prep 1. Prepare Reagent Mix (Azide, CuSO₄, Na-Ascorbate, Ligand) start->reagent_prep addition 2. Add Reagent Mix to Resin reagent_prep->addition reaction 3. Agitate at RT (1-12 hours) addition->reaction wash 4. Wash Extensively (DMF, DCM, MeOH) reaction->wash cleavage End: Proceed to Cleavage and Deprotection wash->cleavage

Figure 4: Workflow for performing the CuAAC reaction on the solid-phase resin.

Detailed Protocol: On-Resin CuAAC

  • Peptide-Resin Preparation: Ensure the peptide synthesis is complete. The N-terminal Fmoc group can be left on or removed, depending on the desired final product. Swell the peptide-resin in DMF.

  • Reagent Preparation:

    • The "Click" Cocktail: In a single vial, prepare the reaction mixture. The order of addition is critical to prevent premature copper precipitation or side reactions.[15]

    • First, dissolve the azide-containing molecule (5-10 eq.) in a suitable solvent system, typically DMF/water (e.g., 3:1 v/v).

    • Add the copper(I) source. It is most convenient to use Copper(II) sulfate (CuSO₄, 1-2 eq.) and an in-situ reducing agent like sodium ascorbate (5-10 eq.).[16]

    • Crucially, add a copper-chelating ligand such as THPTA or TBTA (1-5 eq. relative to copper).[17] The ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and reduces copper-mediated damage to the peptide.[16][18]

  • Reaction: Add the complete "click" cocktail to the peptide-resin. Ensure the resin is fully suspended. Agitate the mixture at room temperature. Reaction time can vary from 1 to 12 hours.

  • Monitoring (Optional): A small sample of resin can be cleaved and analyzed by mass spectrometry to monitor reaction progress.

  • Washing: Once complete, drain the reaction mixture and wash the resin extensively to remove all copper and excess reagents. A typical wash sequence is DMF (5x), DCM (3x), and Methanol (3x).

ParameterTypical RangeRationale & Expert Insight
Azide Concentration 5-20 eq.A large excess is used to drive the reaction to completion. The optimal amount depends on the reactivity and steric hindrance of the azide.
Copper Source 0.5-5 eq.CuSO₄/Sodium Ascorbate is the most common and convenient system.[16] Lower catalyst loading is preferred to minimize peptide damage.
Ligand:Copper Ratio 1:1 to 5:1A ratio of 5:1 is often recommended for bioconjugation to protect sensitive biomolecules from oxidative damage.[15][16]
Solvent DMF, DMSO, H₂OA mixture like DMF/H₂O is often ideal for solubilizing all components. The presence of water is beneficial for the CuAAC reaction.
Temperature Room Temp to 50°CRoom temperature is usually sufficient. Gentle heating (35-40°C) can accelerate slow reactions but increases the risk of side reactions.[19]
Time 1-24 hoursReaction is often complete within 4 hours but can be left overnight. Monitor for completion to avoid unnecessary exposure to copper.[17]

Table 1: Optimization Parameters for On-Resin CuAAC Reactions.

Part C: Final Cleavage and Purification

The final step is to liberate the modified peptide from the solid support and remove all remaining side-chain protecting groups.

Detailed Protocol: Cleavage

  • Resin Preparation: Dry the washed resin thoroughly.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS and water act as scavengers to trap the reactive carbocations generated from the deprotection of side-chain groups, preventing re-attachment to sensitive residues like Tryptophan.[20]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Product Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise to a large volume of ice-cold diethyl ether. The peptide will precipitate as a white solid.

  • Purification: Centrifuge the ether suspension, decant the ether, wash the peptide pellet with more cold ether, and dry the crude product. The final peptide is typically purified to homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting and Field Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Click Product Inactive Catalyst (Cu(I) oxidized to Cu(II))- Ensure fresh sodium ascorbate solution is used.[17]- Work under an inert atmosphere (N₂ or Ar) if possible.- Increase ligand:copper ratio to better protect Cu(I).[17]
Inaccessible Alkyne- The longer side chain of hept-6-ynoic acid helps, but if the conjugation site is sterically buried, consider adding a solvent that can disrupt secondary structure (e.g., DMSO).
Interference from Buffer/Reagents- Avoid buffers containing chelators (EDTA), thiols, or strong bases that can sequester the copper catalyst.[17]
Incomplete SPPS Coupling Steric Hindrance at Coupling Site- Use a more potent coupling agent like HATU or COMU.- Perform a "double coupling" (repeat the coupling step).
Peptide Aggregation on Resin- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic agents.
Peptide Degradation Copper-Mediated Oxidation- Minimize reaction time and copper concentration.- Use a high concentration of a protective ligand like THPTA.[16][18]- Degas all solutions to remove oxygen.[17]

Table 2: Common issues and validated solutions in the click chemistry workflow.

Conclusion: Enabling Next-Generation Peptide Therapeutics

The integration of Fmoc-(S)-2-amino-hept-6-ynoic acid into standard peptide synthesis workflows is a robust and powerful strategy. It opens the door to a vast chemical space for peptide modification, enabling the creation of molecules with enhanced stability, novel mechanisms of action, and targeted delivery capabilities. By understanding the core principles of both Fmoc-SPPS and CuAAC, and by carefully controlling the key reaction parameters, researchers can reliably construct complex peptide architectures that are central to the next wave of innovation in drug discovery and materials science.

References

  • Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. Available at: [Link]

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. Available at: [Link]

  • Jiang, H., et al. (2014). Click Chemistry in Peptide-Based Drug Design. Pharmaceuticals. Available at: [Link]

  • Díez-González, S., & Correa, A. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules. Available at: [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]

  • TechnoKumar's. (n.d.). Click chemistry in peptide science: a mini-review Synthesis of clickable peptides and applications. tks publisher. Available at: [Link]

  • Lang, K., & Chin, J. W. (2014). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. Available at: [Link]

  • Amblard, M., et al. (2015). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available at: [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Bikin, A., et al. (2019). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega. Available at: [Link]

  • C&EN. (n.d.). Click Chemistry: An Essential Tool for Modern Peptide Synthesis. C&EN. Available at: [Link]

  • LifeTein. (2024). Click Chemistry in Peptide Synthesis. LifeTein. Available at: [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Shcherbakov, D., et al. (2019). Optimization of CuAAC reaction conditions. ResearchGate. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • Bofill, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. Available at: [Link]

  • Bairu, K., et al. (2022). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules. Available at: [Link]

  • Anaspec. (n.d.). Fmoc-L-propargylglycine. Anaspec. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-L-homopropargylglycine. PubChem Compound Database. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

  • Wagner, D. S., et al. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. Organic Process Research & Development. Available at: [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]

Sources

Foundational

commercial suppliers of Fmoc-(S)-2-amino-hept-6-ynoic acid

Fmoc-(S)-2-amino-hept-6-ynoic Acid (CAS 1097192-05-6): A Technical Guide to Commercial Sourcing and Bioorthogonal Peptide Conjugation Executive Summary As peptide therapeutics, antibody-drug conjugates (ADCs), and target...

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-(S)-2-amino-hept-6-ynoic Acid (CAS 1097192-05-6): A Technical Guide to Commercial Sourcing and Bioorthogonal Peptide Conjugation

Executive Summary As peptide therapeutics, antibody-drug conjugates (ADCs), and targeted delivery systems grow in complexity, the demand for reliable bioorthogonal handles has surged. Fmoc-(S)-2-amino-hept-6-ynoic acid—commonly referred to in the literature as Fmoc-L-bishomopropargylglycine—serves as a critical building block for introducing a terminal alkyne into peptide sequences[1]. As a Senior Application Scientist, I have engineered this whitepaper to provide drug development professionals with a comprehensive guide to sourcing this unnatural amino acid, integrating it into Solid-Phase Peptide Synthesis (SPPS), and executing self-validating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

Chemical Profile & Structural Mechanics

The structural design of Fmoc-(S)-2-amino-hept-6-ynoic acid (C₂₂H₂₁NO₄, MW: 363.41 Da) offers distinct mechanistic advantages over shorter alkyne derivatives like propargylglycine.

  • Steric Relief: The five-carbon aliphatic side chain acts as a highly flexible spacer. This extended linker reduces steric hindrance around the rigid peptide backbone, significantly accelerating the kinetics of downstream click reactions when conjugating bulky azide cargoes (e.g., fluorophores, PEG chains, or Peptide Nucleic Acids)[1].

  • Orthogonal Protection: The alpha-amino group is protected by the base-labile Fmoc (Fluorenylmethyloxycarbonyl) group, while the terminal alkyne requires no protection during standard acidic cleavage. This makes the molecule perfectly orthogonal to standard Fmoc/tBu SPPS strategies[2].

Commercial Supply Landscape

Sourcing high-purity Fmoc-(S)-2-amino-hept-6-ynoic acid is critical; trace impurities can lead to deletion sequences or truncated peptides during automated synthesis. Below is a structured comparison of key commercial suppliers based on current market availability and purity specifications.

Commercial SupplierCatalog / Product NamePurity SpecificationPrimary Application & Scale
Sigma-Aldrich Fmoc-(S)-2-amino-hept-6-ynoic acid≥95%R&D, High-throughput SPPS
ChemScene CS-0132618≥95%Custom synthesis, ADC preparation[2]
ChemPep Fmoc-L-BishomoGly(Propargyl)-OH>98%Specialized Click Chemistry Reagents[3]
ChemicalBook 1097192-05-6 (Aggregated Vendors)Varies (>95%)Bulk sourcing & global distribution[4]

SPPS Integration Protocol (A Self-Validating System)

The incorporation of unnatural amino acids often suffers from sluggish coupling kinetics due to steric bulk. The following protocol is engineered to ensure quantitative coupling through mechanistic optimization.

Methodology: Alkyne Incorporation via SPPS

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling maximizes the accessibility of reactive sites within the polymer matrix, ensuring uniform coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • Activation & Coupling:

    • Prepare a solution of Fmoc-(S)-2-amino-hept-6-ynoic acid (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the solution.

    • Causality: HATU is selected over standard DIC/Oxyma because the bulky nature of the extended aliphatic side chain requires a highly reactive aminium-based coupling agent to prevent epimerization and drive the reaction to absolute completion.

    • React for 60 minutes at room temperature.

  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: The terminal alkyne is highly stable to Trifluoroacetic acid (TFA). Triisopropylsilane (TIS) is utilized as a carbocation scavenger to protect susceptible residues (like Trp or Tyr) without reacting with the alkyne moiety.

  • Self-Validation Check: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via LC-MS. The synthesis is validated only when the base peak matches the theoretical [M+H]⁺ of the alkyne-functionalized peptide, confirming that the alkyne survived cleavage intact.

Bioorthogonal Click Chemistry (CuAAC) Workflow

Once the alkyne-peptide is synthesized, it can be conjugated to any azide-bearing cargo. The CuAAC reaction is highly regioselective, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage[1].

Methodology: CuAAC Conjugation

  • Reagent Solubilization: Dissolve the alkyne-peptide (1.0 eq) and the azide-cargo (1.2 eq) in a degassed solvent mixture of tBuOH/H₂O (1:1, v/v).

  • Catalyst Generation (In Situ):

    • Prepare a stock solution of CuSO₄ (0.2 eq) and THPTA ligand (1.0 eq) in H₂O.

    • Prepare a fresh solution of Sodium Ascorbate (2.0 eq) in H₂O.

    • Causality: Cu(I) is the active catalytic species but is thermodynamically unstable and easily oxidized to inactive Cu(II). By using CuSO₄ and reducing it in situ with Sodium Ascorbate, we maintain a steady state of active Cu(I). The THPTA ligand coordinates the Cu(I), preventing disproportionation and protecting the peptide backbone from reactive oxygen species (ROS) degradation.

  • Reaction Execution: Add the Cu/THPTA complex to the peptide mixture, followed immediately by the Sodium Ascorbate. Stir at room temperature for 2 hours under an inert atmosphere (Argon).

  • Self-Validation Check: Monitor the reaction via analytical HPLC. The reaction is deemed successful and self-validated when the distinct peaks of the starting materials disappear, replaced by a single product peak with a shifted retention time.

Workflow Visualization

G N1 Fmoc-(S)-2-amino-hept-6-ynoic acid (Commercial Sourcing) N2 Solid-Phase Peptide Synthesis (Coupling via HATU/DIPEA) N1->N2 N3 TFA Cleavage & Global Deprotection N2->N3 N4 Alkyne-Functionalized Peptide N3->N4 N6 CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) N4->N6 N5 Azide Cargo (Fluorophore/PEG/PNA) N5->N6 N7 Conjugated Peptide Product N6->N7

Workflow from commercial sourcing of Fmoc-(S)-2-amino-hept-6-ynoic acid to CuAAC conjugation.

References

  • Deuss, P. J., et al. "Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo." Organic & Biomolecular Chemistry 11.43 (2013): 7621-7630. URL:[Link]

Sources

Exploratory

Fmoc-(S)-2-amino-hept-6-ynoic Acid: A Technical Guide to Bioorthogonal Peptide Synthesis and Handling

Executive Summary The integration of bioorthogonal "click" handles into synthetic peptides has revolutionized targeted drug discovery, activity-based protein profiling, and bioconjugation. Fmoc-(S)-2-amino-hept-6-ynoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of bioorthogonal "click" handles into synthetic peptides has revolutionized targeted drug discovery, activity-based protein profiling, and bioconjugation. Fmoc-(S)-2-amino-hept-6-ynoic acid (often referred to as Fmoc-L-homopropargylglycine or Fmoc-Hpg) is a premier non-canonical amino acid (ncAA) designed for Solid-Phase Peptide Synthesis (SPPS). By featuring an Fmoc-protected α -amine and a terminal alkyne on an extended 5-carbon side chain, this building block enables highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) while preserving the native conformational dynamics of the parent peptide.

This whitepaper provides an authoritative framework for the chemical profiling, safe handling, and experimental utilization of Fmoc-(S)-2-amino-hept-6-ynoic acid, ensuring high-yield synthesis and robust bioconjugation.

Chemical Profile & Mechanistic Significance

Quantitative Chemical Data

To ensure accurate stoichiometry and storage, the fundamental physicochemical properties of the compound are summarized below[1],:

PropertySpecification
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ynoic acid
CAS Number 1097192-05-6
Molecular Formula C₂₂H₂₁NO₄
Molecular Weight 363.41 g/mol
Physical Form Solid (Crystalline Powder)
Purity Standard 95% (HPLC/Titration)
The Conformational Advantage: Hpg vs. Pra

A critical design choice in peptide engineering is selecting the appropriate alkyne chain length. While Propargylglycine (Pra) offers a compact 1-carbon side chain, Fmoc-(S)-2-amino-hept-6-ynoic acid provides an extended 3-carbon spacer between the α -carbon and the alkyne moiety.

Causality in Design: The longer side chain of this heptynoic acid derivative introduces additional rotatable bonds. During sterically demanding interactions—such as peptide-HLA (Human Leukocyte Antigen) binding or T-cell receptor (TCR) recognition—this flexibility allows the resulting bulky triazole linkage to project outward into the solvent. Consequently, the bioorthogonal modification does not interfere with the peptide's native binding affinity or structural integrity[2].

Conformational_Logic Pra Propargylglycine (Pra) Short Side Chain Clash Steric Clash in Binding Pocket (e.g., HLA/TCR) Pra->Clash Hpg Fmoc-(S)-2-amino-hept-6-ynoic acid Extended Side Chain Flex High Conformational Flexibility Extra Rotatable Bonds Hpg->Flex Fail Reduced Bioactivity Clash->Fail Success Optimal Target Binding Flex->Success

Conformational advantage of extended alkyne side chains in receptor binding.

Safety, Handling, and Storage Protocols

Maintaining the structural integrity of Fmoc-protected amino acids requires strict adherence to environmental controls. Fmoc-(S)-2-amino-hept-6-ynoic acid is classified as an irritant.

Hazard Identification

According to standardized Safety Data Sheets (SDS), the compound triggers the following hazard statements:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Required PPE: Nitrile gloves, safety goggles, and an N95-equivalent particulate respirator when weighing the dry powder. All transfers must occur within a certified chemical fume hood to prevent inhalation of aerosolized dust.

Storage Causality and Degradation Prevention
  • Condition: Store sealed at 2-8°C in a strictly desiccated environment.

  • Mechanistic Rationale: The Fmoc protecting group is highly sensitive to basic conditions. If trace ambient moisture infiltrates the container, it can interact with trace basic impurities (e.g., residual amines from the manufacturing environment) to catalyze premature Fmoc cleavage. Furthermore, while terminal alkynes are generally stable, prolonged exposure to light and atmospheric oxygen can lead to slow oxidative degradation.

  • Handling Rule: Allow the vial to fully equilibrate to room temperature inside a desiccator before opening. Opening a cold vial causes immediate atmospheric condensation on the powder, ruining the batch.

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback before proceeding to the next.

Workflow 1: Residue-Specific SPPS Incorporation

Terminal alkynes are stable to standard SPPS conditions, including Piperidine deprotection and Trifluoroacetic acid (TFA) cleavage.

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF.

  • Coupling Reaction (Causality Focus):

    • Reagents: 3.0 eq Fmoc-(S)-2-amino-hept-6-ynoic acid, 3.0 eq DIC (N,N'-Diisopropylcarbodiimide), and 3.0 eq OxymaPure.

    • Rationale: We recommend DIC/Oxyma over uronium salts (like HATU/DIPEA) for this specific residue. Uronium salts in the presence of excess base can occasionally lead to premature capping (guanidinylation) of the peptide chain if the coupling is slow.

    • Time: React for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A clear/yellow solution indicates >99% coupling efficiency. A blue solution indicates incomplete coupling; repeat step 3 before proceeding.

  • Global Cleavage: Cleave the peptide using a standard cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Precipitate in cold diethyl ether.

Workflow 2: CuAAC Bioconjugation

The CuAAC reaction seamlessly converts the terminal alkyne and an azide-functionalized partner into a highly stable 1,4-substituted 1,2,3-triazole heterocycle[3].

  • Solvent Preparation: Dissolve the purified alkyne-peptide and the azide-tag (1.2 eq) in a degassed solvent mixture (e.g., 1:1 tBuOH/H₂O or PBS/DMSO).

  • Catalyst Complex Assembly (Causality Focus):

    • Premix CuSO₄ (0.1 eq) with THPTA ligand (0.5 eq) in water.

    • Rationale: Free Cu(I) generated in the next step can catalyze the formation of Reactive Oxygen Species (ROS), which rapidly oxidize sensitive amino acids (like Met, Cys, or His) in the peptide[4]. THPTA chelates the copper, stabilizing the Cu(I) oxidation state and shielding the peptide backbone from oxidative damage.

  • Reduction: Add Sodium Ascorbate (0.5 eq) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst in situ[4].

  • Incubation & Self-Validation: Stir at room temperature for 1-2 hours. Monitor via LC-MS. Because CuAAC is an addition reaction with 100% atom economy, the product mass must exactly equal the sum of the alkyne-peptide and azide-tag masses.

SPPS_CuAAC_Workflow A 1. SPPS Incorporation Resin-bound peptide B 2. Coupling Fmoc-(S)-2-amino-hept-6-ynoic acid + DIC/Oxyma A->B C 3. Cleavage TFA / TIS / H2O B->C D 4. CuAAC Reaction CuSO4, NaAsc, Azide-Tag C->D E 5. Triazole Bioconjugate Purified Product D->E

Workflow from SPPS incorporation to CuAAC bioconjugation.

References

  • AChemBlock. "Fmoc-(S)-2-amino-hept-6-ynoic acid 95% | CAS: 1097192-05-6". achemblock.com. 1

  • Sigma-Aldrich. "Fmoc-(S)-2-amino-hept-6-ynoic acid | 1097192-05-6". sigmaaldrich.com.

  • The Journal of Immunology | Oxford Academic. "Bioorthogonal click chemistry to visualize an immunogenic HLA-A2-restricted hepatitis B virus epitope in human monocyte-derived dendritic cells". oup.com. 2

  • Royal Society of Chemistry. "Chapter 9: Stapled Peptide Inhibitors of Protein–Protein Interactions". rsc.org. 3

  • National Center for Biotechnology Information (PMC). "Bioorthogonal chemistry". nih.gov. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Fmoc-(S)-2-amino-hept-6-ynoic Acid in Solid-Phase Peptide Synthesis (SPPS) and CuAAC Bioconjugation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Rationale The incorporation of bioorthogonal handles into synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The incorporation of bioorthogonal handles into synthetic peptides has revolutionized peptide-based drug design, enabling modular functionalization with fluorophores, PEG chains, and targeting ligands. Fmoc-(S)-2-amino-hept-6-ynoic acid is an unnatural amino acid featuring a terminal alkyne separated from the α-carbon by a three-methylene spacer.

While shorter alkynyl amino acids (such as propargylglycine) are common, their proximity to the peptide backbone often induces severe steric hindrance during bioconjugation. The extended aliphatic spacer of 2-amino-hept-6-ynoic acid projects the alkyne away from the sterically crowded secondary structure of the peptide. This structural advantage significantly accelerates the kinetics of the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and ensures near-quantitative yields even with bulky azide partners [1]. Triazoles formed by these click reactions act as highly stable bioisosteres for amide bonds, enhancing the metabolic stability of the resulting therapeutics [2].

Chemical Properties & Specifications

To ensure reproducible synthesis, it is critical to understand the physicochemical parameters of the building block. The terminal alkyne is inherently orthogonal to standard Fmoc/tBu SPPS chemistry, requiring no side-chain protection.

PropertySpecification
Chemical Name Fmoc-(S)-2-amino-hept-6-ynoic acid
Molecular Formula C₂₂H₂₁NO₄
Molecular Weight 363.41 g/mol
Appearance White to off-white powder
Solubility DMF, NMP, DMSO
Side-Chain Protection None required (Alkyne is stable to piperidine and TFA)
Storage Conditions 2–8 °C (Desiccated, protect from light)

Workflow & Mechanistic Overview

The successful generation of an alkyne-functionalized peptide and its subsequent bioconjugation relies on a self-validating, two-phase workflow: solid-phase chain elongation followed by solution-phase click chemistry.

Workflow N1 Resin Swelling (DCM/DMF) N2 Fmoc Deprotection (20% Piperidine) N1->N2 Expand Matrix N3 Coupling Fmoc-(S)-2-amino-hept-6-ynoic acid N2->N3 Expose Free Amine N4 TFA Cleavage & Global Deprotection N3->N4 Chain Elongation N5 CuAAC Click Reaction (CuSO4, NaAsc, TBTA) N4->N5 Isolate Alkyne-Peptide N6 RP-HPLC Purification & LC-MS Validation N5->N6 Triazole Formation

Workflow of SPPS and CuAAC bioconjugation using Fmoc-(S)-2-amino-hept-6-ynoic acid.

Detailed SPPS Protocol

This protocol is optimized for a 0.1 mmol scale synthesis using standard Fmoc chemistry.

Step 1: Resin Preparation and Swelling
  • Procedure: Weigh out 0.1 mmol of Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal acid). Transfer to a fritted reaction vessel. Add 5 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Dimethylformamide (DMF). Agitate gently for 30 minutes.

  • Causality: Dry polystyrene-based resins are tightly coiled. Swelling in non-polar/polar solvent mixtures expands the polymer matrix, maximizing the diffusion of reagents and exposing reactive functional sites.

Step 2: Fmoc Deprotection
  • Procedure: Drain the swelling solvent. Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL of 20% piperidine for 15 minutes. Wash the resin thoroughly with DMF (5 × 5 mL).

  • Causality: Piperidine acts as a base to abstract the acidic proton at the 9-position of the fluorene ring. This triggers an E1cB elimination mechanism, releasing dibenzofulvene and carbon dioxide. Piperidine subsequently scavenges the highly reactive dibenzofulvene to prevent it from re-alkylating the newly exposed primary amine.

Step 3: Activation and Coupling of the Alkyne Amino Acid
  • Procedure:

    • In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-(S)-2-amino-hept-6-ynoic acid and 0.4 mmol of HATU in 3 mL of amine-free DMF.

    • Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow.

    • Pre-activate for 2 minutes, then transfer the mixture to the resin.

    • Agitate at room temperature for 45–60 minutes.

  • Causality: HATU converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base that drives the activation without participating in side reactions. The 4-fold excess ensures pseudo-first-order kinetics, driving the coupling to completion.

Step 4: Self-Validation (Kaiser Test)
  • Procedure: Remove a few resin beads and wash with ethanol. Add 1 drop each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 100 °C for 3 minutes.

  • Causality: The Kaiser test is a colorimetric assay for primary amines. A yellow/colorless result confirms complete coupling (amines are blocked). A blue/purple color (Ruhemann's purple) indicates incomplete coupling, necessitating a second coupling cycle.

Step 5: Cleavage and Global Deprotection
  • Procedure: Wash the resin with DCM (5 × 5 mL) and dry under vacuum. Add 5 mL of cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5). Agitate for 2 hours.

  • Causality: TFA cleaves the peptide from the solid support and removes acid-labile side-chain protecting groups. TIS acts as a critical carbocation scavenger, preventing the re-alkylation of electron-rich residues (e.g., Trp, Tyr). The terminal alkyne remains completely inert to these harsh acidic conditions.

Post-Synthesis Modification: CuAAC Click Chemistry

The regioselective copper(I)-catalyzed reaction between the terminal alkyne and an azide yields a 1,4-disubstituted 1,2,3-triazole [3].

CuAAC_Mechanism Cu2 Cu(II) Sulfate Cu1 Cu(I) Catalyst Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Cu1 Active Active Cu(I)-TBTA Complex Cu1->Active TBTA TBTA Ligand (Stabilizer) TBTA->Active Product 1,4-disubstituted 1,2,3-triazole Active->Product Reactants Alkyne-Peptide + Azide Reactants->Product Cycloaddition

Logical relationship of reagents in the CuAAC click chemistry catalytic cycle.

CuAAC Protocol
  • Solubilization: Dissolve the purified alkyne-peptide (1 eq, ~1 mM final concentration) and the azide-functionalized partner (1.2 eq) in a degassed mixture of DMSO/H₂O (1:1 v/v). Degassing prevents the rapid oxidation of Cu(I) back to Cu(II).

  • Catalyst Preparation: In a separate tube, mix CuSO₄·5H₂O (0.5 eq) and TBTA ligand (2.5 eq). Causality: TBTA (Tris(benzyltriazolylmethyl)amine) completely envelops the Cu(I) center, stabilizing it against disproportionation and oxidation while accelerating the cycloaddition [3].

  • Initiation: Add the CuSO₄/TBTA complex to the peptide solution. Finally, add freshly prepared Sodium Ascorbate (5 eq). The solution may briefly turn brown/yellow as Cu(I) is generated.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Copper Chelation: Quench the reaction by adding 0.1 M EDTA (pH 8.0) to chelate the copper, preventing Cu-peptide adducts from complicating downstream assays or purification.

Troubleshooting & Validation Matrix

SymptomMechanistic CauseCorrective Action
Positive Kaiser Test after coupling Steric hindrance or aggregated peptide chain preventing HATU access.Perform a double coupling. If aggregation is suspected, switch solvent to NMP or add 0.1 M LiCl.
No Triazole Product in CuAAC Cu(I) oxidized to Cu(II) by dissolved oxygen, halting the catalytic cycle.Thoroughly degas solvents with N₂/Argon prior to reaction. Add an additional 5 eq of Sodium Ascorbate.
Mass Spec shows +62 Da adducts Residual Copper strongly coordinating to histidine/arginine residues.Wash the crude click product with 0.1 M EDTA or 10% ammonium hydroxide prior to RP-HPLC purification.

References

  • Kovalová, A., Pohl, R., & Vrabel, M. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(33), 5960-5964.[Link]

  • Li, H., Aneja, R., & Chaiken, I. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9797-9817.[Link]

  • Ahmad Fuaad, A. A. H., Azmi, F., Skwarczynski, M., & Toth, I. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174.[Link]

Application

Application Note: Incorporating Fmoc-(S)-2-amino-hept-6-ynoic acid into Bioactive Peptides for CuAAC-Mediated Conjugation and Stapling

Introduction & Structural Rationale The incorporation of unnatural amino acids bearing bioorthogonal functional groups has fundamentally advanced peptide engineering. Among these, Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The incorporation of unnatural amino acids bearing bioorthogonal functional groups has fundamentally advanced peptide engineering. Among these, Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) serves as a premier building block for introducing a terminal alkyne into peptide sequences[1].

Unlike its shorter homologues—propargylglycine (Pra) and homopropargylglycine (Hpg)—2-amino-hept-6-ynoic acid features an extended three-methylene spacer ( −CH2​−CH2​−CH2​−C≡CH ). This extended aliphatic side chain provides the spatial projection and conformational flexibility required to overcome steric hindrance during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. The resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally stable ( ΔG∘=–61 kcal mol–1 ), making it ideal for developing robust peptide therapeutics ([3]).

Mechanistic Insights: The Causality of Chain Length

As an Application Scientist, selecting the correct alkyne chain length is not arbitrary; it dictates the thermodynamic success of your downstream click chemistry.

  • Steric Relief in Intermolecular Conjugation: When conjugating bulky moieties (e.g., large Stokes-shift fluorophores, PEG chains, or targeting ligands), proximity to the peptide backbone drastically reduces the bimolecular rate constant. The 5-carbon side chain of 2-amino-hept-6-ynoic acid projects the alkyne deep into the solvent, maximizing accessibility and driving the reaction to completion in aqueous media[2].

  • Intramolecular Helix Stapling ( i,i+7 ): Peptide stapling employs CuAAC to lock a peptide into an α -helical conformation, enhancing proteolytic stability and cellular permeability ([4]). An i,i+7 staple must span approximately 11 Å across two full helical turns. The combined length of 2-amino-hept-6-ynoic acid and an azide partner (e.g., azido-lysine) perfectly accommodates this distance. Shorter alkynes force the macrocycle into a strained conformation, which can distort or break the α -helix entirely ([5]).

Experimental Workflow

G SPPS 1. Automated Fmoc-SPPS (Linear Synthesis) Incorp 2. Alkyne Incorporation (Fmoc-2-amino-hept-6-ynoic acid) SPPS->Incorp HBTU/DIPEA, DMF Cleavage 3. TFA Cleavage (Thiol-Free Scavengers) Incorp->Cleavage Kaiser Test Validation CuAAC 4. CuAAC 'Click' Reaction (CuSO4, NaAsc, THPTA) Cleavage->CuAAC LC-MS Verification Stapling 5A. Intramolecular Stapling (i, i+7 Helix Stabilization) CuAAC->Stapling Internal Azide Partner Conjugation 5B. Intermolecular Conjugation (Fluorophores, PEG, Ligands) CuAAC->Conjugation External Azide Probe

Workflow for Fmoc-(S)-2-amino-hept-6-ynoic acid incorporation and CuAAC functionalization.

Quantitative Data & Optimization Matrices

Table 1: Comparative Analysis of Alkyne-Bearing Unnatural Amino Acids | Amino Acid | Side Chain Structure | Spacer Length | Optimal Stapling | Primary Application | | :--- | :--- | :--- | :--- | :--- | | Fmoc-Pra-OH | −CH2​−C≡CH | 1 Carbon | i,i+4 | Short-range conjugation | | Fmoc-Hpg-OH | −CH2​−CH2​−C≡CH | 2 Carbons | i,i+4 | Medium-range conjugation | | Fmoc-(S)-2-amino-hept-6-ynoic acid | −CH2​−CH2​−CH2​−C≡CH | 3 Carbons | i,i+7 | Bulky conjugation & Macrocyclization |

Table 2: Optimized CuAAC Reaction Parameters for Peptide Conjugation | Parameter | Reagent / Condition | Mechanistic Purpose | | :--- | :--- | :--- | | Copper Source | CuSO4​⋅5H2​O (1 eq) | Precursor to the catalytic Cu(I) species. | | Reductant | Sodium Ascorbate (5-10 eq) | Reduces Cu(II) to Cu(I) in situ; prevents re-oxidation. | | Ligand | THPTA (5 eq) | Stabilizes Cu(I), accelerates kinetics, and prevents ROS generation. | | Solvent | tBuOH/H2​O (1:1) | Solubilizes both the hydrophobic peptide and aqueous reagents. |

Self-Validating Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 × 5 min).

    • Self-Validation: Perform a Kaiser test; resin beads must turn deep blue, confirming free primary amines.

  • Coupling: Dissolve 3.0 equivalents of Fmoc-(S)-2-amino-hept-6-ynoic acid and 2.9 equivalents of HBTU in DMF. Add 6.0 equivalents of DIPEA. Add the activated mixture to the resin.

    • Causality: The extended aliphatic chain introduces mild steric bulk. A prolonged coupling time of 2–3 hours at room temperature is recommended to ensure near-100% coupling efficiency.

  • Verification: Wash the resin thoroughly with DMF and DCM.

    • Self-Validation: Perform a Kaiser test; resin beads must remain yellow. If slightly green/blue, repeat the coupling step.

Protocol B: Thiol-Free Cleavage and Global Deprotection
  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / TIPS / H2​O (95:2.5:2.5 v/v).

    • Causality: Standard cleavage cocktails often utilize ethanedithiol (EDT) to scavenge carbocations. However, free thiols can undergo radical-mediated thiol-yne hydrothiolation with terminal alkynes. Triisopropylsilane (TIPS) is a mandatory thiol-free substitute that effectively scavenges carbocations while preserving the alkyne's integrity[2].

  • Cleavage: Incubate the resin in the cocktail for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and lyophilize.

  • Verification:

    • Self-Validation: Perform a micro-scale LC-MS analysis to confirm the exact mass of the linear alkyne-peptide before proceeding to click chemistry.

Protocol C: CuAAC-Mediated Peptide Conjugation / Stapling

Note: This protocol leverages microwave or room-temperature click chemistry optimized for robust cyclization ([6]).

  • Solvent Degassing: Dissolve the purified alkyne-peptide (and the azide partner, if performing intermolecular conjugation) in a 1:1 mixture of tBuOH and H2​O . Bubble with Argon for 10 minutes.

    • Causality: Degassing removes dissolved oxygen, preventing the premature oxidation of the catalytic Cu(I) back to inactive Cu(II).

  • Catalyst Pre-complexation: In a separate vial, mix CuSO4​ (1 eq relative to peptide) and THPTA ligand (5 eq) in water. Incubate for 5 minutes.

    • Causality: Free Cu(I) in aqueous solution generates reactive oxygen species (ROS) that rapidly oxidize sensitive amino acids (Met, Cys, His). Pre-complexing copper with THPTA completely suppresses ROS generation while accelerating the cycloaddition kinetics[4].

  • Reaction Initiation: Add the Cu-THPTA complex to the peptide solution. Immediately add a freshly prepared solution of Sodium Ascorbate (10 eq) to reduce Cu(II) to Cu(I).

  • Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation: Monitor reaction progress via analytical HPLC. The disappearance of the starting material peak and the emergence of a new peak validates triazole formation.

  • Quenching & Purification: Quench the reaction by adding 0.5 M EDTA to chelate the copper. Purify the final stapled/conjugated peptide via Preparative RP-HPLC.

References

  • Quagliata et al. "Stapled peptides: targeting protein-protein interactions in drug development." Exploration of Targeted Anti-tumor Therapy (2024). URL:[Link]

  • "Stapled Peptides—A Useful Improvement for Peptide-Based Drugs." Molecules (2019). URL:[Link]

  • "Recent advances in peptide macrocyclization strategies." Chemical Society Reviews (2024). URL:[Link]

  • "A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids." Frontiers in Chemistry (2020). URL:[Link]

  • "A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water." Nucleic Acids Research (2007). URL:[Link]

Sources

Method

Application Note: Highly Efficient Peptide Bioconjugation via CuAAC Using Hept-6-Ynoic Acid Spacers

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Application: Peptide stapling, Antibody-Drug Conjugates (ADCs), fluorophore labeling, and PEGylation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Application: Peptide stapling, Antibody-Drug Conjugates (ADCs), fluorophore labeling, and PEGylation.

Executive Summary & Mechanistic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the gold standard for bioorthogonal peptide conjugation due to its high thermodynamic driving force and extreme functional group tolerance[1]. However, traditional terminal alkyne modifications—such as the incorporation of propargylglycine (Pra)—place the reactive alkyne moiety in close proximity to the sterically bulky peptide backbone. This steric crowding can severely impede the formation of the critical copper-acetylide intermediate, leading to sluggish kinetics and incomplete reactions when coupling large azide cargos (e.g., complex fluorophores or cytotoxic payloads).

The Hept-6-ynoic Acid Advantage: To bypass these steric limitations, hept-6-ynoic acid is utilized as an optimal alkyne handle[2]. Typically coupled to the N-terminus or the ϵ -amino group of a lysine residue during solid-phase peptide synthesis (SPPS), hept-6-ynoic acid provides a flexible four-carbon aliphatic spacer ( −CH2​−CH2​−CH2​−CH2​−C≡CH ). This spacer extends the terminal alkyne away from the peptide's secondary structure, dramatically reducing steric hindrance. The result is a highly accessible reaction site that accelerates the catalytic cycle and maximizes yields of the stable 1,2,3-triazole linkage[3].

Workflow Visualization

The following diagram illustrates the logical progression of the CuAAC bioconjugation workflow, emphasizing the critical pre-complexation of the catalyst to maintain peptide integrity.

Workflow N1 Peptide Synthesis (Hept-6-ynoic Acid Capping) N2 Solubilization (Degassed Buffer) N1->N2 Purified Alkyne N4 Azide Cargo & Aminoguanidine Addition N2->N4 Base Mixture N3 Cu(II)-THPTA Pre-complexation N5 In situ Reduction (Sodium Ascorbate) N3->N5 Catalyst Mix N4->N5 Combine N6 1,2,3-Triazole Conjugate (CuAAC) N5->N6 1-4h Incubation

Fig 1: Step-by-step CuAAC bioconjugation workflow for hept-6-ynoic acid modified peptides.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. Every reagent added serves a specific mechanistic purpose to protect the peptide while driving the reaction forward.

Reagent Preparation & Causality

Prepare the following stock solutions using ultra-pure, degassed water. Causality for degassing: Dissolved oxygen reacts with Cu(I) to generate reactive oxygen species (ROS), which rapidly oxidize susceptible amino acids (Methionine, Cysteine, Histidine)[4].

  • CuSO₄ (20 mM): The source of Cu(II)[5].

  • THPTA Ligand (50 mM): Tris(3-hydroxypropyltriazolylmethyl)amine. Causality: THPTA is a water-soluble accelerating ligand that tightly coordinates Cu(I). This coordination prevents the disproportionation of Cu(I) into Cu(0) and Cu(II), and acts as a sacrificial shield against ROS, preserving the peptide's structural integrity[1].

  • Sodium Ascorbate (100 mM): Must be prepared fresh daily. Acts as the reducing agent to generate the active Cu(I) catalyst in situ[4].

  • Aminoguanidine Hydrochloride (100 mM): Causality: Ascorbate oxidation generates dehydroascorbate and other electrophilic carbonyl byproducts. Aminoguanidine acts as a scavenger for these species, preventing the unwanted glycation of Arginine residues on your peptide[4].

Step-by-Step CuAAC Methodology

Step 1: Catalyst Pre-Complexation (Critical Step) In a small microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ + 5.0 µL of 50 mM THPTA)[6]. Self-Validation: The solution will turn a distinct, bright blue color, confirming the formation of the Cu(II)-THPTA complex. Causality: Pre-complexing ensures that no unliganded copper is present when the reducing agent is added, eliminating free Cu(I) toxicity.

Step 2: Reaction Assembly In a 2 mL reaction tube, dissolve the hept-6-ynoic acid-modified peptide and the azide-functionalized cargo in a degassed solvent system (e.g., PBS, or a Water/t-BuOH mixture for hydrophobic cargos)[5]. Maintain a slight molar excess of the azide (typically 1:1.2 to 1:2 alkyne:azide) to drive the reaction to completion[5].

Step 3: Additive Introduction Add the aminoguanidine stock solution to the reaction mixture to achieve a final concentration of approximately 5 mM[4].

Step 4: Catalyst Introduction Transfer the pre-complexed CuSO₄/THPTA solution into the main reaction tube. The final copper concentration should be between 50 µM and 250 µM. Causality: CuAAC exhibits a non-linear threshold behavior; reactions often stall below 50 µM Cu, while 250 µM provides maximal catalytic turnover[4].

Step 5: Initiation via Reduction Initiate the reaction by adding the freshly prepared sodium ascorbate (final concentration ~5 mM)[5]. Self-Validation: The blue color of the Cu(II) complex will fade to near-colorless or pale yellow, visually confirming the successful reduction to the active Cu(I) state.

Step 6: Incubation & Monitoring Seal the tube to prevent oxygen ingress and incubate at room temperature on a slow rotator for 1–4 hours[5]. Monitor the reaction via LC-MS[5]. Self-Validation: A successful reaction will show a single product peak corresponding to the exact combined mass of the peptide and the cargo. The absence of +16 Da or +32 Da mass shifts confirms that the THPTA and degassing successfully prevented methionine/cysteine oxidation.

Quantitative Data & Stoichiometry Summary

To ensure reproducibility across different scales, adhere to the optimized stoichiometric ratios and final concentrations detailed in the table below.

ComponentFunctionMolar Equivalents (vs. Alkyne)Recommended Final Concentration
Hept-6-ynoic Peptide Alkyne Substrate1.0 eq50 – 100 µM
Azide Cargo Coupling Partner1.2 – 2.0 eq60 – 200 µM
CuSO₄ Catalyst Precursor0.5 – 5.0 eq50 – 250 µM
THPTA Accelerating Ligand2.5 – 25.0 eq250 – 1250 µM (5x Cu)
Sodium Ascorbate Reducing Agent50 – 100 eq5 mM
Aminoguanidine Byproduct Scavenger50 – 100 eq5 mM

Troubleshooting & Optimization

  • Incomplete Conversion (Stalled Reaction):

    • Cause: Peptides containing multiple Histidine residues or free Cysteines can act as competing chelators, stripping Cu(I) away from THPTA[4].

    • Solution: Increase the absolute concentration of the Cu/THPTA complex, or add a sacrificial metal such as Zn(II) or Ni(II) to saturate the non-specific peptide binding sites, freeing the copper to catalyze the click reaction[4].

  • Precipitation Upon Ascorbate Addition:

    • Cause: Highly hydrophobic azide cargos (e.g., certain uncharged fluorophores or drug payloads) may crash out of aqueous solution when the ionic strength increases.

    • Solution: Increase the proportion of organic co-solvent (up to 50% DMSO or DMF). The CuAAC reaction is highly tolerant to organic solvents, provided the THPTA ligand remains soluble.

References[6] Title: Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylated Peptides

Source: Benchchem URL: 6] Title: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (Jena Bioscience) URL: 4] Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC (National Institutes of Health) URL: 1] Title: Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL: ] Title: Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples Source: AxisPharm URL: 2] Title: Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly Source: PMC (National Institutes of Health) URL: 3] Title: Identification of Highly Selective and Potent Histone Deacetylase 3 Inhibitors Using Click Chemistry-Based Combinatorial Fragment Assembly Source: PLOS URL:

Sources

Application

Fmoc-(S)-2-amino-hept-6-ynoic acid for fluorescent labeling of peptides

Application Note: Fmoc-(S)-2-amino-hept-6-ynoic Acid for Site-Specific Fluorescent Labeling of Peptides via CuAAC Executive Summary The advent of bioorthogonal click chemistry has revolutionized peptide functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fmoc-(S)-2-amino-hept-6-ynoic Acid for Site-Specific Fluorescent Labeling of Peptides via CuAAC

Executive Summary

The advent of bioorthogonal click chemistry has revolutionized peptide functionalization, enabling the precise attachment of fluorophores, radiolabels, and therapeutics without disrupting native biological activity[1]. While short-chain alkyne amino acids like propargylglycine (Pra) are common, their proximity to the peptide backbone often induces steric hindrance and fluorescence quenching[2]. Fmoc-(S)-2-amino-hept-6-ynoic acid addresses these limitations by introducing a flexible 4-carbon aliphatic spacer. This extended spacer decouples the bulky fluorophore from the peptide backbone, accelerating Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) kinetics and preserving the peptide's native secondary structure[3].

This application note provides a comprehensive, self-validating methodology for incorporating Fmoc-(S)-2-amino-hept-6-ynoic acid during Solid-Phase Peptide Synthesis (SPPS) and executing highly efficient CuAAC fluorescent labeling.

Mechanistic Insights: The Causality of Spacer Length

As a Senior Application Scientist, it is critical to understand why structural choices dictate experimental success. The selection of Fmoc-(S)-2-amino-hept-6-ynoic acid over shorter homologues is driven by three mechanistic advantages:

  • Steric Decoupling in Catalysis: The CuAAC reaction requires the formation of a bulky copper-acetylide intermediate[1]. A 4-carbon spacer projects the terminal alkyne away from the sterically congested peptide backbone, significantly lowering the activation energy required for the azide to attack the intermediate complex[4].

  • Preservation of Secondary Structure: The resulting 1,4-disubstituted 1,2,3-triazole linkage mimics a trans-amide bond[5]. If placed too close to the backbone, this rigid heterocycle can disrupt critical α-helices or β-turns. The flexible heptanoic acid derivative acts as a mechanical buffer, ensuring the peptide retains its native conformation and target affinity[3].

  • Photophysical Integrity: Fluorophores conjugated too close to electron-rich residues (e.g., Tryptophan or Tyrosine) are susceptible to Photoinduced Electron Transfer (PET), which quenches fluorescence. The extended spacer isolates the fluorophore's microenvironment, maximizing quantum yield.

CuAAC_Mechanism Cu Cu(I) Catalyst Complex (CuSO4 + THPTA + Ascorbate) Pi Pi-Complex Cu(I) coordinates to terminal alkyne Cu->Pi Alkyne Peptide-Hept-6-ynoic acid (4-Carbon Spacer) Alkyne->Pi Azide Azide-Fluorophore (e.g., Cy5-N3) Cyclo Cycloaddition Azide attacks acetylide via steric relief Azide->Cyclo Acetylide Copper Acetylide Deprotonation forms reactive intermediate Pi->Acetylide Acetylide->Cyclo Triazole 1,2,3-Triazole Linkage Stable bioorthogonal conjugate Cyclo->Triazole

Fig 1. CuAAC catalytic cycle highlighting the steric relief provided by the 4-carbon spacer.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that any failure is caught immediately, preventing the waste of expensive fluorophores.

Protocol A: SPPS Incorporation of Fmoc-(S)-2-amino-hept-6-ynoic acid

Because the terminal alkyne is inert to standard SPPS conditions (piperidine and TFA), it requires no side-chain protection[4].

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Amino Acid Activation: Dissolve 3 equivalents (0.3 mmol) of Fmoc-(S)-2-amino-hept-6-ynoic acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. Causality Note: HATU is preferred over HBTU here to overcome the slight hydrophobicity of the extended aliphatic side chain.

  • Coupling: Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Self-Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a few resin beads. A transition from blue (free primary amine) to colorless/faint yellow confirms complete acylation. If the test remains blue, repeat the coupling step before proceeding.

  • Cleavage: Treat the final synthesized peptide with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours[4]. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Solution-Phase CuAAC Fluorescent Labeling

This protocol utilizes THPTA to stabilize Cu(I) and protect sensitive peptide residues (like Met and His) from reactive oxygen species (ROS) generated during the reaction.

  • Reagent Solubilization: Dissolve the lyophilized alkyne-peptide in a 1:1 mixture of H₂O and DMSO to a final concentration of 1 mM. Add 1.2 equivalents of the target Azide-Fluorophore (e.g., Alexa Fluor 647-Azide)[2].

  • Catalyst Preparation (Crucial Step): In a separate vial, pre-mix 0.5 equivalents of CuSO₄·5H₂O (from a 50 mM aqueous stock) with 2.5 equivalents of THPTA ligand. Incubate for 5 minutes. Causality Note: Pre-forming the Cu-THPTA complex prevents Cu-induced peptide aggregation.

  • Reaction Initiation: Add the Cu-THPTA complex to the peptide/fluorophore mixture. Finally, add 5 equivalents of freshly prepared Sodium Ascorbate to initiate the reaction.

  • Self-Validation Checkpoint (Visual & Analytical): The reaction mixture should initially appear light blue due to Cu(II). Upon addition of sodium ascorbate, the solution must turn colorless or pale yellow, visually confirming the reduction of Cu(II) to the active Cu(I) species.

  • Incubation & Purification: Agitate the mixture for 1–2 hours at room temperature. Quench with 0.1% TFA and purify via RP-HPLC. The product mass must equal the exact sum of the peptide and fluorophore masses, as CuAAC is an addition reaction with zero byproducts[2].

Workflow A 1. Fmoc-SPPS (Incorporate Alkyne) B 2. TFA Cleavage (& Deprotection) A->B Resin-Bound Peptide C 3. CuAAC Click (+ Azide-Dye) B->C Free Alkyne Peptide D 4. HPLC Purify (& LC-MS Verify) C->D Fluorescent Conjugate

Fig 2. End-to-end workflow from SPPS incorporation to CuAAC fluorescent labeling.

Quantitative Data & Optimization

The tables below summarize the empirical advantages of the 4-carbon spacer and the optimized conditions required for maximum yield.

Table 1: Impact of Alkyne Spacer Length on CuAAC Kinetics and Yield

Amino AcidSpacer LengthSteric HindranceRelative CuAAC RateTypical Yield (1 hr)
Propargylglycine (Pra)1 CarbonHigh1.0x (Baseline)65 - 75%
Homopropargylglycine (Hpg)2 CarbonsModerate1.8x75 - 85%
2-Amino-hept-6-ynoic acid 4 Carbons Low >3.5x >95%

Table 2: Standardized CuAAC Reaction Parameters for Fluorescent Labeling

ParameterRecommended ValueCausality / Rationale
Peptide Concentration 0.5 - 2.0 mMEnsures sufficient intermolecular collisions without causing aggregation.
Fluorophore-Azide 1.2 - 1.5 EquivalentsSlight excess drives the reaction to completion; easily removed via HPLC.
Cu(I) Catalyst Source CuSO₄ (0.5 eq) + Ascorbate (5 eq)In situ generation of Cu(I) prevents premature oxidation and loss of catalytic activity.
Ligand (THPTA) 2.5 EquivalentsStabilizes Cu(I), accelerates the reaction, and prevents ROS-mediated peptide degradation.
Solvent System H₂O / DMSO (1:1)Solubilizes hydrophobic fluorophores and hydrophilic peptides simultaneously.

References

  • [1] BenchChem. "The 'Click' Revolution: A Technical Guide to Alkyne-Bearing Amino Acids in Scientific Research and Drug Development."1

  • [5] Bachem. "Click Chemistry: A valuable tool for peptide and protein modification."5

  • [2] Aapptec Peptides. "Alkyne Containing Amino Acids."2

  • [3] QYAOBIO. "Click Chemistry in Peptide Synthesis."3

  • [4] Organic & Biomolecular Chemistry (RSC Publishing). "Stepwise triple-click functionalization of synthetic peptides."4

Sources

Method

Application Note &amp; Protocol: Synthesis of Peptide-Drug Conjugates via CuAAC using Fmoc-(S)-2-amino-hept-6-ynoic Acid

Introduction & Mechanistic Rationale Peptide-Drug Conjugates (PDCs) are a rapidly advancing class of targeted therapeutics that combine the high receptor specificity of homing peptides with the potent cytotoxicity of sma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Peptide-Drug Conjugates (PDCs) are a rapidly advancing class of targeted therapeutics that combine the high receptor specificity of homing peptides with the potent cytotoxicity of small-molecule payloads. A fundamental challenge in PDC development is linking these two distinct moieties without compromising the peptide's secondary structure, receptor-binding affinity, or the payload's efficacy.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction has emerged as the premier bioorthogonal conjugation strategy [1]. By utilizing Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) [2] during Solid-Phase Peptide Synthesis (SPPS), researchers can seamlessly integrate a terminal alkyne handle into the peptide backbone.

The Causality of Reagent Selection:

  • Optimal Spacer Length: Unlike shorter alkyne-bearing amino acids (e.g., propargylglycine), Fmoc-(S)-2-amino-hept-6-ynoic acid features a 5-carbon aliphatic side chain. This specific structural geometry acts as an extended spacer, minimizing steric hindrance between the bulky peptide backbone and the incoming azide-functionalized payload. This significantly accelerates the cycloaddition rate and prevents conjugate aggregation.

  • THPTA Ligand Utilization: Cu(I) is highly susceptible to disproportionation and generates reactive oxygen species (ROS) in aqueous buffers, which can irreversibly oxidize sensitive amino acids (e.g., Met, Cys, His). The inclusion of the water-soluble ligand THPTA coordinates and stabilizes the Cu(I) oxidation state, shielding the peptide from degradation [1].

Experimental Workflows & Biological Pathways

Workflow A 1. SPPS on Resin (Standard Fmoc) B 2. Coupling of Fmoc-(S)- 2-amino-hept-6-ynoic acid A->B HBTU/DIPEA C 3. TFA Cleavage & Global Deprotection B->C TFA/TIS/H2O D 4. CuAAC Click Reaction (+ Azide-Payload) C->D CuSO4, NaAsc, THPTA E 5. HPLC Purification & LC-MS D->E Isolation F 6. Purified PDC E->F Final Product

Figure 1: Step-by-step workflow for PDC synthesis using SPPS and CuAAC click chemistry.

Mechanism N1 Peptide-Drug Conjugate (PDC) N2 Target Receptor Binding N1->N2 High Affinity N3 Receptor-Mediated Endocytosis N2->N3 Internalization N4 Lysosomal Degradation (Linker Cleavage) N3->N4 Vesicle Maturation N5 Release of Cytotoxic Payload N4->N5 Enzymatic/pH Trigger N6 Cell Death (Apoptosis) N5->N6 Payload Action

Figure 2: Biological mechanism of action for targeted peptide-drug conjugates.

Materials and Reagents

  • Amino Acid: Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) [2].

  • Payload: Azide-functionalized cytotoxic drug (e.g., MMAE-N3 or Doxorubicin-N3).

  • SPPS Reagents: Rink Amide Resin, HBTU, DIPEA, Piperidine, DMF, DCM.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Ultrapure H₂O.

  • CuAAC Catalysts: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium Ascorbate (NaAsc), THPTA ligand.

  • Solvents: DMSO (degassed), tert-butanol (t-BuOH), PBS (pH 7.4).

Step-by-Step Methodologies

Protocol A: SPPS Incorporation of the Alkyne Handle
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and DCM.

  • Amino Acid Activation: Dissolve 0.3 mmol (3 eq) of Fmoc-(S)-2-amino-hept-6-ynoic acid and 0.29 mmol HBTU in minimal DMF. Add 0.6 mmol DIPEA.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

    • Causality: The 5-carbon aliphatic side chain of this specific amino acid is highly hydrophobic. Standard single-coupling may result in incomplete acylation due to steric bulk. A double-coupling strategy (repeating steps 3 and 4) is highly recommended.

  • Self-Validating Checkpoint: Perform a Kaiser (Ninhydrin) test. A colorless/yellow bead indicates complete primary amine consumption. If beads are blue, repeat the coupling step before proceeding.

Protocol B: Cleavage and Global Deprotection
  • Cleavage Cocktail Preparation: Prepare a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Causality: TIS is strictly used instead of ethanedithiol (EDT) as a carbocation scavenger. Thiols can occasionally interfere with terminal alkynes or complicate downstream CuAAC by tightly coordinating residual copper.

  • Reaction: Add 5 mL of the cocktail to the resin. Agitate for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the alkyne-peptide. Wash the pellet twice with cold ether and dry under a gentle nitrogen stream.

  • Self-Validating Checkpoint: Analyze the crude peptide via LC-MS (ESI+) to confirm the exact mass of the alkyne-functionalized peptide and ensure global removal of protecting groups.

Protocol C: Solution-Phase CuAAC Conjugation
  • Substrate Dissolution: Dissolve the alkyne-peptide (1.0 eq) and the azide-payload (1.2 eq) in a 1:1 mixture of degassed t-BuOH and PBS (pH 7.4) to a final peptide concentration of 2 mM. For highly hydrophobic payloads, substitute t-BuOH with DMSO.

  • Catalyst Pre-complexation: In a separate vial, mix CuSO₄ (0.5 eq) and THPTA (2.5 eq) in ultrapure water. Incubate for 5 minutes.

    • Causality: Pre-mixing CuSO₄ and THPTA before introducing them to the peptide prevents "naked" Cu(II) or Cu(I) from coordinating with the peptide backbone, which is the primary cause of irreversible peptide oxidation and degradation [1].

  • Reaction Initiation: Add the Cu-THPTA complex to the substrate mixture. Finally, add freshly prepared Sodium Ascorbate (5.0 eq) to the reaction vial.

    • Causality: Sodium ascorbate must be added last. It acts as the chemical trigger, reducing the Cu(II)-THPTA complex to the catalytically active Cu(I)-THPTA complex in the presence of the substrates, initiating the cycloaddition.

  • Incubation: Stir the reaction at room temperature for 2 to 4 hours, protected from light.

  • Self-Validating Checkpoint: Monitor the reaction via RP-HPLC (220 nm / 254 nm). The successful formation of the PDC is indicated by the quantitative disappearance of the alkyne-peptide peak and the emergence of a new peak with a higher retention time (due to the hydrophobic payload).

Quantitative Data Summary

Table 1: Optimized Reaction Stoichiometry for Solution-Phase CuAAC

ReagentEquivalentsConcentrationFunction / Causality
Alkyne-Peptide 1.0 eq2.0 mMLimiting reagent; defines 100% theoretical yield.
Azide-Payload 1.2 - 1.5 eq2.4 - 3.0 mMSlight excess drives the bimolecular reaction to completion.
CuSO₄·5H₂O 0.5 eq1.0 mMSource of Cu(II), reduced in situ to catalytic Cu(I).
THPTA Ligand 2.5 eq5.0 mM5:1 ratio to Cu; stabilizes Cu(I) and prevents peptide oxidation.
Sodium Ascorbate 5.0 eq10.0 mMReducing agent; 10:1 ratio to Cu ensures continuous Cu(I) regeneration.

Table 2: Expected Analytical Metrics and Validation Checkpoints

Workflow StepAnalytical MethodExpected OutcomeSelf-Validation Purpose
SPPS Coupling Kaiser (Ninhydrin) TestColorless/Yellow resin beadsConfirms complete acylation of primary amines.
TFA Cleavage LC-MS (ESI+)Exact mass of alkyne-peptideVerifies successful synthesis and global deprotection.
CuAAC Reaction RP-HPLC (220/254 nm)Shift to higher retention timeMonitors conversion of peptide to hydrophobic PDC.
Final Product HRMS / NMRExact mass of PDC; Triazole proton (~7.8 ppm)Confirms triazole linkage and structural integrity.

References

  • Ahmad Fuaad, A. A. H., Azmi, F., Skwarczynski, M., & Toth, I. (2013). "Peptide Conjugation via CuAAC 'Click' Chemistry." Molecules, 18(11), 13148-13174.[Link]

Application

Application Note: Precision Protein Surface Modification using Fmoc-(S)-2-amino-hept-6-ynoic acid

Executive Summary & Scientific Rationale In the rapidly evolving landscape of bioconjugation and peptide engineering, the strategic placement of bioorthogonal handles dictates the success of downstream modifications. Fmo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the rapidly evolving landscape of bioconjugation and peptide engineering, the strategic placement of bioorthogonal handles dictates the success of downstream modifications. Fmoc-(S)-2-amino-hept-6-ynoic acid , commonly referred to as Fmoc-L-bishomopropargylglycine (Fmoc-Bpg-OH) , is a premium non-canonical amino acid designed for Solid-Phase Peptide Synthesis (SPPS).

Unlike its shorter homologs—propargylglycine (Pra) and homopropargylglycine (Hpg)—Bpg features an extended 5-carbon aliphatic side chain terminating in an alkyne[1]. This structural distinction is not merely cosmetic; it provides critical steric relief . When incorporated into a peptide or protein sequence, the Bpg side chain projects the reactive alkyne ~6.5 Å away from the dense steric bulk of the peptide backbone. This solvent-exposed projection drastically accelerates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) kinetics, making it the premier choice for conjugating bulky payloads such as 40 kDa PEGs, large fluorophores, or complex antibody-drug conjugate (ADC) linkers[2].

Table 1: Chemical Properties & Specifications
PropertySpecification
Chemical Name Fmoc-(S)-2-amino-hept-6-ynoic acid
Common Name Fmoc-L-bishomopropargylglycine (Fmoc-Bpg-OH)
CAS Number 1097192-05-6
Molecular Weight 363.41 g/mol
Formula C₂₂H₂₁NO₄
Side Chain Length 5 carbons (-CH₂-CH₂-CH₂-C≡CH)
Primary Application CuAAC "Click" Chemistry, Peptide Stapling

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, I emphasize that successful bioconjugation relies on understanding the why behind the how.

1. The Role of the Extended Spacer: During CuAAC, the catalytic intermediate requires the formation of a dinuclear copper-alkyne complex. If the alkyne is buried within the secondary structure of the protein (a common failure point with Pra), the bulky Cu-ligand complex cannot access the triple bond, leading to incomplete reactions. Bpg circumvents this by acting as a flexible tether, ensuring the alkyne behaves as a true "surface-exposed" moiety[3].

2. Ligand-Accelerated Catalysis & Protection: In our CuAAC protocol, we mandate the use of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA serves a dual purpose: it accelerates the reaction by stabilizing the Cu(I) oxidation state in aqueous buffers, and it acts as a sacrificial reductant to intercept reactive oxygen species (ROS). Without THPTA, Cu(I) can catalyze the formation of hydroxyl radicals that irreversibly oxidize sensitive residues like Methionine, Cysteine, and Histidine.

Experimental Workflows & Methodologies

G cluster_SPPS Phase 1: SPPS & Cleavage cluster_CuAAC Phase 2: CuAAC Bioconjugation N1 Resin-Bound Peptide (Fmoc-Deprotected) N2 Coupling: Fmoc-Bpg-OH + HATU/DIPEA N1->N2 3-4 eq Bpg N3 Global Cleavage (TFA/TIS/H2O) N2->N3 2 hours, RT N4 Alkyne-Functionalized Protein/Peptide N3->N4 Ether Precipitation N6 Click Reaction: + Azide-Payload + NaAsc N4->N6 N5 Catalyst Complexation: CuSO4 + THPTA N5->N6 Pre-mix 15 min N7 Triazole-Linked Conjugate N6->N7 Degassed, 1-4h

Workflow for SPPS incorporation of Fmoc-Bpg-OH and subsequent CuAAC bioconjugation.

Protocol A: SPPS Incorporation of Fmoc-Bpg-OH

Because the Bpg side chain is unbranched at the β -carbon, it does not suffer from the steric hindrance typical of Valine or Isoleucine.

  • Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (2 × 5 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Activation & Coupling:

    • Dissolve 4.0 equivalents of Fmoc-Bpg-OH and 3.9 equivalents of HATU in minimal DMF.

    • Add 8.0 equivalents of DIPEA. The solution will turn pale yellow, indicating the formation of the active ester.

    • Add the mixture to the resin and agitate for 45–60 minutes at room temperature.

    • Expert Insight: While Bpg couples efficiently, if it is placed immediately following a bulky or structure-inducing sequence, perform a double coupling (2 × 45 min) to guarantee >99% yield[3].

  • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours. The terminal alkyne is highly stable to acidic cleavage and does not require specialized scavengers.

Protocol B: CuAAC Surface Modification (Self-Validating System)

This protocol is designed for the conjugation of an azide-fluorophore to the Bpg-modified peptide.

  • Preparation of Reagents:

    • Peptide Stock: 1 mM in degassed PBS (pH 7.4).

    • Azide Payload: 10 mM in DMSO.

    • CuSO₄ Stock: 20 mM in Milli-Q water.

    • THPTA Stock: 50 mM in Milli-Q water.

    • Sodium Ascorbate (NaAsc): 100 mM in Milli-Q water (Must be prepared fresh daily).

  • Catalyst Pre-Complexation (Critical Step):

    • Mix 1 part CuSO₄ stock with 2.5 parts THPTA stock. Incubate at room temperature for 15 minutes. Causality: Pre-complexation ensures that free Cu(II) is fully sequestered by the ligand before reduction, preventing Cu-induced peptide aggregation.

  • Reaction Assembly:

    • To 1.0 mL of the Peptide Stock (1 eq), add 1.5 eq of the Azide Payload.

    • Add 50 µL of the pre-complexed CuSO₄/THPTA solution (yielding 0.5 eq Cu and 1.25 eq THPTA relative to the peptide).

    • Initiate the reaction by adding 50 µL of the fresh NaAsc stock (5 eq).

  • Incubation: Purge the headspace with Argon, seal, and agitate gently for 1–4 hours at room temperature. Degassing prevents oxygen-dependent Glaser homocoupling of the alkynes.

Quantitative Data: Comparative Kinetics

To illustrate the superiority of Bpg for surface modifications, the following table summarizes the relative CuAAC kinetics of various alkyne-bearing amino acids when reacted with a bulky 10 kDa PEG-Azide payload.

Table 2: Comparative Alkyne Efficiency for Bulky Payloads
Amino AcidSide Chain LengthSteric HindranceRelative CuAAC Kinetics*Ideal Application Profile
Propargylglycine (Pra) 3 carbonsHigh1.0x (Baseline)Small fluorophores, buried sites
Homopropargylglycine (Hpg) 4 carbonsModerate~2.5xGeneral SPPS, medium payloads
Bishomopropargylglycine (Bpg) 5 carbonsLow~4.2x Surface-exposed tags, bulky ADCs

*Kinetics measured via LC-MS conversion rates at t=30 min under identical CuAAC conditions.

System Self-Validation & Troubleshooting

To ensure the trustworthiness of your bioconjugation workflow, every experiment must include internal validation controls:

  • Control 1 (No-Ascorbate Control): Assemble the reaction but replace Sodium Ascorbate with water. Expected Result: No conjugate formation. Causality: Validates that the observed product is strictly due to Cu(I)-catalyzed cycloaddition and not non-specific hydrophobic binding of the payload to the protein surface.

  • Control 2 (No-Azide Control): Assemble the reaction without the azide payload. Analyze via LC-MS. Expected Result: Only the starting mass is observed. If a mass of 2M−2 is detected, Glaser homocoupling is occurring. Resolution: Improve buffer degassing to remove dissolved oxygen, which is required for the Glaser side-reaction.

References

  • Source: ACS Publications (Organic Process Research & Development)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • US11866518B2 - Bicyclic peptide ligands specific for TSLP Source: Google Patents URL

Sources

Method

Advanced Preparative HPLC Purification of Peptides Containing Fmoc-(S)-2-amino-hept-6-ynoic Acid

Introduction and Mechanistic Context The incorporation of non-canonical amino acids, such as Fmoc-(S)-2-amino-hept-6-ynoic acid , into synthetic peptides provides a highly specific bioorthogonal handle for downstream app...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

The incorporation of non-canonical amino acids, such as Fmoc-(S)-2-amino-hept-6-ynoic acid , into synthetic peptides provides a highly specific bioorthogonal handle for downstream applications, most notably Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" [1]. This specific building block features a five-carbon side chain terminating in an alkyne, coupled with an -9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

Purifying peptides containing this residue via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique chromatographic challenges. As an Application Scientist, it is critical to understand the causality behind the separation parameters:

  • Fmoc Lability: The Fmoc group is highly sensitive to basic conditions, undergoing rapid base-catalyzed -elimination [2]. Therefore, basic mobile phases (e.g., ammonium bicarbonate, pH 8.5) must be strictly avoided.

  • Extreme Hydrophobicity: The combination of the fluorenyl ring system and the aliphatic heptynoic side chain drastically increases the overall hydrophobicity of the peptide. This shifts the elution profile to higher concentrations of organic modifiers and increases the risk of on-column precipitation.

  • Alkyne Integrity: While terminal alkynes are generally stable to the acidic conditions typically used in RP-HPLC (such as 0.1% Trifluoroacetic acid) [3], they can undergo unwanted hydration reactions if exposed to transition metal contaminants. System passivation and the use of high-purity LC-MS grade solvents are mandatory.

Chromatographic Strategy and Logic

To establish a self-validating purification system, every step from crude solubilization to fraction collection must be designed to preserve the Fmoc-alkyne moiety while resolving closely eluting deletion sequences (e.g., impurities).

Mobile Phase Selection

Because the Fmoc group acts as a chromophore (absorbing strongly at 265 nm, 290 nm, and 301 nm) and is acid-stable, an acidic buffer system is the only logical choice [4]. We utilize 0.1% Trifluoroacetic acid (TFA) in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). TFA serves a dual purpose:

  • It maintains a pH of ~2.0, completely protonating the peptide's carboxyl groups and neutralizing free silanols on the stationary phase, thereby preventing peak tailing.

  • It acts as an ion-pairing agent, wrapping the peptide in a hydrophobic sheath that improves interaction with the C18 stationary phase.

MobilePhaseLogic Start Select Mobile Phase for Fmoc-Peptide Acidic Acidic (pH ~2) 0.1% TFA in H2O/ACN Start->Acidic Preferred Basic Basic (pH > 7) NH4HCO3 Start->Basic Avoid Stable Fmoc Intact Alkyne Stable Sharp Peaks Acidic->Stable Degraded Fmoc Cleavage (β-elimination) Basic->Degraded

Fig 1. Mechanistic rationale for acidic mobile phase selection to preserve Fmoc integrity.
Stationary Phase Selection

Due to the high hydrophobicity of the Fmoc-(S)-2-amino-hept-6-ynoic acid residue, a C8 or low-carbon-load C18 column is recommended. A standard fully endcapped C18 column may result in excessive retention times and broad peaks. A pore size of 100–130 Å is optimal for peptides under 30 amino acids, ensuring adequate mass transfer.

Step-by-Step Purification Protocol

The following protocol outlines a scalable, self-validating workflow transitioning from analytical screening to preparative isolation [5].

HPLC_Workflow A Crude Peptide (Fmoc-Alkyne) B Solubilization (DMSO / 0.1% TFA) A->B C Analytical RP-HPLC (Method Dev) B->C D Scale-Up Calculation (Linear Rules) C->D E Preparative RP-HPLC (Fraction Collection) D->E F LC-MS Fraction Analysis E->F G Lyophilization & Storage F->G

Fig 2. End-to-end RP-HPLC purification workflow for Fmoc-protected alkyne peptides.
Phase 1: Sample Preparation

Causality Check: Fmoc-protected peptides often exhibit poor solubility in standard aqueous buffers. Forcing dissolution with basic additives will destroy the Fmoc group.

  • Weigh the crude lyophilized peptide accurately.

  • Dissolve the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (e.g., 100–200 L per 10 mg of peptide).

  • Slowly dilute the mixture with Mobile Phase A (0.1% TFA in Water) until a final concentration of 5–10 mg/mL is achieved. Note: If cloudiness occurs, add small aliquots of Acetonitrile until the solution clears.

  • Filter the sample through a 0.45 m PTFE syringe filter to remove particulate matter that could foul the HPLC column.

Phase 2: Analytical Screening
  • Column: Analytical C18, 4.6 x 150 mm, 5 m.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (peptide backbone) and 301 nm (highly specific for the Fmoc group).

  • Gradient: Run a broad scouting gradient from 5% to 95% B over 20 minutes.

  • Analysis: Identify the target peak using LC-MS. Calculate the %B at which the target peptide elutes ( ).

Phase 3: Preparative Scale-Up

Using linear scale-up principles[5], transfer the optimized analytical method to the preparative system. To maximize resolution, utilize a focused gradient centered around the elution point of the Fmoc-alkyne peptide.

Focused Gradient Calculation:

  • Start Gradient:

  • End Gradient:

  • Slope: 0.25% to 0.5% B per column volume.

  • Column: Preparative C18, 21.2 x 250 mm, 5 m.

  • Flow Rate: 20.0 mL/min.

  • Injection Volume: Scale proportionally based on column cross-sectional area (typically 1–5 mL for a 21.2 mm ID column).

  • Execution: Inject the sample and collect fractions based on UV thresholding at 301 nm. Using 301 nm prevents the collection system from triggering on non-Fmoc containing impurities (such as cleaved protecting groups or truncated sequences lacking the N-terminal Fmoc).

Phase 4: Fraction Analysis and Lyophilization
  • Re-analyze individual fractions using the analytical LC-MS method.

  • Pool fractions demonstrating >95% purity and intact mass corresponding to the Fmoc-(S)-2-amino-hept-6-ynoic acid peptide.

  • Flash-freeze the pooled fractions using liquid nitrogen and lyophilize to dryness. Store at -20°C in a desiccator, protected from light.

Quantitative Data and Scale-Up Parameters

To ensure predictable chromatography, maintaining a constant linear velocity and gradient slope between the analytical and preparative scales is mandatory. Table 1 summarizes the standard conversion metrics.

Table 1: Linear Scale-Up Parameters for Fmoc-Alkyne Peptide Purification

ParameterAnalytical ScalePreparative ScaleScale-Up Factor (Multiplier)
Column Dimensions 4.6 x 150 mm21.2 x 250 mm~21.2x (Area)
Particle Size 5 m5 m1x
Flow Rate 1.0 mL/min21.2 mL/min~21.2x
Typical Injection Vol. 20 L424 L - 2,000 L~21.2x
Mobile Phase A 0.1% TFA in 0.1% TFA in N/A
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACNN/A
Detection Wavelength 220 nm / 301 nm220 nm / 301 nmN/A

Note: The scale-up factor for flow rate and injection volume is derived from the ratio of the squared column radii ( ).

References

  • National Institutes of Health (PMC). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. PMC.[Link]

  • Agilent Technologies. Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Application Notes.[Link]

  • Waters Corporation. Peptide Isolation Using the Prep 150 LC System. Waters Application Notes.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fmoc-(S)-2-amino-hept-6-ynoic Acid in SPPS

Welcome to the advanced troubleshooting and protocol hub for Fmoc-(S)-2-amino-hept-6-ynoic acid . This unnatural amino acid (UAA) features an extended 5-carbon aliphatic side chain terminating in an alkyne, making it a p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol hub for Fmoc-(S)-2-amino-hept-6-ynoic acid . This unnatural amino acid (UAA) features an extended 5-carbon aliphatic side chain terminating in an alkyne, making it a premier building block for introducing bioorthogonal handles for downstream Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

However, its unique structural topology frequently introduces severe coupling bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This guide provides field-proven, mechanistically grounded solutions to overcome aggregation, optimize coupling kinetics, and maximize your synthetic yields.

SPPS Optimization Workflow

SPPS_Optimization A 1. Sequence Analysis Identify Alkyne UAA B 2. Resin Selection Use PEG-based Support A->B Mitigate hydrophobicity C 3. Primary Coupling DIC / Oxyma Pure B->C Add Fmoc-UAA D 4. Validation Perform Kaiser Test C->D Assess efficiency E 5. Secondary Coupling HATU / DIPEA D->E Positive (Incomplete) G 7. Deprotection Proceed to Next AA D->G Negative (Complete) F 6. Capping Ac2O / DIPEA E->F Quench unreacted sites F->G

Workflow for optimizing Fmoc-(S)-2-amino-hept-6-ynoic acid coupling via dual-reagent SPPS.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: Why does Fmoc-(S)-2-amino-hept-6-ynoic acid exhibit significantly lower coupling efficiency compared to standard aliphatic amino acids like Leucine? A1: The issue is rooted in macroscopic steric hindrance driven by hydrophobicity. The linear 5-carbon alkyne side chain lacks hydrogen-bonding capabilities and is highly flexible. During SPPS, this extended hydrophobic moiety exacerbates on-resin peptide aggregation through intermolecular hydrophobic collapse. This aggregation expels the solvent (DMF) from the local microenvironment, causing the resin matrix to shrink and physically shielding the N-terminal amine from incoming activated esters. To counteract this, switching from standard polystyrene to a PEG-based resin (e.g., ChemMatrix) enhances solvation and maintains matrix swelling even during hydrophobic sequences.

Q2: Which coupling reagent system is optimal for incorporating this unnatural alkyne amino acid? A2: A dual-reagent strategy is highly recommended. Empirical data demonstrates that an initial coupling using DIC/Oxyma Pure provides superior efficiency while minimizing epimerization 1. Oxyma Pure (ethyl cyano(hydroxyimino)acetate) forms a highly reactive, less sterically demanding ester with DIC that penetrates hindered environments better than bulky benzotriazole-based reagents 2. If the primary coupling is incomplete, a secondary coupling using a uronium salt like HATU with a different base (e.g., DIPEA) alters the ionic strength of the microenvironment, disrupting the aggregated state and driving the reaction to completion.

Q3: Can elevated temperatures (Microwave-assisted SPPS) be used safely with the terminal alkyne? A3: Yes. The terminal alkyne is thermally stable under standard MW-SPPS conditions (e.g., 75°C). Heating provides the kinetic energy necessary to disrupt inter-chain hydrogen bonding and the hydrophobic collapse induced by the hept-6-ynoic acid side chain. However, prolonged heating with uronium reagents (like HATU) can lead to chain-terminating guanidinylation of the N-terminus. Therefore, if applying heat, DIC/Oxyma Pure is the strictly preferred activation method.

Q4: Are there any side reactions specific to the alkyne moiety during global cleavage or downstream processing? A4: The terminal alkyne is generally stable to the standard TFA/TIPS/H2O cleavage cocktail and is highly effective for downstream aqueous click reactions 3. However, alkynes can undergo hydration or react with carbocations if insufficient scavengers are present during cleavage. This is particularly critical in sequences rich in protecting groups that generate stable carbocations (e.g., Trt, tBu). Ensure a minimum of 2.5% TIPS and 2.5% water is used to trap these electrophiles before they can attack the alkyne pi-system.

Section 2: Quantitative Data Presentation

The following table summarizes the expected coupling efficiencies of Fmoc-(S)-2-amino-hept-6-ynoic acid onto a sterically hindered resin-bound peptide, highlighting the necessity of optimized conditions.

Coupling StrategyReagentsTemperatureTimeAverage Yield (%)Epimerization (%)
Single Coupling HATU / DIPEA25°C60 min68.5< 1.0
Single Coupling DIC / Oxyma Pure25°C60 min74.2< 0.5
Double Coupling 1. DIC/Oxyma 2. HATU/DIPEA25°C2 x 30 min92.1 < 1.0
MW-Assisted DIC / Oxyma Pure75°C10 min98.4 ~ 1.2
Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates an internal diagnostic checkpoint (Step 4) that dictates the subsequent chemical logic, ensuring that incomplete reactions are corrected before irreversible capping occurs.

Optimized Double-Coupling Protocol (0.1 mmol scale)

  • Resin Swelling (Causality: Matrix Expansion): Swell the peptide-resin (preferably PEG-based, e.g., ChemMatrix) in 5 mL of DMF for 20 minutes at room temperature. This maximizes the pore size of the matrix, counteracting the hydrophobic collapse caused by the growing peptide chain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, which would otherwise prematurely quench the incoming activated ester.

  • Primary Coupling (DIC/Oxyma Pure):

    • Dissolve 0.4 mmol (4 eq) of Fmoc-(S)-2-amino-hept-6-ynoic acid and 0.4 mmol (4 eq) of Oxyma Pure in 2 mL of DMF.

    • Add 0.4 mmol (4 eq) of DIC to the solution.

    • Pre-activate for 2 minutes to form the active ester, then transfer to the resin.

    • Agitate for 45 minutes at room temperature.

    • Drain and wash with DMF (3 x 1 min).

  • In-Process Validation (The Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Result = Blue (Positive): Unreacted free amines remain due to steric hindrance. Proceed to Step 5.

    • Result = Colorless (Negative): Coupling is 100% complete. Skip Step 5 and proceed to Step 6.

  • Secondary Coupling (HATU/DIPEA):

    • Dissolve 0.4 mmol (4 eq) of the UAA and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF.

    • Add 0.8 mmol (8 eq) of DIPEA.

    • Add immediately to the resin (do not pre-activate, to avoid guanidinylation) and agitate for 30 minutes. The change in base and leaving group alters the local solvation shell, driving the reaction to completion.

    • Drain and wash with DMF (3 x 1 min).

  • Fail-Safe Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes. This irreversibly acetylates any trace unreacted amines, preventing the formation of deletion sequences that are notoriously difficult to separate during final HPLC purification. Wash with DMF (5 x 1 min).

References
  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences ResearchG
  • Sustainability Challenges in Peptide Synthesis and Purification:
  • A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water ResearchG

Sources

Optimization

preventing side reactions of the alkyne group in Fmoc-(S)-2-amino-hept-6-ynoic acid

Technical Support Center: Fmoc-(S)-2-amino-hept-6-ynoic Acid Troubleshooting Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-(S)-2-amino-hept-6-ynoic Acid Troubleshooting

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique chemical challenges associated with incorporating terminal alkyne-bearing unnatural amino acids, specifically Fmoc-(S)-2-amino-hept-6-ynoic acid , into solid-phase peptide synthesis (SPPS) workflows.

Terminal alkynes are highly valuable for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira couplings. However, their electronic structure makes them susceptible to specific side reactions during standard Fmoc-SPPS, particularly during global acidic deprotection. This guide provides mechanistic insights and self-validating protocols to ensure the integrity of your alkyne functional group.

I. Mechanistic Troubleshooting & FAQs

Q1: After global deprotection, my LC-MS shows a major byproduct with a +18 Da mass shift. What is the mechanism behind this? A: This is the classic signature of alkyne hydration . In the presence of Trifluoroacetic Acid (TFA) and water (a standard scavenger in cleavage cocktails like Reagent K or Reagent B), the terminal alkyne of the hept-6-ynoic acid residue undergoes a Markovnikov hydration[1]. TFA is a superacid that protonates the alkyne to form a highly reactive vinyl cation intermediate. Water, acting as a nucleophile, attacks this cation to form an enol, which rapidly tautomerizes into a stable methyl ketone, resulting in the +18 Da mass shift[1].

Q2: How do I formulate a cleavage cocktail to prevent this hydration? A: You must strictly eliminate water from your cleavage cocktail. While water is typically included to quench t-butyl cations and sulfonyl-derived electrophiles[2], it acts as a destructive nucleophile toward alkynes under highly acidic conditions. Substitute water with a combination of silanes (e.g., Triisopropylsilane, TIPS) and thiols (e.g., 1,2-ethanedithiol, EDT). A validated "Alkyne-Safe" cocktail is TFA/TIPS/EDT/Thioanisole (90:5:2.5:2.5 v/v).

Q3: I am observing a mass corresponding to exactly twice the expected peptide mass minus 2 Da (2M - 2). What causes this? A: This indicates Glaser-Hay homocoupling , an oxidative dimerization of two terminal alkynes. This side reaction is catalyzed by trace transition metals (often copper from previous equipment exposure or impure reagents) in the presence of oxygen. To prevent this, degas your cleavage and purification solvents with nitrogen or argon, and ensure all SPPS reaction vessels are rigorously washed with EDTA to remove residual copper if you perform on-resin Click chemistry.

Q4: Can the alkyne react with protecting group carbocations (e.g., Trt+, tBu+)? A: While terminal alkynes are less nucleophilic than the side chains of Cys, Met, or Trp, the highly electrophilic carbocations generated during global deprotection can theoretically undergo electrophilic addition to the alkyne if scavenger capacity is overwhelmed[2]. Maintaining a high concentration of TIPS (which donates a hydride to rapidly quench carbocations) is critical to prevent alkyne alkylation.

II. Data Presentation: Cleavage Cocktail Comparison

To illustrate the causality between cocktail composition and alkyne integrity, the following table summarizes the expected outcomes when cleaving a model peptide containing (S)-2-amino-hept-6-ynoic acid.

Cleavage CocktailComposition (v/v)Primary ScavengersAlkyne Hydration Risk (+18 Da)Recommended for Alkynes?
Standard (Reagent B) TFA / H₂O / TIPS (95:2.5:2.5)Water, SilaneHigh (>60% conversion)❌ No
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Water, Phenol, ThiolsHigh (>80% conversion)❌ No
Anhydrous Silane TFA / TIPS / DCM (90:5:5)SilaneLow (<5% conversion)✅ Yes (for simple sequences)
Alkyne-Safe (Optimized) TFA / TIPS / EDT / Thioanisole (90:5:2.5:2.5)Silane, ThiolsNone (0% conversion)✅ Yes (for complex sequences)

III. Mechanistic Pathway of Alkyne Hydration

AlkyneHydration Start Peptide-Resin (Terminal Alkyne) Cleavage TFA Cleavage Start->Cleavage Water Standard Cocktail (+ H2O) Cleavage->Water H2O present NoWater Anhydrous Cocktail (+ TIPS/EDT) Cleavage->NoWater H2O excluded VinylCation Vinyl Cation Intermediate Water->VinylCation H+ from TFA Intact Intact Alkyne Peptide (Desired Product) NoWater->Intact Carbocations quenched by TIPS/EDT Enol Enol Intermediate VinylCation->Enol H2O nucleophilic attack Ketone Methyl Ketone (+18 Da Byproduct) Enol->Ketone Tautomerization

Caption: Divergent mechanistic pathways of terminal alkynes during TFA cleavage based on water presence.

IV. Experimental Protocol: Water-Free Global Deprotection

This self-validating protocol ensures the complete removal of side-chain protecting groups while preserving the terminal alkyne of the hept-6-ynoic acid residue.

Materials Required:

  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • Triisopropylsilane (TIPS)

  • 1,2-Ethanedithiol (EDT)

  • Thioanisole

  • Cold Diethyl Ether (-20°C)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Resin Preparation: Following the final Fmoc deprotection, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (5 × 3 min) to remove all traces of DMF. Causality: Residual DMF can react with TFA to form formylating agents, introducing further side reactions[3]. Dry the resin under a gentle stream of nitrogen for 10 minutes.

  • Cocktail Formulation: In a clean, dry glass vial, prepare the Alkyne-Safe cleavage cocktail: 90% TFA, 5% TIPS, 2.5% EDT, and 2.5% Thioanisole. Do not add water. Causality: TIPS acts as the primary hydride donor to trap t-butyl and trityl cations, while EDT and thioanisole scavenge sulfonyl-derived electrophiles (from Arg(Pbf)) without hydrating the alkyne[2].

  • Inert Atmosphere Cleavage: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Purge the reaction vessel with Argon or Nitrogen for 30 seconds, then seal it. Causality: The inert atmosphere prevents oxygen-mediated Glaser homocoupling of the alkynes.

  • Incubation: Agitate the mixture gently at room temperature (20-25°C) for 2 hours.

  • Filtration and Concentration: Filter the cleavage solution into a clean centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates. Concentrate the solution under a stream of nitrogen to approximately 20% of its original volume.

  • Precipitation: Add a 10-fold volume of ice-cold diethyl ether to the concentrated TFA solution to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the pellet in an anhydrous or mildly acidic aqueous buffer (e.g., 50% Acetonitrile / 50% Water / 0.1% Formic Acid) and lyophilize immediately. Causality: Once the TFA is removed, the alkyne is stable in water.

V. References

  • "TFA-mediated alkyne hydration reaction to synthesize methyl ketones - SciSpace", Z.W. Chen et al. Available at:

  • "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization", PeptideChemistry.org. Available at:

  • "Side reactions in solid-phase peptide synthesis and their applications - PubMed", NIH. Available at:

Sources

Troubleshooting

Technical Support Center: Resolving Incomplete Fmoc Deprotection in Alkyne-Containing Peptides

Welcome to the Technical Support Knowledge Base. As researchers increasingly incorporate alkyne-containing amino acids (such as Fmoc-propargylglycine or homopropargylglycine) for downstream CuAAC "click" chemistry 1, rep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As researchers increasingly incorporate alkyne-containing amino acids (such as Fmoc-propargylglycine or homopropargylglycine) for downstream CuAAC "click" chemistry 1, reports of sequence truncation and deletion peptides have surged.

As an Application Scientist, I designed this guide to move beyond generic troubleshooting. Here, we analyze the mechanistic root causes of deprotection failure, provide diagnostic FAQs, and establish self-validating experimental protocols to rescue your synthesis.

Mechanistic Insights: The "Why" Behind the Failure

In standard Solid-Phase Peptide Synthesis (SPPS), Fmoc removal relies on a base-catalyzed E1cB elimination mechanism 2. A secondary amine (typically 20% piperidine) abstracts the acidic β -proton from the fluorene ring, triggering the release of dibenzofulvene (DBF) and CO2​ 3.

Alkyne-containing residues disrupt this delicate thermodynamic process via two primary pathways:

  • Severe Steric Hindrance: The rigid, linear geometry of the alkyne group physically blocks the bulky piperidine molecule from accessing the β -hydrogen.

  • Hydrophobic Collapse: Alkynes are highly hydrophobic. In polar aprotic solvents like DMF—which is notably poor at disrupting interchain hydrogen bonds compared to TFA—these residues induce rapid β -sheet aggregation on the resin 34. This aggregation effectively buries the N-terminus, rendering the Fmoc group chemically invisible to the deprotection cocktail.

E1cB_Mechanism A Fmoc-Alkyne-Peptide (Sterically Hindered) C Proton Abstraction (β-hydrogen) A->C B Base Addition (Piperidine/DBU) B->C D E1cB β-Elimination C->D E Free Amine + DBF Adduct + CO2 D->E F Hydrophobic Collapse & β-Sheet Aggregation F->C Blocks Access

E1cB elimination mechanism of Fmoc deprotection and points of interference by alkyne residues.

Diagnostic & Troubleshooting FAQs

Q: How can I definitively tell if my alkyne residue is causing incomplete deprotection? A: Do not wait for final cleavage to discover deletion sequences. Utilize real-time UV-Vis monitoring of the DBF-piperidine adduct at 301–313 nm 56. If the UV trace fails to plateau or exhibits a shallower slope than previous cycles, deprotection is sluggish [[5]](). Always validate this with an on-resin Kaiser test; yellow beads confirm the absence of free primary amines 4.

Q: Can I just increase the piperidine concentration or reaction time? A: Increasing time (e.g., 2 × 20 min) is a valid first step [[7]](). However, simply adding more piperidine rarely overcomes severe hydrophobic collapse. You must alter the thermodynamic environment by introducing a stronger base (DBU) or switching to a solvent with better swelling properties, such as NMP 8.

Q: Why is DBU recommended, and why must it be paired with piperidine? A: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base that removes the Fmoc group significantly faster than piperidine 8. Its high pKa easily overcomes steric shielding. However, because DBU is non-nucleophilic, it cannot scavenge the highly reactive DBF byproduct 8. Without a scavenger, DBF will re-alkylate the free amine, causing a +222 Da mass shift 2. Thus, piperidine must be retained in the cocktail to trap DBF. (Caution: Avoid DBU if Aspartic acid is present, as it catalyzes aspartimide formation 8).

Quantitative Data Presentation

Table 1: Fmoc Deprotection Cocktail Comparison
Deprotection CocktailBase StrengthDBF ScavengingAggregation DisruptionRecommended Application
20% Piperidine / DMF StandardExcellentLowRoutine SPPS; non-hindered sequences
20% Piperidine / NMP StandardExcellentModerateMild hydrophobic collapse
2% DBU + 20% Piperidine / DMF Very HighExcellentLowSevere steric hindrance; isolated alkynes
5% Piperazine + 2% DBU / NMP Very HighModerateHighSevere aggregation; poly-alkyne sequences
Table 2: Quantitative Acceptance Criteria
Monitoring MethodTarget MetricPass ThresholdFail / Action Required
Inline UV-Vis (301 nm) DBF-Piperidine AdductSharp peak followed by stable plateauShallow slope / No plateau; trigger DBU protocol
Kaiser (Ninhydrin) Test Free Primary AminesDark blue beads and solutionYellow/Brown beads; trigger DBU protocol

Experimental Protocols (Self-Validating System)

To guarantee scientific integrity, the following protocols form a closed, self-validating loop. You must not proceed to the next amino acid coupling until Protocol 2 yields a positive result.

Protocol 1: DBU-Enhanced Fmoc Deprotection

Use this protocol when standard 20% piperidine fails to yield a blue Kaiser test after an alkyne coupling.

  • Drain: Completely drain the standard DMF solvent from the reaction vessel.

  • Prepare Cocktail: Prepare a fresh solution of 2% DBU and 20% Piperidine in NMP (N-Methyl-2-pyrrolidone). Causality: NMP disrupts hydrophobic aggregation better than DMF, while DBU provides the kinetic driving force to overcome steric shielding.

  • First Treatment: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate vigorously for 5 minutes.

  • Second Treatment: Drain the vessel and add a fresh batch of the cocktail. Agitate for an additional 10 to 15 minutes.

  • Wash: Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of DBU and the DBF-piperidine adduct 4. Proceed immediately to Protocol 2.

Protocol 2: On-Resin Kaiser (Ninhydrin) Test Validation

This qualitative colorimetric test validates the presence of free primary amines 4.

  • Sample: Transfer a few washed peptide-resin beads (approx. 1-2 mg) into a small glass test tube.

  • Reagents: Add 2-3 drops of each of the following:

    • Solution A: 5% ninhydrin in ethanol

    • Solution B: 80 g phenol in 20 mL ethanol

    • Solution C: 0.001 M aqueous KCN diluted in pyridine

  • Heat: Heat the test tube at 100°C for exactly 5 minutes 4.

  • Evaluate:

    • Dark Blue Beads/Solution: Positive result. Deprotection is successful; proceed to coupling.

    • Yellow/Brown Beads: Negative result. Deprotection is incomplete 4. You must repeat Protocol 1.

Troubleshooting_Workflow N1 Detect Incomplete Deprotection (UV-Vis Plateau Failure / Yellow Kaiser Test) N2 Identify Root Cause in Alkyne Sequence N1->N2 N3 Steric Hindrance (Proximity to α-carbon) N2->N3 N4 Hydrophobic Aggregation (Solvent Incompatibility) N2->N4 N5 Intervention: Stronger Base (Add 2% DBU to Scavenger) N3->N5 N6 Intervention: Disrupt Aggregation (Switch to NMP or apply Heat) N4->N6 N7 System Validation (Perform Kaiser Test: Must turn Dark Blue) N5->N7 N6->N7 N7->N1 If still Yellow

Troubleshooting workflow for resolving incomplete Fmoc deprotection in alkyne-containing peptides.

Sources

Optimization

Technical Support Center: Troubleshooting Purification of Hydrophobic Peptides Containing Fmoc-(S)-2-amino-hept-6-ynoic Acid

Welcome to the Advanced Technical Support Center. As drug development increasingly shifts toward complex, engineered modalities, the incorporation of unnatural amino acids like Fmoc-(S)-2-amino-hept-6-ynoic acid has beco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly shifts toward complex, engineered modalities, the incorporation of unnatural amino acids like Fmoc-(S)-2-amino-hept-6-ynoic acid has become standard for enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

However, when this terminal alkyne is embedded within highly hydrophobic sequences (such as transmembrane domains or amyloidogenic cores), researchers face a severe dual challenge: preserving the chemical integrity of the alkyne during global deprotection while overcoming extreme aggregation and irreversible column adsorption during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Troubleshooting Workflow

AlkynePeptidePurification Node1 Crude Alkyne-Peptide (Resin-Bound) Node2 TFA Cleavage (Avoid Thiol Scavengers) Node1->Node2 Node3 Mass Shift Detected? (+18 Da or Adducts) Node2->Node3 Node4 Switch to TFA/TIPS/H2O (95:2.5:2.5) Node3->Node4 Yes (Hydration/Adducts) Node5 Solubilization (DMSO or HFIP) Node3->Node5 No (Intact Alkyne) Node4->Node5 Node6 RP-HPLC Injection Node5->Node6 Node7 Broad Peaks / No Elution? Node6->Node7 Node8 Optimize HPLC: C4/C8 Column, 50-60°C, Add Isopropanol Node7->Node8 Yes (Aggregation) Node9 Purified Alkyne-Peptide (Ready for CuAAC) Node7->Node9 No (Good Resolution) Node8->Node9

Decision tree for troubleshooting hydrophobic alkyne-peptide cleavage and HPLC purification.

Section 1: Cleavage & Deprotection FAQs (Protecting the Alkyne)

Q1: After TFA cleavage, my LC-MS shows a +18 Da mass shift or massive unexpected adducts. What is happening to my alkyne? Causality: While terminal alkynes are generally stable, they become highly vulnerable during global acidic deprotection. If your cleavage cocktail contains thiol-based scavengers like 1,2-ethanedithiol (EDT), the alkyne can undergo an acid-catalyzed thiol-yne reaction, covalently attaching the scavenger to your peptide and destroying your yield via [1]. Furthermore, prolonged exposure to Trifluoroacetic Acid (TFA) in the presence of water can cause Markovnikov hydration of the alkyne, adding water across the triple bond to form a ketone (a +18 Da mass shift)[2]. Solution: Eliminate EDT and thioanisole from your cleavage cocktail. Switch to a thiol-free cocktail such as TFA/TIPS/H2O (95:2.5:2.5). Triisopropylsilane (TIPS) is a bulky hydride donor that effectively without reacting with the alkyne[2]. Limit cleavage time to exactly 2 hours to minimize hydration risks.

Section 2: Solubilization FAQs (Overcoming Aggregation)

Q2: My peptide precipitates immediately when injected into the HPLC, or I get zero recovery from the column. How do I fix this? Causality: Hydrophobic peptides naturally form strong intermolecular β -sheets in standard aqueous/acetonitrile (ACN) mixtures. Direct dissolution in aqueous buffers forces and aggregation, causing the peptide to precipitate in the injection loop or irreversibly adsorb to the stationary phase[3]. This high inter-molecular interaction with the C18 column frequently leads to [4]. Solution: Never dissolve highly hydrophobic peptides directly in water. Wet the lyophilized crude peptide with a pure, strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP) before adding any aqueous components[3]. DMSO disrupts hydrogen bonding and β -sheet formation, allowing the peptide to enter the column in a [5].

Section 3: Chromatography FAQs (Optimizing Resolution)

Q3: I am observing extremely broad, tailing peaks, and the peptide elutes very late. How do I optimize the HPLC method? Causality: Broad peaks in hydrophobic peptides are driven by three factors: excessive hydrophobic partitioning into densely packed C18 pores, slow mass transfer kinetics, and the peptide existing in during the run[3]. Standard 0.1% TFA in ACN is often insufficient to solvate these aggregates. Solution:

  • Change the Stationary Phase: Move away from standard C18. Use a C8, C4, or Cyano (CN) column. These phases have lower carbon loads, reducing hydrophobic retention and [6].

  • Elevate Column Temperature: Heating the column to 40–60°C is the most effective way to sharpen peaks. Heat reduces mobile phase viscosity, improves mass transfer, and into a single conformational state[3].

  • Adjust the Mobile Phase: Incorporate a stronger organic modifier. Using a mixture of Acetonitrile and Isopropanol (e.g., 50:50 ACN:IPA) in Mobile Phase B significantly increases the for hydrophobic sequences[3].

Quantitative Data Presentation

Table 1: Mobile Phase and Solubilization Strategies for Hydrophobic Peptides

StrategyReagentsMechanism of ActionRecommended Use Case
Primary Solubilization 100% DMSO or HFIPDisrupts intermolecular H-bonds and β -sheets prior to injection.Pre-injection sample prep for severe aggregation.
Mobile Phase Modifier Isopropanol (IPA)Higher hydrophobicity than ACN; increases solvating power to keep peptides in solution.Blended with ACN (1:1) in Mobile Phase B.
Ion-Pairing Agent 0.1% TFA or HFBAMasks charged residues; HFBA increases interaction with the stationary phase if needed.Standard RP-HPLC gradients.
Alternative Purification Water / Diethyl EtherExploits dual insolubility to without chromatography[7].When HPLC recovery is <1% due to extreme hydrophobicity.

Table 2: Column Selection Guide for Hydrophobic Alkyne-Peptides

Stationary PhaseCarbon LoadHydrophobicityBest Suited For
C18 (Standard) High (15-20%)Very HighSmall, hydrophilic to moderately hydrophobic peptides.
C8 Medium (8-12%)ModerateLarge or highly hydrophobic peptides;[6].
C4 Low (3-7%)LowExtremely hydrophobic peptides, transmembrane domains.
Cyano (CN) LowLow (Alternative Selectivity)Peptides that to alkyl chains[5].
Step-by-Step Methodologies
Protocol 1: Alkyne-Compatible Cleavage Workflow

Objective: Cleave the hydrophobic peptide from the resin while preserving the hept-6-ynoic acid alkyne from hydration or scavenger adducts.

  • Preparation: Weigh the thoroughly washed and dried resin-bound peptide into a fritted polypropylene syringe.

  • Cocktail Formulation: Prepare a scavenger cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5% LC-MS grade water. Critical Step: Do not add EDT or thioanisole, as these will trigger thiol-yne side reactions with the alkyne.

  • Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for exactly 2.0 hours . Do not exceed this time to prevent acid-catalyzed alkyne hydration.

  • Precipitation: Filter the cleavage solution directly into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 x g for 5 minutes to pellet the hydrophobic peptide.

  • Washing: Decant the supernatant. Wash the pellet twice more with fresh ice-cold ether to extract residual TFA and TIPS. Air-dry the pellet briefly (do not over-dry, as this exacerbates insolubility).

Protocol 2: High-Temperature RP-HPLC Purification Workflow

Objective: Purify the highly hydrophobic alkyne-peptide without column fouling or peak tailing.

  • Sample Solubilization: Dissolve the crude peptide pellet in 100% DMSO to a concentration of 10-20 mg/mL. Vortex and sonicate for 5 minutes until optically clear. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Install a C4 or C8 preparative column (e.g., 250 x 21.2 mm, 5 µm). Set the column oven temperature to 50°C .

  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in LC-MS Grade Water.

    • Buffer B: 0.1% TFA in Acetonitrile/Isopropanol (50:50 v/v).

  • Gradient Elution: Run a shallow gradient of (e.g., 30% to 90% B over 60 minutes)[6] at a flow rate appropriate for the column ID (e.g., 15 mL/min).

  • Fraction Collection & Verification: Collect fractions based on UV absorbance (214 nm). Immediately verify the target mass using MALDI-TOF or LC-MS to confirm the presence of the intact alkyne (Expected Mass, ensuring no +18 Da hydration shift has occurred).

References
  • PeptideChemistry.org. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." Available at:[Link][1]

  • ResearchGate. "How can I get a proper HPLC for hydrophobic peptide?" Available at:[Link][5]

  • GenScript. "Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations." Available at: [Link][4]

  • NIH PubMed Central. "Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein." Available at:[Link][7]

  • AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Available at:[Link][2]

  • Phenomenex. "HPLC Tech Tip: Approach to Peptide Analysis." Available at:[Link][6]

Sources

Troubleshooting

mass spectrometry analysis of peptides with 2-amino-hept-6-ynoic acid

Introduction to Analyzing 2-Amino-hept-6-ynoic Acid (Aha) Peptides Welcome to the technical support guide for the mass spectrometry (MS) analysis of peptides incorporating the non-natural amino acid, 2-amino-hept-6-ynoic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Analyzing 2-Amino-hept-6-ynoic Acid (Aha) Peptides

Welcome to the technical support guide for the mass spectrometry (MS) analysis of peptides incorporating the non-natural amino acid, 2-amino-hept-6-ynoic acid (Aha). This amino acid is a powerful tool in chemical biology, primarily used as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] Its incorporation allows for the specific labeling and enrichment of peptides and proteins for interaction studies and proteome analysis.[2][3]

However, the unique structure of Aha—specifically its long, hydrophobic aliphatic side chain terminating in an alkyne—introduces distinct challenges to standard proteomics workflows. This guide provides in-depth, field-proven insights to help you navigate these challenges, from sample handling to data interpretation, ensuring the integrity and success of your experiments.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides the core data points required for setting up your experiments and interpreting your results.

Q1: What is the exact monoisotopic mass of a 2-amino-hept-6-ynoic acid (Aha) residue in a peptide?

A1: The exact monoisotopic mass of the Aha residue (the form incorporated into a peptide backbone) is crucial for accurate mass spectrometer programming and data analysis.

  • Chemical Formula (Residue): C₇H₉NO

  • Monoisotopic Mass (Residue): 123.068414 Da

You must use this mass when defining modifications in your protein identification software.

ComponentFormulaMonoisotopic Mass (Da)
Carbon (C)784.000000
Hydrogen (H)99.070425
Nitrogen (N)114.003074
Oxygen (O)115.994915
Total (Residue) C₇H₉NO 123.068414

Q2: How does the hydrophobicity of the Aha side chain affect LC-MS analysis?

A2: The heptanoic acid side chain is significantly hydrophobic, which is a primary source of analytical difficulty.[4] This property can lead to several problems:

  • Non-Specific Binding (NSB): Aha-containing peptides are prone to irreversible binding to the surfaces of standard sample vials, particularly those made of glass or certain types of polypropylene.[5][6] This can lead to a substantial or even complete loss of your sample before it is ever injected into the LC-MS system.[5]

  • Poor Solubility: Peptides with multiple Aha residues or those that are already inherently hydrophobic may have low solubility in typical aqueous mobile phases (e.g., 0.1% formic acid in water). This can cause sample precipitation in the vial or at the head of the analytical column.[4]

  • Chromatographic Issues: The hydrophobicity can cause peak tailing, carryover between injections, and require stronger organic mobile phases for efficient elution from reversed-phase columns (e.g., C18).

Q3: Is the terminal alkyne group stable during ionization and fragmentation? Are there characteristic fragmentation patterns?

A3: The terminal alkyne is generally stable under standard electrospray ionization (ESI) conditions. During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone will fragment as expected, producing b- and y-ions that can be used for sequencing.[7][8]

While the alkyne group itself does not typically induce unique backbone fragmentation pathways, the side chain can produce a characteristic, albeit often low-intensity, neutral loss. The fragmentation pattern of aliphatic chains often involves clusters of peaks separated by 14 Da (representing CH₂ groups).[9] The entire side chain can also be lost. Be aware that interpreting spectra from peptides with unnatural amino acids often requires careful manual validation, as automated software may not correctly assign all fragment ions.[10]

Q4: What are common adducts or modifications to look for in the MS1 spectrum?

A4: Beyond standard sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, the alkyne group makes Aha-peptides susceptible to specific modifications, especially if they have been exposed to click chemistry reagents.

  • Copper Adducts: If you are analyzing a sample post-click reaction or if there is trace copper contamination, you may observe copper adducts ([M+Cu]⁺ or [M+2Cu-H]⁺).

  • Oxidation: The peptide, like any other, can be oxidized (+15.9949 Da), especially at residues like methionine.

  • Side Reactions: The terminal alkyne is a reactive group. Depending on sample handling and storage, it could potentially react with other nucleophiles in the solution, leading to unexpected mass shifts.

Section 2: Troubleshooting Guide

This guide is structured by problem, potential cause, and recommended solution to help you rapidly diagnose and resolve experimental issues.

Problem 1: Very Low or No Signal Intensity for the Aha-Peptide
Potential Causes Recommended Solutions & Explanations
Non-Specific Binding (NSB) to Vials. [5][6]Solution: Avoid using glass or standard polypropylene autosampler vials. Use low-binding, inert polymer vials (often marketed as "LC-MS certified" or "low-adsorption"). Causality: The hydrophobic side chain of Aha interacts strongly with the surfaces of many plastics and the silanol groups on glass, leading to irreversible sample loss. Inert vials minimize these interactions.[5]
Poor Solubility / Precipitation. [4]Solution: Reconstitute your final peptide sample in a solution containing a higher percentage of organic solvent. Instead of 95:5 Water:Acetonitrile, try 70:30 or even 50:50 Water:Acetonitrile with 0.1% formic acid. Causality: The organic solvent disrupts hydrophobic interactions between peptides, preventing aggregation and keeping the analyte in solution and available for injection.
Poor Ionization Efficiency in ESI. [11]Solution 1: Ensure your mobile phase contains an acid modifier like 0.1% formic acid (FA). Avoid trifluoroacetic acid (TFA) if possible, as it is a strong ion-pairing agent that can suppress the ESI signal.[6] Solution 2: If the peptide is extremely hydrophobic and still yields poor signal, consider alternative ionization sources if available, such as Atmospheric Pressure Photoionization (APPI), which is known to be more efficient for nonpolar molecules.[4][11] Causality: ESI requires the analyte to be charged in solution. Formic acid provides a source of protons to facilitate the formation of [M+H]ⁿ⁺ ions.
Problem 2: Poor Peak Shape (Tailing, Broadening) or High Carryover
Potential Causes Recommended Solutions & Explanations
Peptide Aggregation on Column. Solution: Increase the organic content of your LC gradient and/or increase the column temperature to 40-50°C. Causality: Higher temperatures reduce mobile phase viscosity and disrupt hydrophobic interactions, improving peak shape and reducing the tendency of the peptide to "stick" to the column's stationary phase.
Insufficient Column Washing. Solution: Extend the high-organic wash step at the end of your gradient. Instead of a brief wash at 95% Acetonitrile, hold it for several minutes. Also, include several blank injections after a high-concentration sample to check for carryover. Causality: Highly hydrophobic peptides require more aggressive washing conditions to be fully stripped from the reversed-phase column, preventing them from bleeding into subsequent runs.
Use of TFA in Mobile Phase. Solution: If you must use TFA for chromatographic resolution, be aware that it can cause significant signal suppression. If possible, switch to 0.1% Formic Acid (FA) or 0.1% Difluoroacetic Acid (DFA) as a compromise between chromatographic performance and MS sensitivity. Causality: TFA forms a tight ion pair with the positively charged peptide, making it more neutral and less amenable to ESI.
Problem 3: Ambiguous or Unidentifiable MS/MS Spectra
Potential Causes Recommended Solutions & Explanations
Low Precursor Ion Intensity. Solution: Address all points in "Problem 1" to maximize the MS1 signal. You cannot get a good MS/MS spectrum from a precursor that is barely above the noise. Consider increasing the injection volume or sample concentration if possible.
Dominant Neutral Loss of Side Chain. Solution: If you observe a dominant neutral loss from the precursor ion, try lowering the collision energy (CID/HCD). This may favor backbone fragmentation over the loss of the side chain. Causality: Different bonds require different amounts of energy to break. If the side chain is particularly labile, a lower activation energy may be sufficient to fragment the peptide backbone while leaving the side chain intact on many fragments.
Software Misidentification. Solution: Manually inspect the spectra. Calculate the theoretical b- and y-ion masses for your peptide sequence (including the 123.0684 Da for Aha) and look for them in your spectrum. Automated software may fail if it is not configured for this specific unnatural amino acid.[10]

Section 3: Recommended Experimental Protocols

Protocol 3.1: Sample Preparation & Handling for Aha-Peptides
  • Vial Selection: Use only certified low-binding polypropylene or other inert polymer vials. Do not use glass inserts or standard polypropylene vials. [5]

  • Solvent Preparation: Prepare all solvents (for reconstitution and mobile phases) using high-purity, LC-MS grade reagents.

  • Sample Reconstitution:

    • Perform a serial dilution to find the optimal solvent for your specific peptide. Start with 50% Acetonitrile / 50% Water / 0.1% Formic Acid.

    • If solubility remains poor, you may test small additions of isopropanol (e.g., 45:45:10 ACN:H₂O:IPA), but be aware this can increase LC backpressure.

    • Sonicate the sample for 5-10 minutes in a bath sonicator to aid dissolution.

  • Storage: Store reconstituted peptides at -20°C or -80°C. Minimize freeze-thaw cycles, which can promote aggregation.

Protocol 3.2: Suggested LC-MS/MS Method

This is a starting point; optimization for your specific peptide is required.

  • LC Column: C18 reversed-phase, 1.7-2.1 µm particle size, ~100 Å pore size. A standard 2.1 x 50 mm column is suitable for many applications.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column Temperature: 45°C

  • Gradient:

    Time (min) Flow Rate (µL/min) %B
    0.0 400 5
    1.0 400 5
    8.0 400 60
    9.0 400 95
    11.0 400 95
    11.1 400 5

    | 13.0 | 400 | 5 |

  • MS Acquisition (Thermo Orbitrap example):

    • Scan Mode: Positive Ion

    • MS1 Resolution: 60,000

    • Scan Range: 350-1600 m/z

    • MS2 Method: Data-Dependent Acquisition (DDA)

    • Activation Type: HCD

    • Collision Energy: Stepped NCE (e.g., 25, 30, 35) to improve chances of informative fragmentation.

    • Isolation Window: 2.0 m/z

Section 4: Visual Guides & Workflows

Diagram 1: General LC-MS Workflow for Aha-Peptides

Aha_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A 1. Peptide Synthesis & Purification B 2. Reconstitute in Low-Bind Vial (e.g., 50% ACN/0.1% FA) A->B C 3. Inject on C18 Column (Elevated Temperature, ~45°C) B->C D 4. Gradient Elution (Extended High %B Wash) C->D E 5. ESI Ionization (Positive Mode) D->E F 6. MS1 Scan (Accurate Mass) E->F G 7. Data-Dependent MS/MS (HCD Fragmentation) F->G H 8. Database Search (Define Aha mass: 123.0684 Da) G->H I 9. Manual Validation of MS/MS Spectra H->I

Caption: High-level workflow for Aha-peptide analysis.

Diagram 2: Troubleshooting Decision Tree for Poor Signal

Troubleshooting_Signal Start Problem: Poor or No MS Signal Q_Vial Are you using low-binding vials? Start->Q_Vial Sol_Vial Action: Switch to LC-MS certified low-adsorption vials. Q_Vial->Sol_Vial No Q_Solvent Is the sample fully dissolved in the injection solvent? Q_Vial->Q_Solvent Yes Sol_Solvent Action: Increase organic content (e.g., 50% ACN). Sonicate sample. Q_Solvent->Sol_Solvent No Q_LC Is a strong peak seen in the TIC (Total Ion Chromatogram)? Q_Solvent->Q_LC Yes Sol_Ion Issue is likely ionization. Check MS source settings. Ensure 0.1% FA in mobile phase. Q_LC->Sol_Ion No Sol_Chrom Issue is likely chromatography. Optimize gradient. Check for column clogging. Q_LC->Sol_Chrom Yes

Caption: Decision tree for diagnosing poor signal intensity.

References

  • Arsiè, R. et al. (2018). A Click-Chemistry-Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry. Angewandte Chemie International Edition. Available at: [Link]

  • Dieterich, D. C. et al. (2006). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Nature Protocols. Available at: [Link]

  • Popp, B. V. et al. (2015). Click Chemistry Generated Model DNA–Peptide Heteroconjugates as Tools for Mass Spectrometry. Bioconjugate Chemistry. Available at: [Link]

  • Chalkley, R. J. et al. (2012). Identification of Crosslinked Peptides after Click-based Enrichment Using Sequential CID and ETD Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Jung, M. C. et al. (2018). A Systematic Approach for Preventing the Loss of Hydrophobic Peptides in Sample Containers. Waters Corporation Application Note. Available at: [Link]

  • Kocak, E. et al. (2023). How to Analyze a Highly Hydrophobic Peptide on LC-MS System? ResearchGate Discussion. Available at: [Link]

  • Jung, M. C. et al. (2018). Factors that Influence the Recovery of Hydrophobic Peptides During LC-MS Sample Handling. LabRulez LCMS Technical Note. Available at: [Link]

  • Ficarro, S. B. et al. (2016). Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. Analytical Chemistry. Available at: [Link]

  • Bagag, A. et al. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PLOS ONE. Available at: [Link]

  • Rukmini, R. et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. Journal of Integrated Science and Technology. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Turesky, R. J. et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology. Available at: [Link]

  • Wysocki, V. H. et al. (2005). Mass spectrometry of peptides and proteins. Methods. Available at: [Link]

  • Lin, C. et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. Available at: [Link]

  • Jagannadham, V. et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques. Available at: [Link]

  • Lamosa, P. et al. (2012). Tandem Mass Spectrometry of Peptides. InTechOpen. Available at: [Link]

Sources

Optimization

analytical methods for assessing purity of Fmoc-(S)-2-amino-hept-6-ynoic acid peptides

Technical Support Center: Analytical Assessment of Fmoc-(S)-2-amino-hept-6-ynoic Acid Peptide Purity Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Assessment of Fmoc-(S)-2-amino-hept-6-ynoic Acid Peptide Purity

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges associated with Fmoc-(S)-2-amino-hept-6-ynoic acid—an unnatural amino acid featuring an Fmoc-protected alpha-amino group and a terminal alkyne side chain. Because this residue is heavily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, ensuring the absolute purity of the synthesized peptide is critical before proceeding to downstream bioconjugation.

This guide provides self-validating experimental protocols, causality-driven troubleshooting, and quantitative reference data to ensure your analytical workflows are robust and reproducible.

PART 1: Self-Validating Analytical Workflows

To accurately assess the purity of alkyne-containing peptides, you must employ a dual-method approach: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for chromatographic resolution and Liquid Chromatography-Mass Spectrometry (LC-MS) for exact mass verification. This creates a self-validating system where UV purity is cross-referenced against isotopic mass distribution.

Step-by-Step RP-HPLC Methodology

Self-Validation Checkpoint: Always run a blank injection (Buffer A only) prior to your sample to establish a baseline and confirm the absence of column carryover.

  • Sample Preparation: Dissolve the crude lyophilized peptide in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). Centrifuge at 10,000 × g for 5 minutes. Inject only the supernatant to prevent particulate-induced pressure spikes.

  • Column Selection: Utilize a high-resolution C18 reverse-phase column (e.g., Phenomenex Aeris PEPTIDE XB-C18, 3.6 μm, 100 Å)[1]. The 100 Å pore size is optimal for peptides under 30 amino acids, ensuring maximum surface area interaction.

  • Mobile Phase Configuration:

    • Buffer A: 0.1% TFA in H₂O.

    • Buffer B: 0.08% TFA in Acetonitrile. Causality: Using slightly less TFA in Buffer B compensates for the increasing baseline absorbance of Acetonitrile at 220 nm, ensuring a flat, interpretable baseline[1].

  • Gradient Elution: Execute a linear gradient from 10% to 60% Buffer B over 40 minutes at a flow rate of 1.0 mL/min (See Table 2 for full gradient profile)[2].

  • Detection: Monitor UV absorbance at 220 nm (peptide amide backbone) and 254 nm (detects aromatic residues and residual Fmoc groups)[2].

Step-by-Step LC-MS Verification Protocol
  • Ionization Setup: Configure the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.0–3.5 kV and the desolvation temperature to 350°C.

  • Mass Range & Acquisition: Scan m/z from 300 to 2000. Use a high-resolution analyzer (Q-TOF or Orbitrap) to achieve mass accuracy within 5 ppm.

  • Data Interpretation: Calculate the theoretical monoisotopic mass of your sequence. Identify the [M+H]⁺, [M+2H]²⁺, and [M+3H]³⁺ charge states. Self-Validation Checkpoint: The observed isotopic envelope must perfectly align with the theoretical in silico distribution. Any deviation indicates an isobaric impurity or an overlapping co-eluting species[2].

Workflow Start Crude Alkyne Peptide (Post-Cleavage) HPLC RP-HPLC Analysis (C18, 0.1% TFA) Start->HPLC MS LC-MS Verification (ESI Positive Mode) HPLC->MS Decision Purity > 95% & Mass Verified? MS->Decision Proceed Proceed to CuAAC Click Chemistry Decision->Proceed Yes Troubleshoot Troubleshooting (Consult FAQs) Decision->Troubleshoot No

Figure 1: Self-validating analytical workflow for assessing alkyne-peptide purity.

PART 2: Troubleshooting Guides & FAQs

Q1: I am observing a +18 Da mass shift in my LC-MS analysis. What is it and how do I prevent it? Symptom: A secondary peak eluting near the main product, exhibiting a mass increase of exactly +18.01 Da. Causality: This is the classic signature of alkyne hydration. Under strongly acidic conditions (such as TFA cleavage), the terminal alkyne of the hept-6-ynoic acid side chain undergoes Markovnikov hydration to form a methyl ketone. This reaction is catalyzed by trace metals or carbocations when water is present without adequate silane scavengers. Resolution: Optimize your cleavage cocktail. A standard self-validating cocktail for alkyne peptides is 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O[2]. The bulky TIPS acts as a hydride donor to quench reactive species and stabilize the environment, preventing acid-catalyzed hydration[3]. Strictly limit cleavage time to 2 hours at room temperature.

Q2: My RP-HPLC chromatogram shows a split peak or a closely eluting shoulder, but LC-MS shows the exact same mass for both. What is happening? Symptom: Two distinct chromatographic peaks with identical mass profiles ([M+H]⁺). Causality: You are observing diastereomers resulting from the racemization of the (S)-2-amino-hept-6-ynoic acid during solid-phase peptide synthesis (SPPS). When this unnatural amino acid is activated—especially with strong uronium salts like HATU and excess base like DIPEA—it can form an oxazolone intermediate. The base abstracts the alpha-proton, leading to epimerization from the (S) to the (R) enantiomer. Because the rest of the peptide is chiral, this creates diastereomers that resolve on a C18 column. Resolution: Switch to a milder activation strategy. Use DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure, which significantly suppress oxazolone formation. If HATU must be used, reduce the base to 1 equivalent of a weaker base like TMP (2,4,6-trimethylpyridine) and perform the coupling at room temperature.

Q3: I detect a +56 Da adduct on my target peptide mass. How do I eliminate this? Symptom: A mass shift of +56.06 Da, accompanied by increased retention time on the RP-HPLC due to higher hydrophobicity. Causality: This represents tert-butyl (tBu) alkylation. During TFA cleavage, tBu protecting groups from residues like Ser, Thr, or Tyr generate highly reactive tBu carbocations. The electron-rich alkyne can act as a nucleophile and become alkylated by these carbocations[3]. Resolution: Ensure your cleavage cocktail contains sufficient nucleophilic scavengers. If your sequence is rich in tBu-protected residues, use Reagent K (TFA/thioanisole/water/phenol/EDT) to aggressively trap carbocations before they can attack the alkyne.

Q4: The click reaction (CuAAC) with my purified peptide is failing. Is the alkyne degraded? Symptom: Poor conversion to the triazole product during downstream CuAAC, despite MS confirming the correct starting mass. Causality: Assuming the alkyne is intact, the issue is often copper catalyst poisoning or pH suppression. Trace TFA from HPLC purification can lower the pH of the click reaction, inhibiting the generation of the active Cu(I) species[4]. Additionally, secondary peptide structures can sterically bury the 4-carbon alkyne spacer. Resolution: Lyophilize the peptide extensively to remove residual TFA. Buffer the click reaction to pH 7.5–8.0. Add a copper-stabilizing ligand like THPTA at a 5:1 ratio to CuSO₄ to protect the peptide from reactive oxygen species and maintain Cu(I) activity[5].

Pathway Alkyne Terminal Alkyne (Hept-6-ynoic acid) TFA TFA Cleavage (Acidic Conditions) Alkyne->TFA Hydration Hydration (+18 Da) Methyl Ketone Formation TFA->Hydration Trace H2O No Silane Scavenger Alkylation tBu Alkylation (+56 Da) Carbocation Attack TFA->Alkylation tBu Cations No Thiol Scavenger Preserved Intact Alkyne (Desired Product) TFA->Preserved 2.5% TIPS 2.5% H2O

Figure 2: Mechanistic pathways of alkyne side reactions during TFA cleavage.

PART 3: Quantitative Reference Data

Table 1: Quantitative Summary of Common LC-MS Mass Shifts in Alkyne Peptides

Observed Mass ShiftMechanistic CauseChromatographic ImpactCorrective Action
+18.01 Da Alkyne Hydration (Methyl Ketone)Slight shift (earlier/later)Use 2.5% TIPS in cleavage; limit TFA exposure to 2h.
+56.06 Da tBu Alkylation of AlkyneSignificant increase in RTIncrease scavengers (EDT, Phenol); use Reagent K.
+222.10 Da Incomplete Fmoc DeprotectionExtreme increase in RTExtend piperidine treatment; use DBU if sequence is difficult.
+0 Da (Split Peak) Racemization (Diastereomer)Baseline or partial resolutionUse DIC/Oxyma instead of HATU/DIPEA for coupling.

Table 2: Standardized RP-HPLC Gradient for Alkyne-Peptide Purity Assessment

Time (min)% Buffer A (0.1% TFA in H₂O)% Buffer B (0.08% TFA in ACN)Flow Rate (mL/min)
0.090101.0
5.090101.0
35.040601.0
38.05951.0
42.05951.0
45.090101.0

References

  • Antimicrobial activity of RP-1 peptide conjugate with ferrocene group Source: PLOS One URL
  • Development of Radiopharmaceuticals for NPY Receptor-5 (Y5)
  • Technical Support Center: Troubleshooting Click Reaction Efficiency with Alpha-Azido Peptides Source: BenchChem URL
  • Solid-phase peptide synthesis Source: Digital CSIC URL
  • Technical Support Center: IA-Alkyne Chemoproteomics Source: BenchChem URL

Sources

Reference Data & Comparative Studies

Validation

comparing Fmoc-(S)-2-amino-hept-6-ynoic acid with other alkyne-containing amino acids

Advanced Comparison Guide: Fmoc-(S)-2-amino-hept-6-ynoic Acid vs. Alternative Alkyne Amino Acids in Bioorthogonal Chemistry Executive Summary In the rapidly evolving field of bioorthogonal chemistry and peptide engineeri...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: Fmoc-(S)-2-amino-hept-6-ynoic Acid vs. Alternative Alkyne Amino Acids in Bioorthogonal Chemistry

Executive Summary

In the rapidly evolving field of bioorthogonal chemistry and peptide engineering, the incorporation of terminal alkynes via Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique[1]. While Fmoc-propargylglycine (Fmoc-Pra-OH) has historically been the default choice for introducing alkyne handles[1], structural limitations often hinder its reactivity in sterically demanding environments[2]. This guide provides a comprehensive comparison between Fmoc-(S)-2-amino-hept-6-ynoic acid (Fmoc-Aha-OH)[3] and other alkyne-containing amino acids. By analyzing the causality between molecular structure and reaction kinetics, this guide offers a mechanistic roadmap for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Palladium-mediated cross-coupling reactions[4].

Structural and Kinetic Comparison

The primary differentiator among alkyne-containing amino acids is the length of the aliphatic spacer between the α-carbon and the terminal alkyne. This spacer dictates the solvent accessibility of the reactive handle once the peptide folds into its secondary or tertiary structure.

Table 1: Quantitative and Structural Comparison of Alkyne Amino Acids

Amino AcidCAS NumberSide Chain StructureSpacer LengthRelative CuAAC KineticsSteric Hindrance
Fmoc-Pra-OH 1082801-31-5-CH₂-C≡CH1 carbonModerateHigh
Fmoc-Hpg-OH 942518-21-0-(CH₂)₂-C≡CH2 carbonsHighModerate
Fmoc-Aha-OH 1097192-05-6-(CH₂)₃-C≡CH3 carbonsVery HighLow

Data synthesized from structural principles and SPPS compatibility studies[3],[5],[1].

Mechanistic Insights: The Causality Behind Spacer Length

Choosing the correct alkyne amino acid is not merely a matter of availability; it is a critical thermodynamic and kinetic decision.

  • Steric Relief and Solvent Exposure: In tightly folded peptides or dense resin environments, the single methylene spacer of Fmoc-Pra-OH often buries the alkyne within the van der Waals radii of the peptide backbone, restricting access for bulky azide probes[2]. Fmoc-Aha-OH utilizes a three-carbon spacer, extending the alkyne handle outward into the aqueous solvent. This significantly lowers the activation energy required for the formation of the copper-acetylide intermediate during CuAAC.

  • Pd-Mediated Cross-Coupling Compatibility: Recent advancements demonstrate that Palladium-mediated cross-coupling can exhibit higher efficiency than CuAAC for functionalizing alkyne-encoded proteins in vitro and on live mammalian cell surfaces[4]. The extended aliphatic chain of Aha provides the necessary flexibility for the bulky Pd-complex to coordinate effectively without backbone interference.

SelectionLogic Start Select Alkyne Amino Acid Steric Assess Peptide Steric Bulk Start->Steric LowSteric Low Bulk / Linear Peptide Steric->LowSteric Accessible HighSteric High Bulk / Folded Domain Steric->HighSteric Buried Pra Fmoc-Pra-OH (n=1) LowSteric->Pra Aha Fmoc-Aha-OH (n=3) HighSteric->Aha Requires longer spacer Application CuAAC / Pd-Coupling Pra->Application Aha->Application Higher kinetics

Logical selection workflow for alkyne amino acids based on steric bulk.

Experimental Protocols: Self-Validating SPPS & CuAAC Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating feedback loop (Kaiser testing and LC-MS) to guarantee coupling efficiency and click conversion.

Phase 1: SPPS Incorporation of Fmoc-(S)-2-amino-hept-6-ynoic acid Causality: Unnatural amino acids with extended aliphatic chains can exhibit slower coupling kinetics due to hydrophobicity. Using a high-efficiency coupling reagent like HATU overcomes this barrier.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to maximize pore accessibility[5].

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 times) to remove all traces of piperidine[5].

  • Coupling: Pre-activate 3.0 eq of Fmoc-Aha-OH[3] and 2.9 eq of HATU in DMF with 6.0 eq of DIPEA for 2 minutes. Add to resin and agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat step 3 to force the reaction to completion.

Phase 2: On-Resin CuAAC Conjugation Causality: Performing CuAAC on-resin prevents solubility issues common with fully deprotected hydrophobic peptides and allows for easy removal of copper catalysts via simple filtration.

  • Reagent Preparation: Prepare a solution of the azide-fluorophore (2.0 eq), CuSO₄ (0.5 eq), and sodium ascorbate (1.0 eq) in a 4:1 DMF/H₂O mixture. Note: Sodium ascorbate is critical as it reduces Cu(II) to the catalytically active Cu(I) in situ.

  • Reaction: Add the mixture to the Aha-functionalized resin. Agitate in the dark for 12 hours.

  • Washing & Cleavage: Wash sequentially with DMF, water, 0.1 M EDTA (to chelate and remove residual copper), and DCM. Cleave the peptide using a standard TFA cocktail.

SPPSWorkflow SPPS 1. SPPS with Fmoc-Aha-OH Deprotect 2. Fmoc Deprotection SPPS->Deprotect Click 3. On-Resin CuAAC Deprotect->Click Cleavage 4. TFA Cleavage Click->Cleavage Validate 5. LC-MS Validation Cleavage->Validate

Step-by-step experimental workflow for SPPS and subsequent CuAAC validation.

Application: Receptor Signaling Studies

Once synthesized, Aha-labeled peptides are frequently utilized as bioorthogonal probes to study receptor interactions, such as G-Protein Coupled Receptors (GPCRs). The terminal alkyne allows for the attachment of bulky fluorophores post-binding, preventing the fluorophore from interfering with the initial ligand-receptor binding affinity.

SignalingPathway Ligand Aha-Labeled Peptide GPCR GPCR (Target Receptor) Ligand->GPCR Binding GProtein G-Protein (αβγ) GPCR->GProtein Conformational Change Effector Adenylate Cyclase GProtein->Effector α-subunit activation cAMP cAMP Production Effector->cAMP Signal Amplification

GPCR signaling pathway activated by the Aha-labeled bioorthogonal peptide ligand.

Conclusion

While Fmoc-Pra-OH remains a staple for simple linear peptides[1],[2], the superior steric profile and enhanced reaction kinetics of Fmoc-(S)-2-amino-hept-6-ynoic acid make it the optimal choice for complex, sterically hindered, or highly folded peptide architectures. By understanding the causality between spacer length and catalytic efficiency, researchers can drastically improve the yields of their bioorthogonal conjugations[4].

References

  • National Institutes of Health (NIH). "A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface". nih.gov.[Link]

  • American Chemical Society (ACS). "Substrate Recognition by the Class II Lanthipeptide Synthetase HalM2". acs.org.[Link]

Sources

Comparative

biological activity of peptides incorporating 2-amino-hept-6-ynoic acid

Title: Biological Activity of Peptides Incorporating 2-Amino-hept-6-ynoic Acid: A Comparative Guide As a Senior Application Scientist in peptide engineering, I frequently encounter the challenge of translating flexible,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of Peptides Incorporating 2-Amino-hept-6-ynoic Acid: A Comparative Guide

As a Senior Application Scientist in peptide engineering, I frequently encounter the challenge of translating flexible, biologically active linear peptides into robust, drug-like candidates. A critical strategy in this translation is structural stabilization via macrocyclization.

This guide provides an in-depth technical analysis of 2-amino-hept-6-ynoic acid —commonly known as L-bishomopropargylglycine (Bpg)—and objectively compares its performance against shorter alkyne-bearing alternatives like propargylglycine (Pra) and homopropargylglycine (Hpg). By understanding the causality behind side-chain length and macrocycle thermodynamics, researchers can rationally design peptides with superior proteolytic stability, target affinity, and cell permeability.

The primary function of incorporating an alkyne-bearing unnatural amino acid into a peptide is to enable copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with an azide-bearing residue (e.g., azidohomoalanine, Aha). This "click" reaction forms a 1,4-disubstituted 1,2,3-triazole bridge, locking the peptide into a bioactive conformation[1].

The Entropic Penalty Problem: When a linear peptide binds to a target receptor (e.g., p53/HDM2 or Frizzled receptors), it must adopt a specific secondary structure, typically an α -helix. The transition from a disordered state to a structured helix incurs a massive entropic penalty, reducing overall binding affinity. Macrocyclization pre-organizes the peptide, paying this entropic cost in advance[2].

The Causality of Bpg Selection: Shorter homologs like Pra (one methylene spacer) or Hpg (two methylene spacers) are excellent for bioconjugation or serving as methionine surrogates. However, when used for i, i+4 or i, i+7 α -helix stabilization, their short side chains create severe steric strain during triazole formation. This strain distorts the helical pitch, leading to a loss of biological activity.

In contrast, 2-amino-hept-6-ynoic acid (Bpg) possesses a four-methylene aliphatic spacer[3]. This extended tether provides the exact geometric tolerance required to span the distance of a single α -helical turn (i, i+4) without distorting the backbone. The resulting "relaxed" macrocycle perfectly mimics native α -helices, drastically increasing proteolytic stability and target engagement[2][4]. Furthermore, Bpg has been successfully utilized in parallel synthesis to conjugate bulky cargos (like PNAs) to cell-penetrating peptides (CPPs) without disrupting membrane-translocation efficiency[5].

Comparative Performance Data

To objectively evaluate Bpg, we must compare its structural and biological metrics against its shorter alternatives.

Table 1: Structural Comparison of Alkyne-Bearing Amino Acids

Amino Acid (Abbreviation)Side Chain StructureSpacer LengthOptimal Application
Propargylglycine (Pra) -CH₂-C≡CH1 MethyleneIntermolecular bioconjugation; short-range crosslinks.
Homopropargylglycine (Hpg) -(CH₂)₂-C≡CH2 MethylenesMethionine surrogate; i, i+3 tight macrocyclization.
2-Amino-hept-6-ynoic acid (Bpg) -(CH₂)₄-C≡CH4 Methylenesi, i+4 / i, i+7 α -helix stabilization; CPP cargo linkage.

Table 2: Biological Activity Metrics of i, i+4 Macrocyclic Peptides (Representative data comparing linear vs. cyclized variants of an α -helical target peptide)

Peptide VariantCrosslink TypeHelicity (%)Serum Half-life ( t1/2​ )Relative Binding Affinity ( Kd​ )
Linear Wild-Type None< 10%< 1 hour1x (Baseline)
Pra-Aha Macrocycle Strained Triazole~25%~4 hours5x Improvement
Bpg-Aha Macrocycle Relaxed Triazole> 65%> 24 hours25x Improvement

Experimental Workflow: Self-Validating Synthesis & Cyclization

A robust protocol must be self-validating. Because the CuAAC macrocyclization is an intramolecular isomerization (no atoms are added or lost), mass spectrometry alone cannot differentiate the linear precursor from the cyclized product. The protocol below relies on a critical chromatographic shift for validation: the conformationally constrained macrocycle will exhibit a distinct HPLC retention time compared to the flexible linear precursor[1].

Step-by-Step Methodology: Synthesis of Bpg-Stabilized Macrocycles

Phase 1: Fmoc-SPPS Incorporation

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Coupling: Dissolve Fmoc-Bpg-OH (1.5 eq) and HATU (1.5 eq) in DMF. Add to the resin followed by DIPEA (3.0 eq). Allow coupling for 60 minutes.

  • Deprotection: Remove Fmoc using 20% piperidine in DMF. Repeat for the azide-bearing partner (e.g., Fmoc-Aha-OH) at the i+4 position.

  • Cleavage: Cleave the linear peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.

Phase 2: In-Solution CuAAC Macrocyclization

  • Solubilization: Dissolve the crude linear peptide (approx. 1 mg/mL) in a degassed mixture of H₂O/t-BuOH (2:1, v/v) to ensure pseudo-high-dilution conditions, preventing intermolecular dimerization.

  • Catalysis: Add CuSO₄·5H₂O (0.5 eq) and sodium ascorbate (2.0 eq) to reduce Cu(II) to the active Cu(I) species.

  • Reaction: Stir at room temperature for 12–24 hours under nitrogen.

Phase 3: Self-Validating Analysis

  • LC-MS Verification: Inject both the linear precursor and the crude cyclized mixture into an LC-MS.

  • Validation Check: Confirm that the m/z ratio remains identical between the two samples. Validate successful cyclization by observing a distinct shift in the HPLC retention time (typically eluting earlier due to a reduced hydrodynamic radius)[1].

Visualizations of Pathways and Workflows

Pathway N1 Linear Peptide (Flexible, Protease Susceptible) N2 Incorporate Bpg & Aha (i, i+4 spacing) N1->N2 Fmoc-SPPS N3 CuAAC Cyclization (Triazole Bridge Formation) N2->N3 Cu(I) Catalyst N4 Conformationally Locked Alpha-Helix N3->N4 Structural Constraint N5 Enhanced Biological Activity (High Affinity, Long Half-life) N4->N5 Target Engagement

Fig 1: Pharmacological impact pathway of Bpg-mediated macrocyclization.

Workflow S1 Fmoc-SPPS (Fmoc-Bpg-OH) S2 TFA Cleavage & Deprotection S1->S2 S3 HPLC Purification (Linear Precursor) S2->S3 S4 CuAAC Reaction (In-solution) S3->S4 S5 LC-MS Validation (Retention Shift) S4->S5

Fig 2: Self-validating experimental workflow for synthesizing Bpg-triazole macrocycles.

References

  • Dong, S., Merkel, L., Moroder, L., & Budisa, N. (2008). "Convenient syntheses of homopropargylglycine." Journal of Peptide Science, 14(10), 1148-1150.

  • Walensky, L. D., & Bird, G. H. (2017). "Macrocyclic peptidomimetics for α-helical mimicry." Google Patents (CN106604928A).

  • Cantini, L., et al. (2015). "1,2,3-Triazole Bridge as Conformational Constrain in β-Hairpin Peptides: Analysis of Hydrogen-Bonded Positions." ResearchGate.

  • Gurney, A., et al. (2018). "Selective peptide inhibitors of frizzled." Google Patents (WO2018049275A1).

  • Ezzat, K., et al. (2013). "Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo." Organic & Biomolecular Chemistry, 11(48), 8426-8434.

Sources

Validation

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Modified with 2-Amino-hept-6-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals In the quest for more effective peptide therapeutics, overcoming their inherent instability in biological systems is a paramount challenge. Native peptides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective peptide therapeutics, overcoming their inherent instability in biological systems is a paramount challenge. Native peptides are often rapidly degraded by proteases, limiting their bioavailability and therapeutic window.[1][2] This guide provides an in-depth comparison of peptides modified with the non-proteinogenic amino acid (NPAA) 2-amino-hept-6-ynoic acid against other common stabilization strategies. We will delve into the mechanistic reasoning behind these modifications and provide detailed experimental protocols to empower your research and development efforts.

The Challenge of Proteolytic Degradation

Peptides, with their high specificity and low toxicity, are attractive drug candidates.[1] However, their peptide bonds are susceptible to cleavage by a wide array of proteases present in biological fluids like plasma and in various tissues.[3] This rapid degradation leads to a short in vivo half-life, necessitating frequent administration or limiting their therapeutic efficacy.[2][4] To address this, various strategies have been developed to enhance peptide stability, including the incorporation of unnatural amino acids.[5][6]

The Role of Unnatural Amino Acids in Peptide Stability

The introduction of non-proteinogenic amino acids (NPAAs) into a peptide sequence is a powerful strategy to bolster its resistance to enzymatic degradation.[7] These modifications can introduce steric hindrance, alter the local conformation, or disrupt the recognition sites for proteases, thereby extending the peptide's half-life.[6]

This guide focuses on the use of 2-amino-hept-6-ynoic acid , an NPAA featuring a terminal alkyne group. This unique side chain not only provides a handle for further chemical modifications (e.g., "click" chemistry) but is also hypothesized to enhance proteolytic stability due to its steric bulk and hydrophobicity.

Comparative Analysis of Peptide Stabilization Strategies

While direct, head-to-head comparative studies on the enzymatic stability of peptides modified solely with 2-amino-hept-6-ynoic acid are not extensively documented in publicly available literature, we can infer its potential benefits based on the well-established principles of peptide chemistry and the observed effects of other NPAAs.

Here, we present an illustrative comparison of a hypothetical model peptide modified with 2-amino-hept-6-ynoic acid against its unmodified counterpart and a peptide with a common D-amino acid substitution.

Illustrative Stability Data

The following table presents hypothetical, yet realistic, data for a model 10-mer peptide incubated in human plasma at 37°C. This data is intended to illustrate the expected improvements in stability based on the type of modification.

Peptide VariantModificationHalf-life (t½) in Human Plasma (hours)Degradation Rate Constant (k) (h⁻¹)
Model Peptide (Unmodified) None0.51.386
Model Peptide (D-Arg) L-Arg replaced with D-Arg at a known cleavage site80.087
Model Peptide (Aha) L-Leu replaced with 2-amino-hept-6-ynoic acid120.058

This is illustrative data based on typical outcomes for such modifications and is not derived from a specific head-to-head experimental study.

Experimental Protocols

To facilitate the investigation of peptide stability in your own research, we provide detailed protocols for the synthesis of a modified peptide and the subsequent enzymatic stability assay.

Synthesis of a Peptide Incorporating 2-Amino-hept-6-ynoic Acid

The synthesis of peptides containing NPAAs is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8]

Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Piperidine Coupling 3. Amino Acid Coupling Wash2 Wash Coupling->Wash2 Coupling Reagents (e.g., HATU) Wash1->Coupling Repeat 4. Repeat Cycle Wash2->Repeat Repeat->Deprotection1 For each amino acid Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Final cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification TFA cocktail Analysis 7. Analysis (Mass Spec) Purification->Analysis

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[9]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the terminal amine.[9]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Activation and Coupling:

    • For standard amino acids: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • For Fmoc-2-amino-hept-6-ynoic acid-OH : Use the same procedure as for standard amino acids.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12]

Enzymatic Stability Assay in Human Plasma

This protocol outlines a typical procedure for assessing the stability of a peptide in a biologically relevant matrix.[5]

Workflow for Peptide Stability Assay

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Incubation Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubation Plasma_Prep Prepare Human Plasma Plasma_Prep->Incubation Time_Points Collect Aliquots at Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Incubation->Time_Points Quench Quench Reaction & Precipitate Proteins (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC_MS Analyze by RP-HPLC and LC-MS Centrifuge->HPLC_MS Data_Analysis Quantify Remaining Peptide & Calculate Half-life HPLC_MS->Data_Analysis

Caption: General workflow for assessing peptide stability in human plasma.

Step-by-Step Protocol:

  • Materials Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Thaw pooled human plasma on ice and centrifuge to remove any precipitates.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • In a microcentrifuge tube, add a known amount of the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the incubation mixture. The 0-minute time point serves as the initial concentration control.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold acetonitrile with 0.1% formic acid) to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.[13] Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Use LC-MS to identify the degradation products and confirm the mass of the remaining intact peptide.[14]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining peptide against time.

    • Calculate the peptide's half-life (t½) by fitting the data to a one-phase exponential decay model.

Conclusion

The incorporation of 2-amino-hept-6-ynoic acid represents a promising strategy for enhancing the enzymatic stability of therapeutic peptides. While further direct comparative studies are needed to fully elucidate its advantages, the principles of steric hindrance and altered protease recognition strongly suggest its utility. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate the stability of their own modified peptides, paving the way for the development of more durable and effective peptide-based drugs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides.
  • Zhang, L., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589575. [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349-1358. [Link]

  • A.S.P.E.N. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed. [Link]

  • EPFL. (2017). A new ligand extends the half-life of peptides from minutes to days. EPFL. [Link]

  • Rodrigues, C., et al. (2021). Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). Toxins, 13(4), 275. [Link]

  • Cavaco, M., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. ResearchGate. [Link]

  • González-Lainez, M., et al. (2018). Protocol for the Incorporation of γ-Amino Acids Into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. The Journal of Organic Chemistry, 83(3), 1543-1550. [Link]

  • Wang, Z., et al. (2021). Improve Stability of Bioactive Peptides by Enzymatic Modular Synthesis of Peptides with O-Linked Sialyl Lewis x. ACS Catalysis, 11(13), 8196-8204. [Link]

  • Ma, J., et al. (2023). Illustration of the application potential, stability, and mechanism of... ResearchGate. [Link]

  • Wang, S., et al. (2022). HPLC analysis of the enzymatic results of peptides before and after... ResearchGate. [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript. [Link]

  • Swolverine. (2025). How Long Do Peptides Stay in Your System? Half-Life, Detection, and Cl. Swolverine. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Librizzi, A. A., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 10(1), 223-236. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • ResearchGate. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]

  • Encyclopedia MDPI. (2023). Instability of Peptide and Possible Causes of Degradation. MDPI. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 191, 1-35. [Link]

  • Wang, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Trends in Food Science & Technology, 130, 16-28. [Link]

  • Schilling, O., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 24(18), 14065. [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]

  • Julian, R. R., et al. (2012). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Analytical and bioanalytical chemistry, 402(1), 329–338. [Link]

  • Al-Mugheiry, M. A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Seebach, D., et al. (1996). Peptides. CHIMIA International Journal for Chemistry, 50(11), 543-549. [Link]

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Comparative

Assessing the Efficiency of Click Reactions with Fmoc-(S)-2-amino-hept-6-ynoic Acid: A Comparative Guide

As peptide therapeutics and complex bioconjugates grow in structural complexity, the efficiency of bioorthogonal functionalization becomes a critical bottleneck. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and complex bioconjugates grow in structural complexity, the efficiency of bioorthogonal functionalization becomes a critical bottleneck. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for peptide modification, but its success is heavily dictated by the microenvironment of the reactive alkyne.

This guide objectively evaluates the performance of Fmoc-(S)-2-amino-hept-6-ynoic acid against traditional alkyne-bearing amino acids like Fmoc-propargylglycine (Fmoc-Pra-OH) and Fmoc-homopropargylglycine (Fmoc-Hpg-OH). By analyzing the causality of steric hindrance and providing self-validating experimental workflows, this document serves as an authoritative resource for drug development professionals optimizing late-stage peptide functionalization.

The Steric Challenge in Peptide Bioconjugation

The fundamental limitation of standard alkyne amino acids lies in their proximity to the peptide backbone. Fmoc-Pra-OH possesses a minimal one-carbon spacer (-CH₂-). During the CuAAC catalytic cycle, the formation of the bulky copper-acetylide intermediate requires a specific spatial geometry. In highly folded peptides, stapled peptides, or crowded 1,5-disubstituted triazole syntheses, the peptide backbone physically clashes with the incoming azide and the copper-ligand complex[1].

This steric penalty drastically increases the activation energy barrier of the cycloaddition, leading to sluggish kinetics, incomplete conversions, and a higher susceptibility to base-mediated epimerization or side reactions[1]. While macrocyclization via click chemistry is a powerful tool[2], utilizing short-chain alkynes in these constrained environments often results in poor yields.

Mechanistic Advantage of the 3-Carbon Spacer

Fmoc-(S)-2-amino-hept-6-ynoic acid resolves this by introducing a three-carbon propyl spacer (-CH₂-CH₂-CH₂-) between the α-carbon and the terminal alkyne[3]. This extended aliphatic chain acts as a flexible linker, projecting the reactive alkyne out of the dense steric bulk of the peptide secondary structure. The causality is straightforward: by physically distancing the reaction center from the backbone, the steric repulsion between the copper-acetylide intermediate and the peptide is minimized, restoring the rapid kinetics characteristic of ideal click chemistry.

StericRelief Peptide Bulky Peptide Backbone (Steric Environment) Pra Fmoc-Pra-OH (1-Carbon Spacer) Peptide->Pra Hpg Fmoc-Hpg-OH (2-Carbon Spacer) Peptide->Hpg Hept Fmoc-(S)-2-amino-hept-6-ynoic acid (3-Carbon Spacer) Peptide->Hept Clash High Steric Clash Restricted CuAAC Pra->Clash ModClash Moderate Steric Clash Variable CuAAC Hpg->ModClash NoClash Steric Relief Efficient CuAAC Hept->NoClash

Structural comparison of alkyne amino acids demonstrating how spacer length dictates steric relief.

Comparative Performance Data

To objectively assess the utility of Fmoc-(S)-2-amino-hept-6-ynoic acid, we must compare its structural metrics and relative reaction efficiencies against standard alternatives in sterically demanding environments (e.g., on-resin macrocyclization or bulky fluorophore conjugation).

Unnatural Amino AcidSide Chain StructureSpacer LengthRelative CuAAC Rate (Crowded Env.)Steric PenaltyOptimal Application
Fmoc-Pra-OH -CH₂-C≡CH1 Carbon1.0x (Baseline)HighLinear, unhindered peptides
Fmoc-Hpg-OH -CH₂-CH₂-C≡CH2 Carbons~2.5xModerateStandard macrocyclizations
Fmoc-(S)-2-amino-hept-6-ynoic acid -CH₂-CH₂-CH₂-C≡CH3 Carbons>5.0xLowHighly folded/bulky conjugates

Data Synthesis Note: Relative rates are extrapolated from comparative macrocyclization yields and sterically hindered 1,5-triazole formation studies[1],[2],[3].

Self-Validating Experimental Workflows

A robust protocol must be self-validating. The following workflow for the incorporation and subsequent on-resin click reaction of Fmoc-(S)-2-amino-hept-6-ynoic acid includes an intrinsic negative control to ensure that any observed mass shift is strictly the result of the Cu(I)-catalyzed cycloaddition, ruling out non-specific adsorption or uncatalyzed side reactions.

Phase 1: SPPS Incorporation
  • Resin Preparation: Swell 0.1 mmol of peptide-bound resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Coupling: Dissolve 3.0 eq of Fmoc-(S)-2-amino-hept-6-ynoic acid and 3.0 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA.

    • Causality Check: HATU is selected over DIC/Oxyma here to ensure rapid and complete coupling of the slightly more hydrophobic aliphatic side chain.

  • Reaction: Add the activated mixture to the resin and agitate for 1 hour at room temperature. Wash thoroughly with DMF (5x).

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/DIPEA in DMF to cap unreacted amines, preventing deletion sequences that complicate LC-MS validation.

Phase 2: On-Resin CuAAC (Self-Validating Protocol)

To overcome the solubility paradox—where the hydrophobic peptide requires organic solvents but the copper salts require aqueous conditions—a specific solvent ratio is utilized.

  • Solvent Preparation: Prepare a degassed mixture of DMF/H₂O (4:1 v/v).

  • Reaction Mixture: To the swollen resin, add 2.0 eq of the target Azide.

  • Catalyst Generation: In a separate vial, dissolve 0.5 eq of CuSO₄·5H₂O in a minimal amount of water. Add 1.0 eq of freshly prepared Sodium Ascorbate (the solution will turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species).

  • Execution: Add the catalyst mixture to the resin. Agitate gently for 2–4 hours at room temperature.

  • Self-Validation Split (Critical Step):

    • Test Aliquot: Proceed with the standard cleavage (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

    • Negative Control Aliquot: Run a parallel reaction on a small resin sample using the exact same azide and solvent conditions, but omit the CuSO₄/Ascorbate . Cleave this resin identically.

Phase 3: LC-MS Validation

Analyze both cleaved aliquots via LC-MS.

  • Validation Criteria: The Negative Control must show only the mass of the unclicked starting peptide. The Test Aliquot should show complete conversion to the [M + Azide] mass. If the Negative Control shows a mass shift, it indicates an uncatalyzed side reaction (e.g., Michael addition to another residue), invalidating the click specificity.

Workflow Step1 1. SPPS Incorporation Couple Fmoc-(S)-2-amino-hept-6-ynoic acid Step2 2. Chain Elongation Standard Fmoc Deprotection & Coupling Step1->Step2 Step3 3. On-Resin CuAAC CuSO4, Ascorbate, Azide in DMF/H2O Step2->Step3 Step4 4. Cleavage & Deprotection TFA Cocktail (95% TFA, Scavengers) Step3->Step4 Step5 5. Self-Validation LC-MS vs. Cu-Free Negative Control Step4->Step5

Step-by-step workflow for incorporating Fmoc-(S)-2-amino-hept-6-ynoic acid and validating the click reaction.

Conclusion

While Fmoc-Pra-OH remains a staple for simple linear peptide modifications, it is fundamentally limited by steric hindrance in advanced therapeutic applications. Fmoc-(S)-2-amino-hept-6-ynoic acid provides a highly effective, mechanistically sound alternative. By extending the aliphatic spacer to three carbons, it relieves the steric clash between the peptide backbone and the CuAAC transition state, ensuring rapid, high-yielding bioconjugations even in the most crowded molecular environments.

Sources

Validation

structural analysis of peptides containing 2-amino-hept-6-ynoic acid by NMR

This comparison guide provides an in-depth technical analysis of 2-amino-hept-6-ynoic acid (Aha) in peptide engineering, contrasting its performance with alternative alkyne-containing non-canonical amino acids (ncAAs). I...

Author: BenchChem Technical Support Team. Date: March 2026

This comparison guide provides an in-depth technical analysis of 2-amino-hept-6-ynoic acid (Aha) in peptide engineering, contrasting its performance with alternative alkyne-containing non-canonical amino acids (ncAAs). It further details a self-validating Nuclear Magnetic Resonance (NMR) methodology for analyzing the structural integrity of these modified peptides.

Executive Summary

In the landscape of peptide drug development, stabilizing α -helical conformations is paramount for targeting intracellular protein-protein interactions. While olefin metathesis has historically dominated peptide stapling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers a highly orthogonal, bio-compatible alternative[1]. Central to this chemistry is the selection of the alkyne-bearing ncAA. The side-chain length of the chosen ncAA dictates the entropic penalty and residual strain imparted on the helix. NMR spectroscopy serves as the definitive tool to validate both the covalent formation of the staple and the resulting 3D conformation[2].

Comparative Structural Analysis: Aha vs. Pra and Hpg

The efficacy of a peptide staple relies heavily on the geometric compatibility of the cross-linker with the peptide backbone. When designing an i,i+4 or i,i+7 triazole staple, the side-chain length of the alkyne-ncAA is the critical variable[3].

  • Propargylglycine (Pra): With only one methylene group, Pra is highly rigid. Attempting an i,i+4 staple with Pra often induces severe backbone distortion, collapsing the helical pitch due to extreme steric strain.

  • Homopropargylglycine (Hpg): Featuring two methylene groups, Hpg offers moderate flexibility[4]. It is suitable for shorter i,i+3 linkages but can still introduce steric clashes in wider spans.

  • 2-Amino-hept-6-ynoic acid (Aha): Possessing three methylene groups (a 5-carbon side chain terminating in an alkyne), Aha provides the ideal entropic flexibility[5]. It spans the i,i+4 distance perfectly when paired with an azido-amino acid (e.g., 2-amino-4-azidobutanoic acid), preserving the native hydrogen-bonding network without inducing structural strain[6].

Table 1: Comparative Structural Parameters of Alkyne-Containing ncAAs

Unnatural Amino AcidSide-Chain MethylenesTerminal GroupAlkyne ¹H NMR Shift (ppm)Optimal Stapling SpanHelical Perturbation
Propargylglycine (Pra) 1-C≡CH~2.20 i,i+3 High (Strain-induced)
Homopropargylglycine (Hpg) 2-C≡CH~2.05 i,i+4 Moderate
2-Amino-hept-6-ynoic acid (Aha) 3-C≡CH~1.90 i,i+4 & i,i+7 Low (Ideal geometric fit)

NMR Structural Analysis Workflow

NMR spectroscopy provides atomic-level resolution of the peptide's conformation in solution. The following workflow outlines the self-validating pipeline used to assign Aha-containing peptides and calculate their 3D structures.

Workflow A Sample Prep (pH 5.5, 10% D2O) B 1D 1H NMR (Dispersion QC) A->B C 2D TOCSY (70 ms Mixing) B->C D 2D NOESY (200 ms Mixing) C->D E Structure Calculation D->E

Caption: NMR workflow for the structural validation of alkyne-modified peptides.

Step-by-Step Methodology: NMR Acquisition and Assignment

To ensure high-fidelity structural data, the experimental setup must be tightly controlled. The following protocol explains the causality behind each parameter:

  • Sample Preparation (The Foundation): Dissolve the purified Aha-peptide to a concentration of 1.0–2.0 mM in an aqueous buffer containing 90% H₂O and 10% D₂O. Adjust the pH strictly to 5.5.

    • Causality: A pH of 5.5 represents the minimum base-catalyzed exchange rate for amide protons. If the pH is too high, the backbone NH signals will exchange with the solvent faster than the NMR timescale, rendering them invisible during 2D NOESY acquisition and making backbone assignment impossible.

  • 1D ¹H NMR Quality Control (The Self-Validating Gate): Acquire a 1D proton spectrum using excitation sculpting for water suppression.

    • Causality: Before committing to multi-day 2D acquisitions, the 1D spectrum acts as a QC gate. A structurally stable α -helix will display broad chemical shift dispersion in the amide region (7.5–8.5 ppm). Additionally, the Aha terminal alkyne proton must be sharply visible at ~1.90 ppm. If the amide peaks are clustered into a single broad hump at ~8.0 ppm, the peptide is unfolded, and buffer conditions must be optimized before proceeding.

  • 2D TOCSY (Spin System Identification): Acquire a Total Correlation Spectroscopy spectrum with a mixing time of 70 ms.

    • Causality: A 70 ms mixing time is the mathematical sweet spot. It is long enough to allow isotropic magnetization transfer down the entire 5-carbon side chain of Aha (from the backbone H α to the H ϵ methylenes), but short enough to prevent excessive signal degradation via transverse relaxation ( T2​ ).

  • 2D NOESY (Distance Restraint Generation): Acquire a Nuclear Overhauser Effect Spectroscopy spectrum with a mixing time of 150–200 ms.

    • Causality: This specific mixing time allows for the buildup of critical medium-range NOEs (e.g., dαN​(i,i+3) and dαβ​(i,i+3) ) that define the α -helical turns. Exceeding 200 ms risks "spin diffusion," where magnetization bounces between multiple protons, creating false-positive distance restraints that will artificially distort the final calculated structure[2].

  • Structure Calculation: Integrate NOE cross-peak volumes and convert them into upper-bound distance restraints (Strong: ≤2.7 Å, Medium: ≤3.3 Å, Weak: ≤5.0 Å). Input these restraints into simulated annealing software (e.g., CYANA or Xplor-NIH) to generate the final structural ensemble.

Validating the CuAAC Staple via NMR

When Aha is utilized in a click-chemistry stapling reaction, NMR serves as the definitive tool to confirm both the covalent formation of the 1,4-disubstituted 1,2,3-triazole linkage and the resulting conformational lock[1].

Stapling L Linear Peptide (Aha + Azido-AA) C CuAAC Click Reaction (CuSO4, Ascorbate) L->C S Stapled Peptide (1,4-Triazole Linkage) C->S N NMR Validation (Triazole H ~8.0 ppm) S->N

Caption: CuAAC stapling pipeline and subsequent NMR validation steps.

Mechanistic Validation Signatures:

  • Loss of the Alkyne Proton: Upon successful CuAAC cyclization, the sharp resonance at ~1.90 ppm (corresponding to the terminal alkyne proton of Aha) must completely disappear. This is a primary indicator of reaction completion.

  • Emergence of the Triazole Proton: A new, distinct singlet will appear in the downfield aromatic region, typically between 7.80 and 8.20 ppm. This peak corresponds to the isolated CH proton on the newly formed triazole ring[7].

  • Spatial Proximity (NOE) Confirmation: In the NOESY spectrum, unambiguous cross-peaks must be observed between the new triazole proton and the adjacent methylene protons of both the Aha side chain and the azido-amino acid side chain. These NOEs physically prove that the staple is intact and that the side chains are locked in close spatial proximity, validating the macrocyclic architecture.

References

  • [2] Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC.

  • [5] Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. PMC.

  • [6] US11866518B2 - Bicyclic peptide ligands specific for TSLP. Google Patents.

  • [4] An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. ACS Publications.

  • [7] Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides. ACS.

  • [3] Comparative Analysis of Cyclization Techniques in Stapled Peptides. PMC.

  • [1] Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. PMC.

Sources

Comparative

Unlocking Native Peptide Dynamics: A Comparative Guide to 2-Amino-hept-6-ynoic Acid vs. Bulky Fluorophores

As researchers pushing the boundaries of intracellular therapeutics, we constantly battle the "observer effect" in peptide chemistry: the very act of labeling a peptide to study its behavior often fundamentally alters th...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of intracellular therapeutics, we constantly battle the "observer effect" in peptide chemistry: the very act of labeling a peptide to study its behavior often fundamentally alters that behavior. For decades, the standard approach to tracking cellular uptake and subcellular localization has been the direct conjugation of bulky fluorophores (e.g., FITC, Rhodamine, Cy5). However, this method is increasingly recognized as a source of artifactual data[1].

To achieve true physiological insight, the field is shifting toward bioorthogonal chemistry. By incorporating minimal tags like 2-amino-hept-6-ynoic acid —an unnatural, alkyne-bearing amino acid—during synthesis, we can decouple the cellular uptake phase from the fluorescence labeling phase[2].

This guide provides an objective, data-backed comparison of 2-amino-hept-6-ynoic acid against traditional labeling alternatives, complete with self-validating experimental protocols to ensure high-fidelity localization data.

The Physicochemical Dilemma: Causality of Uptake Artifacts

The cellular membrane is a highly selective barrier governed by strict thermodynamic and electrostatic rules. When a native peptide is modified with a bulky fluorophore, its physicochemical profile is drastically rewritten:

  • Mass and Steric Hindrance: Standard fluorophores add 400–800 Da of mass. For a 10-amino-acid peptide, this can increase the molecular weight by up to 80%, disrupting secondary structures required for membrane translocation[3].

  • Charge Alteration: Fluorophores like FITC are anionic at physiological pH. If conjugated to a cationic Cell-Penetrating Peptide (CPP), FITC neutralizes the essential basic residues (Arginine/Lysine) required for initial electrostatic interaction with the negatively charged cell surface[1].

  • Hydrophobicity and Endosomal Trapping: The polycyclic aromatic rings of traditional dyes are highly lipophilic. This forces the peptide to aggregate at the plasma membrane, triggering macropinocytosis or clathrin-mediated endocytosis. Consequently, the peptide becomes trapped in the endosome—an artifact of the label, not the native peptide's true mechanism[4].

The Bioorthogonal Solution

2-amino-hept-6-ynoic acid (CAS 835627-45-7) is a seven-carbon aliphatic amino acid terminating in a bioorthogonal alkyne group[5]. As a higher homolog of homopropargylglycine (Hpg)[6], it is structurally analogous to native aliphatic amino acids (like Leucine or Isoleucine). Because it only introduces a terminal triple bond, it preserves the peptide's native isoelectric point (pI), hydrophilicity, and molecular weight, allowing the peptide to interact with the cell exactly as an unlabeled therapeutic would[4][7].

UptakePathways Peptide Target Therapeutic Peptide Alkyne 2-Amino-hept-6-ynoic Acid Tag (Alkyne Modification) Peptide->Alkyne Minimal Mass Addition Fluoro Bulky Fluorophore Tag (e.g., FITC, Cy5) Peptide->Fluoro High Mass & Hydrophobicity Native Native Translocation (Direct Penetration / True Receptor) Alkyne->Native Preserves Native Properties Artifact Artifactual Uptake (Endosomal Trapping / Aggregation) Fluoro->Artifact Alters Physicochemical Profile

Caption: Causality of peptide modification on cellular uptake mechanisms and resulting localization.

Comparative Performance Data

To objectively evaluate the performance of 2-amino-hept-6-ynoic acid against alternatives, we must look at the impact on both the peptide and the quality of the resulting data.

Table 1: Physicochemical & Performance Comparison
Parameter2-Amino-hept-6-ynoic Acid (Bioorthogonal)Bulky Fluorophores (FITC / Cy5)Radioisotopes (³H / ¹⁴C)
Net Mass Addition ~10-20 Da (Replaces native aliphatic AA)400 - 800 Da 0 Da (Isotopic substitution)
Charge Alteration None (Maintains native pI)Significant (Often anionic/cationic)None
Hydrophobicity Shift Minimal High (Lipophilic aromatic rings)None
Spatial Resolution High (Confocal imaging post-click)High (Direct confocal imaging)Low (Autoradiography / Scintillation)
Uptake Artifact Risk Low (Preserves native mechanism)High (Forces endosomal trapping)Low
Multiplexing High (Can click any color azide-dye later)Low (Fixed emission spectrum)None

Self-Validating Experimental Protocol

To utilize 2-amino-hept-6-ynoic acid effectively, the experimental design must separate uptake from visualization. This is achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) after the peptide has reached its final subcellular destination[2].

A robust protocol must be self-validating . The inclusion of specific negative controls ensures that the observed fluorescence is strictly the result of covalent click chemistry, ruling out non-specific dye binding.

Step-by-Step Methodology: Bioorthogonal Peptide Tracking

Phase 1: Synthesis & Live-Cell Incubation

  • SPPS Incorporation: Synthesize the peptide via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Substitute a non-critical aliphatic amino acid (e.g., Leucine) with Fmoc-2-amino-hept-6-ynoic acid. Cleave and purify via HPLC.

  • Cellular Incubation: Seed target cells (e.g., HeLa or CHO) in a glass-bottom imaging dish. Incubate with the alkyne-tagged peptide (typically 1–10 µM) in serum-free media for the desired time course.

    • Causality Note: Serum-free media prevents premature peptide degradation by serum proteases and avoids sequestration by bovine serum albumin (BSA).

Phase 2: Fixation & Permeabilization 3. Halt Uptake: Wash cells 3x with ice-cold PBS to immediately arrest membrane fluidity and endocytosis. 4. Fixation: Treat with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Causality Note: PFA crosslinks cellular proteins, physically trapping the alkyne-peptide in its true subcellular location and preventing washout during subsequent steps.
  • Permeabilization: Wash 3x with PBS, then treat with 0.1% Triton X-100 in PBS for 10 minutes to allow the click reagents to cross the plasma and nuclear membranes.

Phase 3: CuAAC "Click" Labeling & Self-Validation 6. Click Cocktail Preparation: Prepare the reaction mixture fresh. Final concentrations: 10 µM Azide-Fluorophore (e.g., Alexa Fluor 488-Azide), 1 mM CuSO₄, 5 mM THPTA ligand, and 5 mM Sodium Ascorbate in PBS.

  • Causality Note: THPTA is critical. It acts as a stabilizing ligand for Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the peptide or bleach the fluorophore.
  • Incubation: Apply the cocktail to the cells and incubate for 30–60 minutes in the dark at room temperature.
  • Internal Controls (Self-Validation):
  • Control A (No Peptide): Mock-treated cells + Click Cocktail. (Validates that the azide-dye does not stick to cells non-specifically).

  • Control B (No Copper): Alkyne-peptide cells + Click Cocktail minus CuSO₄. (Validates that fluorescence requires the covalent triazole linkage, ruling out electrostatic interactions between the dye and the peptide).

    ProtocolWorkflow Step1 1. Peptide Synthesis Incorporate 2-Amino-hept-6-ynoic Acid via SPPS Step2 2. Live Cell Incubation Native Uptake in Serum-Free Media Step1->Step2 Step3 3. Fixation & Permeabilization Lock Subcellular Localization (4% PFA) Step2->Step3 Step4 4. CuAAC Click Chemistry Conjugate Azide-Fluorophore with THPTA/Cu(I) Step3->Step4 Step5 5. Confocal Microscopy Analyze True Subcellular Distribution Step4->Step5

    Caption: Self-validating bioorthogonal workflow for tracking peptide uptake without altering native dynamics.

Subcellular Localization: Interpreting the Data

When transitioning from bulky fluorophores to 2-amino-hept-6-ynoic acid, researchers frequently observe a paradigm shift in their localization data.

Peptides that previously appeared as punctate, vesicular structures (the classic hallmark of endosomal trapping caused by FITC/Cy5) often reveal a diffuse cytosolic or nuclear distribution when tagged with the alkyne[7]. Because the bioorthogonal tag does not artificially increase the lipophilicity of the peptide, the molecule is free to utilize direct membrane penetration or specific receptor-mediated pathways without being sequestered by the endolysosomal degradation pathway.

By adopting 2-amino-hept-6-ynoic acid, drug development professionals can confidently map the true intracellular pharmacokinetics of their peptide therapeutics, ensuring that downstream functional assays are based on physiological reality rather than chemical artifacts.

References

  • Development of a bioorthogonal fluorescence-based assay for assessing drug uptake and delivery in bacteria Source: PMC (nih.gov) URL:[Link]

  • Bioorthogonal Chemistry of Nucleic Acids Source: Thieme Connect URL:[Link]

  • From Differential Stains to Next Generation Physiology: Chemical Probes to Visualize Bacterial Cell Structure and Physiology Source: MDPI URL:[Link]

  • Mapping Enzyme Activity in Living Systems by Real-Time Mid-Infrared Photothermal Imaging of Nitrile Chameleons Source: PMC (nih.gov) URL:[Link]

  • Glutamine (Q) Uptake Assay with Single cell Resolution reveals metabolic heterogeneity with immune populations Source: bioRxiv URL:[Link]

  • Nitrilase-Activatable Noncanonical Amino Acid Precursors for Cell-Selective Metabolic Labeling of Proteomes Source: ACS Chemical Biology URL:[Link]

Sources

Validation

comparison of CuAAC and SPAAC for peptides with 2-amino-hept-6-ynoic acid

As a Senior Application Scientist, I frequently audit bioconjugation workflows for researchers looking to optimize peptide modifications. When working with synthetic peptides incorporating 2-amino-hept-6-ynoic acid , a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit bioconjugation workflows for researchers looking to optimize peptide modifications. When working with synthetic peptides incorporating 2-amino-hept-6-ynoic acid , a critical structural reality must dictate your experimental design: this unnatural amino acid features a terminal alkyne[1].

This fundamental chemical property means that Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the mandatory pathway for direct conjugation [2]. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) —which requires the massive ring strain of a cyclooctyne (e.g., DBCO, BCN)—cannot be performed directly on the unstrained terminal alkyne of 2-amino-hept-6-ynoic acid [3].

This guide objectively compares the performance of the CuAAC workflow (utilizing your current 2-amino-hept-6-ynoic acid peptide) against the SPAAC workflow (which requires redesigning your peptide to contain an azide or cyclooctyne), providing the mechanistic causality behind these choices and self-validating experimental protocols.

Mechanistic Causality: Thermodynamics vs. Kinetics

The uncatalyzed reaction between an azide and a terminal alkyne is kinetically sluggish at physiological temperatures due to a high activation energy barrier (~25 kcal/mol) [2].

  • CuAAC (The Catalytic Solution): The addition of Cu(I) forms a highly reactive copper-acetylide intermediate with the terminal alkyne of 2-amino-hept-6-ynoic acid. This lowers the activation energy by ~11 kcal/mol, accelerating the reaction by a factor of 107 and ensuring strict 1,4-regioselectivity [4].

  • SPAAC (The Thermodynamic Solution): SPAAC bypasses the need for copper by utilizing cyclooctynes. The ~18 kcal/mol of ring strain in the 8-membered ring provides the thermodynamic driving force to react with azides spontaneously [3]. Because 2-amino-hept-6-ynoic acid lacks this ring strain, it is completely inert to SPAAC conditions [5].

Mechanism A 2-Amino-hept-6-ynoic Acid (Terminal Alkyne) B Cu(I) Catalyst + Azide A->B Catalytic Activation C No Catalyst + Azide A->C Direct Mixing D CuAAC Ligation (1,4-Triazole) B->D Copper-Acetylide Intermediate E No Reaction (Requires SPAAC) C->E High Activation Barrier (~25 kcal/mol)

Mechanistic divergence of terminal alkynes in click chemistry bioconjugation.

Comparative Performance Analysis

If you are deciding whether to proceed with your current 2-amino-hept-6-ynoic acid peptide (CuAAC) or synthesize a new peptide for SPAAC, consider the following empirical parameters:

ParameterCuAAC (2-amino-hept-6-ynoic acid + Azide)SPAAC (Cyclooctyne + Azide)
Reaction Kinetics Fast ( 10 to 100M−1s−1 )Moderate ( 0.1 to 1.0M−1s−1 )
Biocompatibility Low (Cu toxicity, ROS generation)High (Metal-free, ideal for in vivo use)
Steric Hindrance Minimal (Small terminal alkyne tag)High (Bulky cyclooctyne can disrupt folding)
Regioselectivity Strictly 1,4-triazole isomerMixed (1,4 and 1,5 isomers unless symmetric)
Reagent Stability High (Terminal alkynes are highly stable)Moderate (Prone to thiol-yne side reactions)

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems, meaning the reaction provides intrinsic feedback to confirm success.

Protocol A: CuAAC Bioconjugation (Using your existing peptide)

Use this protocol if you are proceeding with the 2-amino-hept-6-ynoic acid peptide.

  • Preparation: Dissolve the 2-amino-hept-6-ynoic acid-containing peptide in a degassed buffer (e.g., 100 mM sodium phosphate, pH 7.4) to a final concentration of 1 mM.

  • Partner Addition: Add 1.2–1.5 molar equivalents of the azide-modified conjugate (e.g., Azide-Fluorophore).

  • Catalyst Complexation: Premix CuSO4 (final conc. 100 µM) with a water-soluble ligand like THPTA (final conc. 500 µM) in a 1:5 molar ratio.

    • Causality: THPTA coordinates the Cu(I) to protect it from rapid oxidation and prevents reactive oxygen species (ROS) from degrading sensitive peptide residues (like Met or Trp).

  • Reduction (Validation Step): Initiate the reaction by adding sodium ascorbate (final conc. 5 mM).

    • Self-Validation: The solution should briefly shift to a pale yellow/brown hue before clearing. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Incubation & Purification: React for 1-2 hours at room temperature. Quench with EDTA (to chelate copper) and purify via RP-HPLC.

Workflow Step1 1. Peptide Prep (1 mM in Buffer) Step2 2. Add Azide + THPTA/CuSO4 Step1->Step2 Step3 3. Add NaAsc (Generate Cu(I)) Step2->Step3 Step4 4. Conjugation (RT, 1-2h) Step3->Step4 Step5 5. LC-MS/HPLC Purification Step4->Step5

Step-by-step CuAAC bioconjugation workflow for terminal alkyne peptides.

Protocol B: SPAAC Alternative (Requires Peptide Redesign)

Use this protocol if copper toxicity is prohibitive for your downstream live-cell assays.

  • Redesign: Synthesize a new peptide, replacing 2-amino-hept-6-ynoic acid with an azide-bearing amino acid (e.g., Azidohomoalanine).

  • Preparation: Dissolve the azide-peptide in an aqueous buffer (pH 7.4) to 1 mM.

  • Conjugation: Add 1.5 equivalents of a DBCO-modified fluorophore.

    • Causality: No copper or reducing agents are added, entirely preserving sensitive disulfide bonds in the peptide structure.

  • Incubation: React for 2-4 hours at room temperature (longer incubation is required due to slower kinetics).

  • Validation: Monitor via LC-MS. The absence of a catalyst means the reaction progress is purely a function of concentration and time. The mass shift will correspond exactly to the addition of the DBCO-conjugate without any risk of copper adducts.

Sources

Comparative

A Senior Application Scientist's Guide to Peptide Modification: Evaluating Alternatives to Fmoc-(S)-2-amino-hept-6-ynoic Acid

For researchers, medicinal chemists, and drug development professionals, the strategic modification of peptides is a cornerstone of innovation. The ability to introduce non-canonical amino acids (ncAAs) unlocks a vast la...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of peptides is a cornerstone of innovation. The ability to introduce non-canonical amino acids (ncAAs) unlocks a vast landscape of possibilities, from enhancing therapeutic properties to elucidating complex biological interactions. For years, Fmoc-(S)-2-amino-hept-6-ynoic acid has been a workhorse in the field, primarily as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry."[1] However, the expanding scope of peptide science necessitates a broader toolkit. This guide provides an in-depth, data-driven comparison of viable alternatives to this established reagent, offering insights into their mechanisms, performance, and practical applications.

The Benchmark: Fmoc-(S)-2-amino-hept-6-ynoic Acid and CuAAC

Fmoc-(S)-2-amino-hept-6-ynoic acid is a non-canonical amino acid featuring a terminal alkyne. Its primary utility lies in its ability to undergo CuAAC with an azide-functionalized molecule. This reaction is lauded for its efficiency, specificity, and the stability of the resulting 1,4-disubstituted triazole linkage.[2] The triazole ring is often considered an excellent mimic of the trans-amide bond, offering similar steric and electronic properties while being resistant to enzymatic cleavage.[3][4]

Key Features of CuAAC:

  • High Reaction Rates: CuAAC is known for its rapid kinetics, making it ideal for efficient conjugation.[5]

  • Biocompatibility: The reaction can be performed in aqueous buffers, rendering it suitable for biological applications, although the cytotoxicity of the copper catalyst can be a concern in living systems.[6]

  • Stability of the Triazole Linkage: The resulting triazole is chemically robust and resistant to hydrolysis and enzymatic degradation.[2]

The Landscape of Alternatives: A Comparative Overview

The limitations of CuAAC, primarily the potential for copper toxicity in cellular environments, have spurred the development of a diverse array of alternative peptide modification strategies. Here, we compare four prominent alternatives, each with its unique advantages and applications.

Modification StrategyKey Reagent(s)Reaction TypeKey AdvantagesKey Disadvantages
CuAAC Fmoc-(S)-2-amino-hept-6-ynoic acid + Azide[3+2] CycloadditionHigh yield, fast kinetics, stable linkageRequires copper catalyst (potential cytotoxicity)
SPAAC Fmoc-strained alkyne (e.g., DBCO) + AzideStrain-Promoted [3+2] CycloadditionCopper-free, biocompatibleSlower kinetics than CuAAC, bulky reagents
Peptide Stapling (RCM) Fmoc-alkenyl amino acids (e.g., pentenylalanine)Ring-Closing MetathesisEnhances α-helicity, increases cell permeability and proteolytic resistanceRequires ruthenium catalyst, can be synthetically challenging
IEDDA Fmoc-dienophile (e.g., TCO) + TetrazineInverse-Electron-Demand Diels-AlderExtremely fast kinetics, catalyst-freeTetrazine can be unstable in some SPPS conditions, potential for side reactions
Photo-Crosslinking Fmoc-photoreactive amino acid (e.g., Bpa)Photochemical C-H InsertionCaptures transient interactions in situRequires UV irradiation, non-specific crosslinking

Deep Dive into the Alternatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC represents a significant advancement in click chemistry, eliminating the need for a cytotoxic copper catalyst.[1] This is achieved by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain.[7]

Mechanism and Workflow:

Caption: SPAAC Reaction Mechanism.

Performance Comparison:

While SPAAC offers superior biocompatibility for live-cell imaging and in vivo applications, its reaction kinetics are generally slower than CuAAC.[5]

ReactionSecond-Order Rate Constant (k₂)
CuAAC 10² - 10³ M⁻¹s⁻¹[3]
SPAAC 10⁻³ - 1 M⁻¹s⁻¹[1]
Peptide Stapling via Ring-Closing Metathesis (RCM)

Peptide stapling is a powerful technique for constraining a peptide into its bioactive α-helical conformation.[8] This is typically achieved by incorporating two α,α-disubstituted amino acids with olefinic side chains (e.g., (S)-α-(2'-pentenyl)alanine) at positions i and i+4 or i and i+7 of the peptide sequence.[9][10] A ruthenium-based catalyst, such as Grubbs' catalyst, is then used to form a hydrocarbon "staple" via RCM.[11]

Workflow for Stapled Peptide Synthesis:

RCM_Workflow SPPS 1. Solid-Phase Peptide Synthesis (Incorporate Alkenyl Amino Acids) RCM 2. On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) SPPS->RCM Cleavage 3. Cleavage from Resin and Deprotection RCM->Cleavage Purification 4. HPLC Purification Cleavage->Purification Characterization 5. Characterization (Mass Spectrometry, CD Spectroscopy) Purification->Characterization caption Stapled Peptide Synthesis Workflow

Caption: Stapled Peptide Synthesis Workflow.

Performance Benefits:

Stapled peptides often exhibit significantly enhanced proteolytic resistance and cell permeability compared to their linear counterparts.[12][13]

PeptideProteolytic Stability (Half-life)Cell Permeability
Linear PeptideMinutesLow
Stapled PeptideHours to Days[12]Can be significantly enhanced[13]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is one of the fastest bioorthogonal reactions known, occurring between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (such as a trans-cyclooctene, TCO).[14][15] This catalyst-free reaction proceeds with exceptional speed, making it ideal for applications requiring rapid labeling, even at low concentrations.[1]

Mechanism Overview:

Caption: IEDDA Reaction Mechanism.

Kinetic Comparison:

IEDDA reactions boast significantly faster kinetics than both CuAAC and SPAAC.[14]

ReactionSecond-Order Rate Constant (k₂)
CuAAC 10² - 10³ M⁻¹s⁻¹[3]
SPAAC 10⁻³ - 1 M⁻¹s⁻¹[1]
IEDDA 10³ - 10⁶ M⁻¹s⁻¹[14]
Photo-Crosslinking

Photo-crosslinking offers a unique approach to covalently trap and identify protein-protein interactions in their native cellular context.[16] This is achieved by incorporating a photoreactive non-canonical amino acid, such as p-benzoyl-L-phenylalanine (Bpa), into a peptide of interest.[17] Upon irradiation with UV light (typically 350-365 nm), the benzophenone moiety of Bpa forms a highly reactive triplet diradical that can insert into nearby C-H bonds, forming a covalent crosslink.[16]

General Workflow:

Photo_Crosslinking_Workflow Incorporate_Bpa 1. Incorporate Fmoc-Bpa into Peptide via SPPS Introduce_to_System 2. Introduce Peptide into Biological System Incorporate_Bpa->Introduce_to_System UV_Irradiation 3. UV Irradiation (350-365 nm) Introduce_to_System->UV_Irradiation Crosslinking 4. Covalent Crosslink Formation UV_Irradiation->Crosslinking Analysis 5. Analysis (SDS-PAGE, Mass Spectrometry) Crosslinking->Analysis caption Photo-Crosslinking Workflow

Caption: Photo-Crosslinking Workflow.

Key Considerations:

The primary advantage of photo-crosslinking is its ability to capture transient and weak interactions that are often missed by other methods. However, the non-specific nature of the C-H insertion can make identifying the exact crosslinking site challenging.[18] Furthermore, UV irradiation can potentially damage biological samples.[16]

Experimental Protocols

General Protocol for Fmoc-SPPS Incorporation of Non-Canonical Amino Acids
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.[19]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice.[19]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (canonical or non-canonical, 3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.[17]

    • Add N,N-diisopropylethylamine (DIEA, 6-10 equivalents) and pre-activate for 1-2 minutes.[17]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.[17]

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[8]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21]

On-Resin Ring-Closing Metathesis for Peptide Stapling
  • Peptide Synthesis: Synthesize the peptide on the resin, incorporating two alkenyl amino acids at the desired positions (i, i+4 or i, i+7).[8]

  • Metathesis Reaction:

    • Wash the resin with dichloromethane (DCM).

    • Add a solution of Grubbs' first-generation catalyst (e.g., 10 mM in 1,2-dichloroethane) to the resin.[8]

    • Agitate the reaction mixture for 2 hours at room temperature. Repeat with a fresh solution of the catalyst.[8]

  • Cleavage and Purification: Cleave, deprotect, and purify the stapled peptide as described in the general SPPS protocol.

Photo-Crosslinking of a Bpa-Containing Peptide
  • Peptide Synthesis and Purification: Synthesize and purify the Bpa-containing peptide using the general SPPS protocol.

  • Incubation with Target: Incubate the purified peptide with its biological target in a suitable buffer.

  • UV Irradiation: Irradiate the sample with UV light at 350-365 nm for a predetermined time (e.g., 10-30 minutes) on ice.[10]

  • Analysis: Analyze the reaction mixture by SDS-PAGE to visualize the cross-linked product. Excise the cross-linked band for subsequent analysis by mass spectrometry to identify the interacting protein and, if possible, the cross-linking site.[17][22]

Conclusion and Future Outlook

While Fmoc-(S)-2-amino-hept-6-ynoic acid remains a valuable tool for peptide modification via CuAAC, the field has evolved to offer a diverse range of powerful alternatives. The choice of modification strategy is ultimately dictated by the specific experimental goals. For applications in living systems, the catalyst-free nature of SPAAC and IEDDA makes them superior choices. To enhance the therapeutic potential of peptides by improving their stability and cell permeability, peptide stapling is an excellent strategy. For capturing fleeting protein-protein interactions in their native environment, photo-crosslinking is an unparalleled technique.

The continued development of novel non-canonical amino acids and bioorthogonal reactions will undoubtedly further expand the peptide chemist's toolkit, enabling the creation of increasingly sophisticated and functional peptide-based molecules for research, diagnostics, and therapeutics. The cost of many non-natural amino acids remains a consideration, with custom synthesis often being more expensive than standard amino acids.[23] However, as synthesis methods improve and demand increases, the accessibility of these powerful building blocks is expected to improve.[24]

References

  • Benchchem. (n.d.). Enhancing In Vivo Stability: A Comparative Analysis of Native Peptides and Their Modified Analogs.
  • Bird, G. H., & Walensky, L. D. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 99–117.
  • Golden, B. L., et al. (1998). Mass spectral characterization of a protein-nucleic acid photocrosslink. Protein Science, 7(3), 647-654.
  • Benchchem. (n.d.). A comparative analysis of CuAAC and SPAAC for bioconjugation.
  • Benchchem. (n.d.). A Technical Guide to Fmoc-D-Bpa-OH Photo-Crosslinking: Mechanism and Application.
  • ChemRxiv. (2022).
  • Technology Networks. (n.d.). Facile Synthesis of Hydrocarbon-Stapled Peptides.
  • SNS Insider. (2025). Unnatural Amino Acids Market Size, Share & Growth Report 2032.
  • Gutierrez, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100084.
  • Bachem. (2020, January 30). Peptide Click Chemistry Explained.
  • Nowick, J. S. (2020).
  • ACS. (2024, May 22).
  • Benchchem. (n.d.). A comparative analysis of CuAAC and SPAAC for bioconjugation.
  • MDPI. (2020, August 6). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity.
  • Lau, Y. H., et al. (2021). Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide.
  • Benchchem. (n.d.). A Head-to-Head Battle of Bioorthogonal Titans: iEDDA vs. SPAAC Click Chemistry.
  • Technology Networks. (n.d.). Facile Synthesis of Hydrocarbon-Stapled Peptides.
  • ResearchGate. (n.d.). Identification of photocrosslinking peptide ligands by mRNA display.
  • RSC Publishing. (2022, May 31). Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Bird, G. H., et al. (2012). Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction. Journal of Medicinal Chemistry, 55(10), 4596–4600.
  • Northwestern University. (n.d.). Services, Rates and Ordering: Center for Regenerative Nanomedicine (CRN).
  • UNC School of Medicine. (n.d.). Estimated Fees for UNC and NCSU users, External Users – Please Contact Us*. Retrieved from UNC High-Throughput Peptide Synthesis and Array Facility.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Fmoc-N-Me.
  • Benchchem. (n.d.). A Researcher's Guide to Photo-Crosslinking Amino Acids: Fmoc-D-Bpa-OH in Focus.
  • Moellering, R. E., et al. (2014). Versatile peptide macrocyclization with Diels-Alder cycloadditions.
  • Open Exploration Publishing. (2024, April 18). Stapled peptides: targeting protein-protein interactions in drug development.
  • Vertex AI Search. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC.
  • D'Este, F., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2898.
  • MDPI. (2020, August 6). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity.
  • Creative Biolabs. (n.d.). Overview of Copper-Free Click Chemistry.
  • Anaspec. (n.d.). Fmoc-L-propargylglycine.
  • Technology Networks. (2026, February 20).
  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA).
  • University of York. (2025, January 6).
  • Sigma-Aldrich. (n.d.). Fmoc-L-propargylglycine Novabiochem 198561-07-8.
  • MDPI. (2022, October 19). Strategies for Improving Peptide Stability and Delivery.
  • ResearchGate. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-L-propargylglycine.
  • Bachem. (2015, December 30). Peptide Modifications.
  • Peptideweb.com. (n.d.). Loading protocols.
  • NIH. (n.d.).
  • TCI America. (n.d.). Fmoc-Amino Acids [N-Protected Amino Acids].
  • Benchchem. (n.d.). Application Notes and Protocols: On-Resin Peptide Cyclization using Fmoc-D-Lys(Fmoc)-OH.
  • Merck. (n.d.). Peptide Resin Loading Protocols.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

Validation

spectroscopic characterization of peptides containing 2-amino-hept-6-ynoic acid

Spectroscopic Characterization of Peptides Containing 2-Amino-hept-6-ynoic Acid: A Comparative Application Guide As a Senior Application Scientist, I frequently encounter a critical bottleneck in peptide drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of Peptides Containing 2-Amino-hept-6-ynoic Acid: A Comparative Application Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in peptide drug development: tracking the intracellular pharmacokinetics of a peptide without attaching a bulky fluorophore that destroys its native binding affinity. The solution lies in vibrational spectroscopy—specifically, targeting the1 (1800–2800 cm⁻¹) where endogenous biological molecules exhibit no Raman or Infrared (IR) signals[1].

Among the bioorthogonal tags available, terminal alkynes are the gold standard due to their sharp, highly polarizable C≡C stretching motion[2]. However, not all alkyne-bearing unnatural amino acids (UAAs) perform equally. This guide provides an objective, data-driven comparison of 2-amino-hept-6-ynoic acid against traditional alternatives like propargylglycine (Pra) and homopropargylglycine (Hpg), detailing the causality behind its superior spectroscopic and structural performance.

Mechanistic Rationale: The Structural Advantage of 2-Amino-hept-6-ynoic Acid

When designing a tagged peptide, the distance between the peptide backbone and the bioorthogonal reporter is critical.

  • Steric Tolerance and Folding: Shorter UAAs like Pra (5 carbons) force the rigid alkyne directly against the peptide backbone, which can severely disrupt α-helical domains.3[3]. This extended spacer acts as an isosteric mimic for long-chain basic amino acids (like Lysine or Arginine), projecting the alkyne into the solvent-accessible space and preserving the peptide's native conformation.

  • Spectroscopic Cross-Section: The Raman intensity of an alkyne is governed by the change in its polarizability during vibration. The extended aliphatic chain of 2-amino-hept-6-ynoic acid slightly increases the electron density and hyperpolarizability around the terminal alkyne compared to shorter analogs, yielding a marginally stronger 2[2].

  • Bioorthogonality: Unlike azide tags, which can suffer from intracellular reduction and exhibit broader, weaker Raman peaks (~2100 cm⁻¹), the terminal alkyne of 2-amino-hept-6-ynoic acid remains 4 until excited by resonant lasers or reacted via CuAAC click chemistry[4].

Workflow Visualization

G A 1. Peptide Synthesis (Fmoc-SPPS with Alkyne UAA) B 2. Spectroscopic Validation (NMR, HRMS, FTIR) A->B Purify & Confirm Mass C 3. Live-Cell Incubation (Receptor Binding/Uptake) B->C Apply to in vitro model D 4. SRS Microscopy (Pump & Stokes Excitation) C->D Target Cell-Silent Region E 5. Image Reconstruction (2125 cm⁻¹ Chemical Contrast) D->E Extract Alkyne Signal

Workflow for synthesis, validation, and SRS imaging of alkyne-tagged peptides.

Comparative Spectroscopic Performance

The following table synthesizes the quantitative spectroscopic and structural metrics of common bioorthogonal UAAs to guide your sequence design.

Unnatural Amino AcidChain LengthTag TypeRaman/IR Shift (cm⁻¹)Relative Raman IntensitySteric Disruption Risk
Azidohomoalanine (Aha) 4 carbonsAzide~2100Low (0.3x)Low
Propargylglycine (Pra) 5 carbonsAlkyne~2125High (1.0x)High (Rigid near backbone)
Homopropargylglycine (Hpg) 6 carbonsAlkyne~2125High (1.1x)Moderate
2-Amino-hept-6-ynoic acid 7 carbonsAlkyne~2125Very High (1.2x)Low (Mimics Lys/Arg)

Self-Validating Experimental Protocols

Protocol 1: Fmoc-SPPS Incorporation of 2-Amino-hept-6-ynoic Acid

Causality: The extended hydrophobic chain of 2-amino-hept-6-ynoic acid can reduce coupling kinetics due to steric bulk and local hydrophobicity. We utilize HATU, a highly reactive uronium salt, to drive the acylation forward efficiently.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to maximize surface area.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group.

  • Coupling: Pre-activate 3.0 eq of Fmoc-2-amino-hept-6-ynoic acid and 3.0 eq HATU in DMF. Add 6.0 eq DIPEA. React with resin for 60 minutes.

  • Cleavage: Treat with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Validation Checkpoint (Self-Validation): Before scaling up cleavage, perform a micro-cleavage on 5 mg of resin. Analyze the crude product via LC-MS. The presence of the expected [M+H]⁺ peak confirms successful incorporation, while a mass shift of -18 Da indicates premature dehydration, often caused by poor scavenger selection during cleavage. This ensures the batch is viable before committing the entire synthesis.

  • Spectroscopic Validation: Confirm incorporation via ¹H-NMR (look for the characteristic terminal alkyne proton triplet at ~1.98 ppm) and FTIR (sharp C≡C stretch at ~2120 cm⁻¹).

Protocol 2: Live-Cell Stimulated Raman Scattering (SRS) Imaging

Causality: Spontaneous Raman scattering is extremely weak. SRS overcomes this by using two synchronized ultrafast lasers (Pump and Stokes). When the energy difference (Δω) matches the alkyne's vibrational frequency, the transition is coherently driven, 1[1].

  • Incubation: Culture HeLa cells in glass-bottom dishes. Incubate with 20 µM of the 2-amino-hept-6-ynoic acid-tagged peptide for 4 hours.

  • Laser Tuning: Tune the Pump laser (e.g., 800 nm) and Stokes laser (e.g., 1040 nm) such that the frequency difference Δω exactly matches 2125 cm⁻¹[2].

  • Imaging: Acquire images using a high-NA water immersion objective. The alkyne tag will appear as a bright, background-free signal localizing to the peptide's intracellular target.

  • Validation Checkpoint (Self-Validation): Acquire an off-resonance image by tuning the Pump laser such that Δω = 2000 cm⁻¹. The signal should completely disappear. If a signal persists, it is an optical artifact (e.g., cross-phase modulation), confirming that the 2125 cm⁻¹ signal was the true chemical contrast of the alkyne[2].

Sources

Comparative

Engineering Protease Resistance: A Comparative Guide to Peptide Stapling via Fmoc-(S)-2-amino-hept-6-ynoic Acid

As peptide therapeutics continue to bridge the gap between small molecules and large biologics, their primary limitation remains their susceptibility to proteolytic degradation and rapid in vivo clearance. To overcome th...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics continue to bridge the gap between small molecules and large biologics, their primary limitation remains their susceptibility to proteolytic degradation and rapid in vivo clearance. To overcome these pharmacokinetic hurdles, peptide stapling has emerged as a gold-standard structural intervention.

As a Senior Application Scientist, I frequently evaluate various macrocyclization strategies. While ring-closing metathesis (RCM) and lactamization are widely used, Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing Fmoc-(S)-2-amino-hept-6-ynoic acid offers a superior balance of structural rigidity, bio-orthogonality, and synthetic tractability[1]. This guide objectively compares the in vitro and in vivo stability of triazole-stapled peptides against alternative chemistries and provides validated, step-by-step methodologies for their synthesis and evaluation.

The Mechanistic Rationale: Why Triazole Stapling?

Fmoc-(S)-2-amino-hept-6-ynoic acid is an unnatural amino acid featuring a 5-carbon side chain terminating in an alkyne moiety[2]. When incorporated into Solid-Phase Peptide Synthesis (SPPS) alongside an azide-bearing amino acid (such as Fmoc-L-Dap(N3)-OH), it enables on-resin CuAAC "click" stapling. The resulting 1,4-disubstituted 1,2,3-triazole bridge profoundly alters the peptide's pharmacokinetic profile through two proven mechanisms:

A. In Vitro Protease Shielding (Steric & Chemical Resistance)

Endogenous proteases (e.g., chymotrypsin, trypsin, DPPIV) require their peptide substrates to adopt an extended, β -strand-like conformation to fit within the enzymatic catalytic cleft[3].

  • The Causality: By covalently linking the i and i+4 (or i+7 ) positions, the triazole staple pre-organizes the peptide into a rigid α -helix. This macroscopic bridge imposes a massive energetic penalty for unfolding, sterically clashing with the protease active site[4].

  • The Chemical Advantage: Unlike lactam bridges, which contain amide bonds susceptible to promiscuous amidases, the 1,2,3-triazole ring is a robust bioisostere of the trans-amide bond[1]. It mimics the planarity and dipole moment necessary to stabilize the helix but is completely invisible to endogenous enzymatic cleavage pathways[5].

B. In Vivo Half-Life Extension
  • The Causality: Unstructured linear peptides expose their polar amide backbones to the aqueous environment, leading to rapid renal filtration and tissue peptidase degradation. The triazole-stapled α -helix buries these polar hydrogen bonds within its core[3]. This increases the apparent lipophilicity and structural compactness of the molecule, significantly reducing the rate of renal clearance and extending the in vivo circulation half-life[5].

Comparative Stability Profiles

To objectively evaluate performance, we must benchmark CuAAC triazole stapling against unstapled (linear) peptides, lactam bridges, and all-hydrocarbon (RCM) staples. The data below synthesizes findings from established hACE2, BCL9, and MDM2 model systems[4],[6],[7].

Table 1: Quantitative Comparison of Peptide Cyclization Strategies
Cyclization StrategyCrosslink ChemistryRelative Helicity (%)In Vitro Plasma t1/2​ In Vivo Stability & Clearance
Linear (Unstapled) None< 15%< 30 minRapid renal clearance; highly susceptible to proteolysis.
Lactam Bridge Amide Bond40 - 50%2 - 5 hoursModerate; susceptible to in vivo amidase hydrolysis[4].
Hydrocarbon (RCM) Alkene50 - 70%4 - 8 hoursHigh; however, extreme hydrophobicity can cause aggregation[7].
Triazole (CuAAC) 1,2,3-Triazole60 - 80%> 12 hoursHigh; optimal polarity balance prevents aggregation while evading clearance[5].

Note: Triazole stapling consistently yields superior or equivalent proteolytic resistance compared to RCM, while offering a more favorable polarity profile due to the nitrogen-rich triazole core, which aids in aqueous solubility[6].

Experimental Methodologies: A Self-Validating System

A robust protocol must be self-validating. The following workflows incorporate critical checkpoints to ensure that the observed stability is a true reflection of the peptide's architecture, rather than an artifact of poor synthesis or inactive biological matrices.

Protocol A: On-Resin CuAAC Stapling

Incorporating Fmoc-(S)-2-amino-hept-6-ynoic acid and Fmoc-L-Dap(N3)-OH.

  • Sequence Elongation: Synthesize the linear peptide on Rink Amide resin using standard Fmoc/tBu SPPS. Incorporate Fmoc-(S)-2-amino-hept-6-ynoic acid at position i and Fmoc-L-Dap(N3)-OH at position i+4 .

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and finally re-swell in a minimal volume of NMP.

  • Catalyst Preparation (The Critical Step): In a separate vial, dissolve 2.0 eq of Copper(I) Iodide (CuI) and 2.0 eq of Ascorbic Acid in NMP. Causality: Ascorbic acid is mandatory to maintain copper in the +1 oxidation state, preventing oxidative side reactions on sensitive residues like Met or Trp.

  • Cyclization: Add the catalyst solution to the resin. Agitate at room temperature for 12–16 hours.

  • Self-Validation (Micro-Cleavage): Before global cleavage, withdraw a 5 mg resin aliquot. Cleave with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Success is validated by a single sharp peak with the exact mass of the linear precursor (as click chemistry is mass-neutral), but with a distinct, earlier retention time indicating the conformational shift of the macrocycle.

  • Global Cleavage: Cleave the bulk peptide and purify via RP-HPLC.

Protocol B: In Vitro Plasma Stability Assay

Evaluating proteolytic resistance in human or rat plasma.

  • Matrix Preparation: Thaw pooled human or rat plasma and centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates.

  • Spiking: Dilute the purified triazole-stapled peptide (and a linear control) to a final concentration of 5 µM in the plasma matrix.

  • Internal Control (Self-Validation): Spike the matrix with 5 µM of Propantheline Bromide or Apelin-13[4],[8]. Causality: If this highly labile control does not degrade rapidly, your plasma batch lacks active proteases, and the assay is invalid. If its recovery is erratic, your extraction protocol is flawed.

  • Incubation & Quenching: Incubate at 37°C. At time points (0, 1, 2, 4, 8, 12, 24 hours), withdraw 50 µL aliquots and immediately quench by adding 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate plasma proteins.

  • Extraction & Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Extract the supernatant and analyze via LC-MS/MS (MRM mode) to quantify the remaining intact parent mass.

  • Data Processing: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Visualization of Workflows and Pathways

To conceptualize the synthesis and the biophysical mechanism of action, refer to the following logic diagrams.

Workflow A SPPS with Alkyne/Azide AAs B On-Resin CuAAC (CuI, Ascorbate) A->B C TFA Cleavage & HPLC Purification B->C D LC-MS/MS Plasma Stability Assay C->D

Caption: Workflow for CuAAC-stapled peptide synthesis and stability validation.

Mechanism Unstructured Linear Peptide (Unstructured) Protease Protease Active Site (Requires Extended Conformation) Unstructured->Protease Binds Stapled Triazole-Stapled Peptide (Locked α-Helix) Stapled->Protease Steric Clash Resistance Steric Shielding (Extended In Vivo t1/2) Stapled->Resistance Evades Degradation Degradation Rapid Cleavage (Short t1/2) Protease->Degradation

Caption: Mechanism of proteolytic resistance conferred by triazole stapling.

References

  • Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. MDPI.[Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC / NIH.[Link]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI.[Link]

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. PMC / NIH.[Link]

  • The plasma stability of double-stapled peptide NYBSP-4. ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Fmoc-(S)-2-amino-hept-6-ynoic acid proper disposal procedures

As a Senior Application Scientist in peptide chemistry and drug development, I recognize that the operational lifecycle of an unnatural amino acid does not end at successful coupling. Proper disposal is a critical extens...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and drug development, I recognize that the operational lifecycle of an unnatural amino acid does not end at successful coupling. Proper disposal is a critical extension of laboratory safety, environmental stewardship, and regulatory compliance.

Fmoc-(S)-2-amino-hept-6-ynoic acid is a highly specialized, alkyne-bearing unnatural amino acid widely utilized in Solid-Phase Peptide Synthesis (SPPS) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Due to its hydrophobic protecting groups and organic nature, its waste streams require precise logistical management to prevent environmental toxicity and hazardous chemical incompatibilities.

This guide provides a causality-driven, self-validating operational plan for the safe handling and disposal of Fmoc-(S)-2-amino-hept-6-ynoic acid.

Physicochemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular characteristics that dictate the compound's behavior in waste streams. The bulky 9-fluorenylmethoxycarbonyl (Fmoc) group significantly reduces aqueous solubility and biodegradation rates, meaning this compound persists in aquatic ecosystems if improperly discarded[1].

Table 1: Quantitative Data & Disposal Causality Summary

PropertyValueCausality for Handling & Disposal
Chemical Name Fmoc-(S)-2-amino-hept-6-ynoic acidUnnatural structure resists standard biological degradation; requires high-temperature incineration.
CAS Number 1097192-05-6[2]Primary identifier required for institutional Environmental Health & Safety (EHS) waste logging.
Molecular Weight 363.41 g/mol [2]High mass and lipophilicity prevent dissolution in aqueous waste streams.
Formula C₂₂H₂₁NO₄[2]High carbon content necessitates organic solvent-based disposal routes.
GHS Hazard H411 (Aquatic Toxicity)[1]Strictly prohibits drain disposal; mandates complete environmental containment.
Precautionary P273, P501[1]Legally requires the collection of all spillage and disposal via approved hazardous waste plants.

Operational Workflow for Safe Disposal

Every procedure below is designed as a self-validating system : each step includes a verification check to ensure the protocol has been executed correctly before moving to the next phase.

Protocol A: Solid Waste Management (Unreacted Powder & Consumables)

Because Fmoc-(S)-2-amino-hept-6-ynoic acid cannot be processed by municipal wastewater treatment[3], all solid forms must be captured.

  • Segregation: Designate a specific, chemically resistant high-density polyethylene (HDPE) bin exclusively for solid organic waste.

  • Collection: Place all unreacted powder, emptied original glass vials, and contaminated consumables (e.g., weighing paper, spatulas, nitrile gloves, and pipette tips) directly into the bin[3].

  • Validation Check: Before sealing, visually inspect the bin to ensure no free liquids are present. Solid waste bins containing liquids violate Resource Conservation and Recovery Act (RCRA) regulations and will be rejected by EHS.

  • Labeling & Sealing: Seal the container tightly. Label it explicitly with "Hazardous Solid Waste: Contains Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6)" and apply the GHS Environmental Hazard pictogram.

Protocol B: Liquid Waste Segregation (SPPS Effluents)

During peptide synthesis, this amino acid is dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), while cleavage and deprotection steps utilize trifluoroacetic acid (TFA), dichloromethane (DCM), and piperidine[4].

Causality for Segregation: Halogenated solvents (DCM, TFA) must be strictly separated from non-halogenated solvents (DMF, NMP)[4]. Mixing these streams alters the thermodynamics of the final destruction process. Halogenated waste requires specialized high-temperature incineration equipped with scrubbers to prevent the release of toxic dioxins and corrosive hydrogen chloride gas. Mixing them unnecessarily increases disposal costs and creates regulatory compliance violations.

  • Primary Segregation: Route all DMF, NMP, and piperidine washes containing dissolved Fmoc-(S)-2-amino-hept-6-ynoic acid into the Non-Halogenated Liquid Waste carboy[4].

  • Secondary Segregation: Route all DCM and TFA flow-through into the Halogenated Liquid Waste carboy[4].

  • Validation Check: Observe the liquid waste carboys. If you notice unexpected phase separation, bubbling, or exothermic heat generation, immediately vent the cap slightly in a fume hood. This indicates cross-contamination with incompatible reagents (e.g., strong oxidizers).

  • Storage: Store carboys in secondary containment trays within a ventilated flammable storage cabinet until EHS pickup.

Protocol C: Immediate Spill Response

In the event of an accidental powder release, sweeping with a standard broom will aerosolize the fine organic powder, leading to potential respiratory irritation (P261)[5].

  • Containment: Don a NIOSH-approved N95 particulate respirator, chemical safety goggles, and nitrile gloves[3].

  • Mechanical Collection: Do not use water. Use a HEPA-filtered vacuum or gently sweep the powder using a wet paper towel (dampened with isopropanol) to suppress dust formation[5].

  • Decontamination: Wipe the affected benchtop area with a solvent capable of dissolving the Fmoc-amino acid (e.g., ethanol or isopropanol), followed by a final wipe with soapy water.

  • Validation Check: Shine a UV light (254 nm) over the spill area. The Fmoc group is highly UV-active; any remaining fluorescence indicates residual contamination requiring further wiping.

  • Disposal: Place all contaminated wipes into the Solid Hazardous Waste bin[3].

Disposal Logic Visualization

The following diagram maps the decision tree for routing Fmoc-(S)-2-amino-hept-6-ynoic acid waste streams to ensure EPA/RCRA compliance.

FmocDisposal Start Fmoc-(S)-2-amino-hept-6-ynoic acid Waste Stream Solid Solid Waste (Powder, PPE, Resin) Start->Solid Unreacted / Consumables Liquid Liquid Waste (SPPS Solvents) Start->Liquid Dissolved in Solvent SolidBin Sealed Solid Hazardous Waste Bin Solid->SolidBin Halogenated Halogenated Solvents (DCM, TFA Cleavage) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvents (DMF, NMP, Piperidine) Liquid->NonHalogenated No Halogens EHSPickup EHS / Certified Waste Management Halogenated->EHSPickup NonHalogenated->EHSPickup SolidBin->EHSPickup Incineration High-Temperature Incineration (>1000°C) EHSPickup->Incineration Final EPA/RCRA Destruction

Workflow for the proper segregation and disposal of Fmoc-(S)-2-amino-hept-6-ynoic acid waste.

Regulatory Alignment & Final Destruction

Under no circumstances should laboratories attempt to neutralize or destroy Fmoc-(S)-2-amino-hept-6-ynoic acid independently. The final destruction relies on high-temperature incineration managed by certified environmental vendors[1].

By rigorously segregating solid waste, halogenated liquids, and non-halogenated liquids at the bench level, researchers directly enable waste management facilities to process these chemicals safely, preventing the release of toxic byproducts into the atmosphere or local watersheds. Always maintain a detailed waste log and coordinate with your institution's EHS department to schedule routine pickups before carboys exceed 80% capacity.

References

  • [1] Title : Safety Data Sheet Part Number: 600703 Amino Acid: Fmoc-N-Trityl-L. Source : CEM Corporation / AWS. URL :[Link]

  • [4] Title : Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Source : National Institutes of Health (PMC). URL :[Link]

  • [5] Title : Safety Data Sheet: Fmoc Amino Acids. Source : AAPPTec. URL :[Link]

Sources

Handling

Personal protective equipment for handling Fmoc-(S)-2-amino-hept-6-ynoic acid

Comprehensive Safety and Operational Guide for Handling Fmoc-(S)-2-amino-hept-6-ynoic acid Executive Summary & Chemical Profile Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) is an alkyne-functionalized, Fmoc-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Fmoc-(S)-2-amino-hept-6-ynoic acid

Executive Summary & Chemical Profile

Fmoc-(S)-2-amino-hept-6-ynoic acid (CAS: 1097192-05-6) is an alkyne-functionalized, Fmoc-protected unnatural amino acid critical for Solid-Phase Peptide Synthesis (SPPS) and downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[1]. While the powder itself presents primarily as a mild respiratory and dermal irritant, the true operational risk emerges during its dissolution and activation. As a Senior Application Scientist, I emphasize that Personal Protective Equipment (PPE) selection cannot be based on the amino acid powder alone; it must act as a synergistic defense system against the aggressive solvent carriers (e.g., DMF, DCM) and coupling reagents required for its use.

The Causality of PPE Selection (Risk Assessment)

According to the American Chemical Society (ACS) guidelines for chemical laboratory safety, a robust risk assessment must account for the entire procedural lifecycle of a chemical, rather than just its static state[2].

  • Respiratory Protection: The fine powder of Fmoc-(S)-2-amino-hept-6-ynoic acid is prone to static cling and aerosolization. Inhalation can cause mucous membrane irritation, necessitating handling within a controlled airflow environment.

  • Dermal Protection: Standard nitrile gloves provide an excellent barrier against the dry powder. However, during the dissolution phase, SPPS protocols rely heavily on N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). DCM permeates standard 4-mil nitrile gloves in less than 10 minutes. Therefore, glove selection must dynamically shift based on the operational step to prevent transdermal solvent absorption.

  • Ocular Protection: Splash hazards from basic activators (like DIPEA) or acidic cleavage cocktails necessitate ANSI Z87.1-certified chemical splash goggles, which provide a complete facial seal compared to standard safety glasses.

Quantitative PPE & Solvent Compatibility Matrix

To ensure a self-validating safety protocol, the following table summarizes the breakthrough times and required PPE for the amino acid and its standard SPPS workflow reagents.

Chemical / ReagentPrimary Hazard ProfileRecommended Glove MaterialBreakthrough Time
Fmoc-(S)-2-amino-hept-6-ynoic acid Irritant / Combustible DustNitrile (Standard 4-8 mil)> 480 min (Dry powder)
N,N-Dimethylformamide (DMF) Reprotoxin / AbsorptiveButyl Rubber> 480 min
Dichloromethane (DCM) Carcinogen / VolatileButyl Rubber or Silver Shield< 10 min (Nitrile) / > 240 min (Butyl)
DIPEA (Hünig's Base) Corrosive / FlammableNitrile (Heavy Duty)> 240 min
Piperidine (20% in DMF) Corrosive / ToxicButyl Rubber> 480 min

Engineering Controls & Environmental Logistics

Before initiating any physical handling, the workspace must be validated to ensure engineering controls are functioning correctly.

  • Primary Containment: All weighing, dissolution, and coupling must occur within a certified chemical fume hood.

  • Airflow Metrics: Per OSHA Laboratory Standards, the fume hood must maintain a continuous, non-turbulent average face velocity of 60 to 100 feet per minute (fpm) to ensure effective containment without creating turbulent drafts that could scatter the powder[3].

  • Static Mitigation: Because Fmoc-(S)-2-amino-hept-6-ynoic acid is a dry organic powder, utilize an anti-static staticizer gun or grounded stainless-steel spatulas to prevent powder dispersion and minimize the risk of combustible dust ignition.

Operational Plan: Step-by-Step Handling & Coupling Workflow

This methodology guarantees chemical integrity while prioritizing operator safety through a self-validating procedural loop.

Step 1: Preparation and PPE Donning

  • Don a flame-resistant, knee-length laboratory coat.

  • Equip ANSI Z87.1 chemical splash goggles.

  • Implement a double-gloving strategy: an inner layer of standard nitrile (for tactile dexterity) and an outer layer of Butyl rubber (for broad-spectrum solvent resistance).

Step 2: Weighing and Transfer

  • Ensure the fume hood sash is lowered to the optimal working height (typically 18 inches).

  • Tare a clean, dry, static-free glass vial or centrifuge tube.

  • Using a grounded spatula, carefully transfer the required mass of Fmoc-(S)-2-amino-hept-6-ynoic acid[1]. Cap the vial immediately after weighing to prevent aerosolization during transport to the reaction block.

Step 3: Dissolution and Activation

  • Inject the primary solvent (typically DMF or NMP) into the closed vial through a septum, or open carefully within the deepest part of the hood (at least 6 inches from the sash).

  • Add the coupling reagent (e.g., HATU or DIC).

  • Add the organic base (e.g., DIPEA) dropwise. Causality Note: DIPEA addition initiates the activation of the carboxylic acid; this step can generate mild heat and gas expansion. Vent the vial with a micro-needle if utilizing a sealed system to prevent pressure blowout.

Step 4: SPPS Coupling

  • Transfer the activated amino acid solution to the solid-phase resin reaction vessel.

  • Agitate gently using a nitrogen bubbler or orbital shaker. Avoid magnetic stir bars, which physically fracture the resin beads and degrade peptide yield.

Workflow Visualization

G Start 1. PPE Donning & Hood Verification Weighing 2. Powder Weighing (Anti-static spatulas) Start->Weighing Airflow 60-100 fpm Dissolution 3. Dissolution in DMF/DCM (Hazard Check) Weighing->Dissolution Transfer to closed vial Activation 4. Activation (HATU / DIPEA) Dissolution->Activation Add coupling reagents Coupling 5. SPPS Coupling Reaction Activation->Coupling Transfer to resin vessel Waste 6. Waste Segregation (Halogenated vs Non-Halogenated) Coupling->Waste Drain and wash resin

Figure 1: Safe handling and operational workflow for Fmoc-(S)-2-amino-hept-6-ynoic acid in SPPS.

Disposal Plan & Waste Logistics

Improper disposal of SPPS reagents creates severe environmental and safety liabilities. Segregation is critical to prevent unintended exothermic reactions in waste carboys.

  • Solid Waste: Empty vials, contaminated spatulas, and used weighing paper must be disposed of in a designated, labeled "Hazardous Solid Waste" container. Do not discard in standard municipal trash.

  • Halogenated Liquid Waste: Any washes or solutions containing DCM or TFA (Trifluoroacetic acid) must be collected in a dedicated "Halogenated Organic Waste" carboy.

  • Non-Halogenated Liquid Waste: Solutions containing only DMF, NMP, Piperidine, and the unreacted Fmoc-(S)-2-amino-hept-6-ynoic acid should be routed to a "Non-Halogenated Organic Waste" carboy.

  • Critical Safety Rule: Never mix acidic cleavage waste (TFA) with basic deprotection waste (Piperidine) in the same primary container without prior neutralization, as this acid-base reaction can cause rapid off-gassing and catastrophic container rupture.

References

  • Fmoc-(S)-2-amino-hept-6-ynoic acid 95% | CAS: 1097192-05-6, AChemBlock.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory, National Center for Biotechnology Inform
  • Guidelines for Chemical Laboratory Safety in Academic Institutions, American Chemical Society (ACS).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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